3,3,4-Trimethylhexane
Description
Properties
IUPAC Name |
3,3,4-trimethylhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20/c1-6-8(3)9(4,5)7-2/h8H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWOOWBJJKVYOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871263 | |
| Record name | Hexane, 3,3,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16747-31-2 | |
| Record name | 3,3,4-Trimethylhexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16747-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexane, 3,3,4-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016747312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane, 3,3,4-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexane, 3,3,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4-trimethylhexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.085 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 3,3,4-Trimethylhexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 3,3,4-trimethylhexane, an isomer of nonane. The information is curated for professionals in research and development who require precise data for modeling, solvent selection, and analytical applications. This document summarizes key quantitative data, outlines relevant experimental protocols, and presents logical workflows through diagrams.
Core Physical and Chemical Properties
This compound is a branched-chain alkane with the chemical formula C₉H₂₀.[1][2] Its structure, featuring three methyl groups, results in specific steric and electronic characteristics that influence its physical behavior.[2] As a non-polar molecule, its intermolecular interactions are dominated by weak van der Waals forces, which dictates its volatility, solubility, and other physical constants.[3][4][5]
Summary of Quantitative Data
The physical properties of this compound have been determined through various experimental and computational methods. The table below provides a consolidated summary of these key data points.
| Property | Value | Units |
| Molecular Formula | C₉H₂₀ | - |
| Molecular Weight | 128.26 | g/mol |
| Boiling Point | 140 - 140.5 | °C |
| Melting Point | -101.2 | °C |
| Density | 0.745 | g/mL |
| Refractive Index | 1.418 | - |
| Molar Volume | 172.1 | mL/mol |
| Critical Temperature | 312 | °C |
| Critical Pressure | 21.4 | atm |
| Enthalpy of Vaporization | 42.2 | kJ/mol |
| Vapor Pressure | 0.02547 | atm |
Detailed Discussion of Physical Properties
Boiling and Melting Points
The boiling point of an alkane is primarily influenced by the strength of its intermolecular London dispersion forces, which increase with molecular size and surface area.[3][5] For this compound, the boiling point is approximately 140°C.[1][7] Increased branching in alkanes typically leads to a more compact, spherical shape, reducing the surface area available for intermolecular contact and thus lowering the boiling point compared to their straight-chain isomers.[3]
The melting point is influenced by both intermolecular forces and the efficiency of crystal lattice packing. This compound has a melting point of -101.2°C.[7]
Density and Solubility
As with most alkanes, this compound is less dense than water, with a density of approximately 0.745 g/mL.[1] This property is why alkanes are immiscible with and float on water.[3][4]
Due to its non-polar nature, this compound is hydrophobic and insoluble in polar solvents like water.[4][5] However, it is soluble in non-polar organic solvents such as other hydrocarbons, ethers, and chlorinated solvents.[4][5] This makes it useful as a non-polar solvent in certain organic synthesis applications.[2]
Refractive Index
The refractive index of 1.418 is a measure of how light propagates through the substance and is a useful parameter for identification and purity assessment.[1]
Experimental Protocols
The determination of the physical properties of alkanes like this compound follows established laboratory procedures. While specific experimental reports for this compound are not detailed in the provided results, the general methodologies are well-documented.
Determination of Boiling Point
The boiling point can be accurately measured using fractional distillation or differential scanning calorimetry (DSC).[2]
-
Methodology: Fractional Distillation
-
Apparatus Setup: A distillation flask is filled with the sample and connected to a fractionating column, a condenser, and a collection flask. A calibrated thermometer is placed at the head of the column to measure the vapor temperature.
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises through the fractionating column.
-
Equilibrium: The temperature is monitored. The boiling point is recorded as the stable temperature at which the vapor condenses and is collected, under a specified atmospheric pressure.
-
Pressure Correction: If the atmospheric pressure is not 760 mmHg, a pressure correction is applied to normalize the boiling point to standard pressure.
-
Determination of Density
A calibrated pycnometer is a standard instrument for the precise determination of liquid density.[2]
-
Methodology: Pycnometry
-
Calibration: The empty pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again.
-
Sample Measurement: The pycnometer is cleaned, dried, and filled with this compound at the same temperature.
-
Weighing: The filled pycnometer is weighed.
-
Calculation: The density of the sample is calculated using the weights of the empty pycnometer, the pycnometer with the reference liquid, and the pycnometer with the sample, along with the known density of the reference liquid.
-
Determination of Refractive Index
A refractometer is used for this measurement.
-
Methodology: Refractometry
-
Calibration: The refractometer is calibrated using a standard with a known refractive index.
-
Sample Application: A few drops of this compound are placed on the prism of the refractometer.
-
Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into view. The refractive index is read directly from the scale.
-
Temperature Control: The measurement is performed at a constant, specified temperature (commonly 20°C), as the refractive index is temperature-dependent.
-
Visualizations
Factors Influencing Alkane Physical Properties
The following diagram illustrates the key molecular factors that determine the physical properties of alkanes.
Caption: Relationship between molecular structure and key physical properties of alkanes.
Experimental Workflow: Boiling Point Determination
This diagram outlines a simplified workflow for determining the boiling point of a liquid sample via distillation.
Caption: A simplified experimental workflow for determining the boiling point.
Safety and Handling
While a full Safety Data Sheet (SDS) should be consulted, it is important to note that alkanes are generally flammable.[8] Handling of this compound should be performed in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][9]
Conclusion
This compound is a branched alkane with well-characterized physical properties that align with established chemical principles. Its non-polar nature and specific boiling and melting points make it a relevant compound for various applications in research and industry, from being a component in fuel studies to serving as a non-polar solvent or an analytical standard.[2] The data and protocols presented in this guide provide a foundational resource for professionals working with this and similar compounds.
References
- 1. This compound [stenutz.eu]
- 2. This compound|C9H20|CAS 16747-31-2 [benchchem.com]
- 3. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. This compound | CAS#:16747-31-2 | Chemsrc [chemsrc.com]
- 7. echemi.com [echemi.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 16747-31-2 Name: this compound [xixisys.com]
Spectroscopic Analysis of 3,3,4-Trimethylhexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,3,4-trimethylhexane (C₉H₂₀), a branched alkane. Due to the absence of readily available experimental Nuclear Magnetic Resonance (NMR) data, predicted ¹H and ¹³C NMR spectra are presented alongside experimental Infrared (IR) spectroscopy and Mass Spectrometry (MS) data obtained from the National Institute of Standards and Technology (NIST) database. This document details the methodologies for obtaining such spectra and visualizes the relationships between the spectroscopic techniques and the structural information they provide.
Quantitative Spectroscopic Data
The following tables summarize the predicted and experimental spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data for this compound
Predicted using an online NMR prediction tool.
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (1) | 0.88 | Triplet | 3H |
| CH₂ (2) | 1.19 | Quartet | 2H |
| C(CH₃)₂ (3') | 0.86 | Singlet | 6H |
| CH (4) | 1.55 | Multiplet | 1H |
| CH₃ (4') | 0.83 | Doublet | 3H |
| CH₂ (5) | 1.25 | Multiplet | 2H |
| CH₃ (6) | 0.89 | Triplet | 3H |
Table 2: Predicted ¹³C NMR Data for this compound
Predicted using an online NMR prediction tool.
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |
| C-1 | 14.4 |
| C-2 | 25.8 |
| C-3 | 37.9 |
| C-3' (gem-dimethyl) | 26.1 |
| C-4 | 45.2 |
| C-4' (methyl) | 15.7 |
| C-5 | 29.8 |
| C-6 | 11.9 |
Table 3: Experimental IR Spectroscopy Data for this compound
Data sourced from the NIST WebBook.[1][2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2880-2970 | Strong | C-H Stretch (alkane) |
| 1465 | Medium | CH₂ Bending (scissoring) |
| 1380 | Medium | CH₃ Bending (symmetric) |
| 1365 | Medium | CH₃ Bending (symmetric) |
Table 4: Experimental Mass Spectrometry Data for this compound
Data sourced from the NIST WebBook.[3][4]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
| 43 | 100 | [C₃H₇]⁺ |
| 57 | 85 | [C₄H₉]⁺ |
| 71 | 40 | [C₅H₁₁]⁺ |
| 85 | 10 | [C₆H₁₃]⁺ |
| 128 | 5 | [C₉H₂₀]⁺ (Molecular Ion) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of this compound.
Methodology:
-
Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse sequence is typically used. Key acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal-to-noise ratio. A wider spectral width (e.g., 220 ppm) is used. Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. The chemical shifts of the resulting peaks are reported in parts per million (ppm) relative to the internal standard.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The prepared sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. The instrument typically scans the mid-infrared region (4000-400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and correlated to specific molecular vibrations and functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a high vacuum environment. This process, known as electron ionization (EI), removes an electron from the molecule to form a positively charged molecular ion (M⁺•).
-
Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of ions at each m/z value.
-
Data Presentation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z value often corresponds to the molecular ion, and the fragmentation pattern provides valuable information about the molecule's structure.
Visualization of Spectroscopic Workflows and Relationships
The following diagrams, created using Graphviz, illustrate the logical relationships in the spectroscopic analysis of this compound.
Caption: Spectroscopic analysis workflow for this compound.
Caption: Mass spectrometry fragmentation of this compound.
References
An In-depth Technical Guide on the Biological Activity of 3,3,4-Trimethylhexane and its Isomers
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the biological activity of 3,3,4-trimethylhexane is limited in publicly available literature. This guide synthesizes information from studies on structurally related branched alkanes and volatile organic compounds (VOCs) to provide a comprehensive overview of its expected biological activities and the methodologies for their assessment.
Introduction
This compound is a branched-chain alkane with the molecular formula C9H20. As a volatile organic compound (VOC), its interactions with biological systems are of interest in various fields, including toxicology, pharmacology, and environmental science. This document provides a technical overview of the known and predicted biological activities of this compound and its isomers, methodologies for their evaluation, and potential mechanisms of action.
Physicochemical Properties
The biological activity of a compound is intrinsically linked to its physicochemical properties. As a non-polar hydrocarbon, this compound is expected to readily partition into lipid-rich environments, such as cell membranes.
| Property | This compound | Isomer Example (n-Nonane) |
| Molecular Formula | C9H20 | C9H20 |
| Molecular Weight | 128.26 g/mol | 128.26 g/mol |
| Boiling Point | ~135-140 °C (estimated) | 151 °C |
| LogP (octanol-water) | ~4.5-5.0 (estimated) | 5.1 |
| Water Solubility | Very low | 0.22 mg/L |
Data for this compound are estimated based on its structure and data for similar alkanes. Data for n-nonane is provided for comparison.
Predicted Biological Activities and Mechanisms of Action
The primary mechanism of action for non-polar hydrocarbons like this compound is the disruption of cellular membranes. This can lead to a cascade of downstream effects.
Alteration of Cell Membrane Fluidity
The partitioning of this compound into the lipid bilayer is predicted to increase membrane fluidity. This disruption can affect the function of membrane-bound proteins, ion channels, and receptors.
Technical Guide: 3,3,4-Trimethylhexane (CAS: 16747-31-2)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 3,3,4-trimethylhexane, a branched alkane hydrocarbon. It includes its physicochemical properties, safety information, analytical methods, and potential synthesis protocols, designed for a scientific audience.
Chemical and Physical Properties
This compound is a non-polar organic compound.[1] Its branched structure influences its physical properties, such as boiling point and viscosity, making it a subject of interest in thermophysical research and as a reference compound in analytical chemistry.[1]
Identity and Structure
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 16747-31-2 | [2] |
| Molecular Formula | C₉H₂₀ | [2] |
| Canonical SMILES | CCC(C)C(C)(C)CC | [1] |
| InChI Key | ARWOOWBJJKVYOV-UHFFFAOYSA-N | [2] |
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 128.255 g/mol | [2] |
| Boiling Point | 139.6 - 140.5 °C (at 760 mmHg) | [3][4] |
| Melting Point | 171.95 K (-101.2 °C) | [4][5] |
| Density | 0.7±0.1 g/cm³ | [3] |
| Flash Point | 28.6±11.7 °C | [3] |
| Vapor Pressure | 7.9±0.1 mmHg at 25°C | [3] |
| Refractive Index | 1.407 | [3] |
Safety and Handling
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | Category 2 | 🔥 | Danger | H225: Highly flammable liquid and vapour. |
| Skin Irritation | Category 2 | ! | Warning | H315: Causes skin irritation.[9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | ! | Warning | H336: May cause drowsiness or dizziness.[8][9] |
| Aspiration Hazard | Category 1 | ⚕️ | Danger | H304: May be fatal if swallowed and enters airways.[9] |
| Hazardous to the Aquatic Environment (Chronic) | Category 2 | পরিবেশ | Warning | H411: Toxic to aquatic life with long lasting effects. |
Precautionary Statements (Recommended)
| Type | P-Code | Statement |
| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| P240 | Ground/bond container and receiving equipment. | |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |
| P273 | Avoid release to the environment. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor.[9] |
| P331 | Do NOT induce vomiting.[9] | |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[9] | |
| P370+P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. | |
| Storage | P403+P235 | Store in a well-ventilated place. Keep cool. |
| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[9] |
Experimental Protocols
Representative Synthesis Protocol: Grignard Reaction
While a specific published protocol for this compound is not available, a general Grignard-based synthesis can be proposed. This method involves the reaction of a Grignard reagent with a suitable ketone followed by dehydration and hydrogenation.
Objective: To synthesize this compound.
Materials:
-
Ethyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Sulfuric acid (concentrated)
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas supply
-
Standard glassware for anhydrous reactions and hydrogenation
Methodology:
-
Preparation of Grignard Reagent: In an oven-dried, three-necked flask under a nitrogen atmosphere, prepare ethylmagnesium bromide by reacting ethyl bromide with magnesium turnings in anhydrous diethyl ether.
-
Reaction with Ketone: Cool the Grignard solution in an ice bath. Slowly add a solution of 3,3-dimethyl-2-pentanone in anhydrous diethyl ether to the flask with stirring. Maintain the temperature below 10 °C.
-
Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Work-up: Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude tertiary alcohol (3,3,4-trimethyl-4-hexanol).
-
Dehydration: Dehydrate the crude alcohol by heating with a catalytic amount of concentrated sulfuric acid. The resulting alkene mixture (isomers of 3,3,4-trimethyl-3-hexene) is distilled from the reaction flask.
-
Hydrogenation: The collected alkene is dissolved in ethanol (B145695) and subjected to catalytic hydrogenation using a Pd/C catalyst under a hydrogen atmosphere (e.g., using a Parr hydrogenator) until hydrogen uptake ceases.
-
Purification: Filter the reaction mixture to remove the catalyst. The resulting solution is then purified by fractional distillation to yield this compound.
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary technique for the identification and quantification of volatile hydrocarbons like this compound.[1]
Objective: To detect and quantify this compound in a hydrocarbon mixture.
Instrumentation:
-
Gas Chromatograph with a mass spectrometer detector (e.g., Agilent HP-5 column or similar).[10]
Methodology:
-
Sample Preparation: Dilute the hydrocarbon mixture in a suitable volatile solvent (e.g., hexane (B92381) or pentane). Prepare a series of calibration standards of this compound in the same solvent. An internal standard (e.g., a deuterated alkane) should be added to all samples and standards for improved accuracy.[1]
-
GC Parameters (Typical):
-
Column: HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).[10]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Initial temperature of 40 °C for 3 min, ramp at 5 °C/min to 200 °C, then ramp at 10 °C/min to 280 °C.[10]
-
-
MS Parameters (Typical):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-300.
-
-
Data Analysis: Identify this compound by its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST).[11] Quantify using the calibration curve generated from the standards.
Spectroscopic Data
Spectroscopic data is crucial for the unambiguous identification of this compound.
-
Mass Spectrum: The electron ionization (EI) mass spectrum is available in the NIST Chemistry WebBook and can be used for identification in GC-MS analysis.[11]
-
Infrared (IR) Spectrum: The gas-phase IR spectrum is also available from the NIST/EPA Gas-Phase Infrared Database.[2] Conformational analyses of the compound have been performed using both IR and Raman spectroscopy.[12]
Applications and Uses
Due to its specific isomeric structure and well-defined properties, this compound serves several roles in scientific research:
-
Reference Standard: It is used as a standard or reference compound in chromatography and mass spectrometry to aid in the identification of components in complex hydrocarbon mixtures, such as gasoline or petroleum fractions.[1]
-
Thermophysical Research: Its properties are studied to model the behavior of more complex branched hydrocarbons.[1]
-
Materials Science: It serves as a model compound for investigating how molecular branching affects physical properties like viscosity and density, which is relevant for the development of lubricants and fuels.[1]
-
Solvent: Its non-polar nature makes it a suitable solvent for certain organic synthesis applications.[1]
Visualized Workflows and Pathways
Synthesis Pathway via Grignard Reaction
Caption: Conceptual Grignard Synthesis Pathway for this compound.
Analytical Workflow for Quantification
Caption: General Analytical Workflow for this compound using GC-MS.
References
- 1. This compound|C9H20|CAS 16747-31-2 [benchchem.com]
- 2. Hexane, 3,3,4-trimethyl- [webbook.nist.gov]
- 3. This compound | CAS#:16747-31-2 | Chemsrc [chemsrc.com]
- 4. Hexane, 3,3,4-trimethyl- [webbook.nist.gov]
- 5. Hexane, 3,3,4-trimethyl- [webbook.nist.gov]
- 6. GHS hazard pictograms - Wikipedia [en.wikipedia.org]
- 7. chem-space.com [chem-space.com]
- 8. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 9. cpachem.com [cpachem.com]
- 10. 2,3,3-TRIMETHYLHEXANE synthesis - chemicalbook [chemicalbook.com]
- 11. Hexane, 3,3,4-trimethyl- [webbook.nist.gov]
- 12. tandfonline.com [tandfonline.com]
Conformational Analysis of 3,3,4-Trimethylhexane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the Conformational Analysis of 3,3,4-Trimethylhexane
This compound is a saturated hydrocarbon with the molecular formula C9H20. Its structure is characterized by a hexane (B92381) backbone with three methyl substituents, two on the third carbon and one on the fourth. The most significant conformational flexibility in this molecule arises from the rotation around the C3-C4 single bond. The substituents on these two carbons—two methyl groups and an ethyl group on C3, and a methyl group, an ethyl group, and a hydrogen atom on C4—give rise to a complex energy profile as the bond rotates.
Infrared and Raman spectroscopy studies, supported by normal coordinate calculations, have shown that this compound exists as a mixture of at least two distinct molecular conformations in the liquid state. Understanding the relative stabilities and populations of these conformers is crucial for predicting the molecule's bulk properties and its potential interactions in a biological or materials context.
This guide will focus on the analysis of the rotational isomers (rotamers) around the C3-C4 bond using Newman projections. We will estimate the relative energies of the staggered and eclipsed conformations by quantifying the torsional and steric strain associated with each.
Rotational Conformations and Strain Energy Analysis around the C3-C4 Bond
The rotation around the C3-C4 bond in this compound results in a series of staggered and eclipsed conformations. The relative energies of these conformers are primarily determined by two factors:
-
Torsional Strain: This arises from the repulsion between electron clouds in eclipsing bonds.
-
Steric Strain: This is the repulsive interaction that occurs when bulky groups are forced into close proximity. In the context of alkanes, this is most significant in gauche and eclipsing interactions between alkyl groups.
To analyze the conformations, we will use Newman projections, sighting down the C3-C4 bond. Carbon 3 (the front carbon) is substituted with two methyl groups and one ethyl group. Carbon 4 (the back carbon) is substituted with one methyl group, one ethyl group, and one hydrogen atom.
Staggered Conformations
There are three unique staggered conformations, with dihedral angles of approximately 60°, 180°, and 300° between the bulkiest groups. We will analyze the gauche interactions present in each to estimate their relative steric strain. A gauche interaction is a steric clash between two substituents separated by a 60° dihedral angle.
Eclipsed Conformations
There are three unique eclipsed conformations, which represent the energy maxima during bond rotation. These conformers suffer from both torsional and steric strain.
Estimated Strain Energy Values
To quantify the energy of each conformer, we will use the following approximate strain energy values from the literature for gauche and eclipsing interactions. It is important to note that these are additive approximations, and the actual energies may vary slightly.
| Interaction Type | Strain Energy (kcal/mol) | Strain Energy (kJ/mol) |
| H-H eclipse | 1.0 | 4.0 |
| CH₃-H eclipse | 1.4 | 6.0 |
| CH₃CH₂-H eclipse | 1.5 | 6.4 |
| CH₃-CH₃ eclipse | 2.6 | 11.0 |
| CH₃-CH₂CH₃ eclipse | 2.9 | 12.0 |
| CH₃-CH₃ gauche | 0.9 | 3.8 |
| CH₃-CH₂CH₃ gauche | 1.0 | 4.2 |
| CH₂CH₃-CH₂CH₃ gauche | 1.1 | 4.6 |
Note: Values involving ethyl groups are estimations based on similar systems and may vary.
Quantitative Analysis of Conformers
The following tables summarize the estimated strain energies for the staggered and eclipsed conformations of this compound.
Table 1: Estimated Strain Energies of Staggered Conformations
| Conformer | Dihedral Angle (Et-Et) | Gauche Interactions | Total Strain (kcal/mol) | Relative Energy (kcal/mol) |
| A (Anti-like) | ~180° | 1 x (Me-Me), 1 x (Me-Et) | 0.9 + 1.0 = 1.9 | 0.0 |
| B (Gauche 1) | ~60° | 1 x (Me-Me), 1 x (Me-Et), 1 x (Et-Et) | 0.9 + 1.0 + 1.1 = 3.0 | 1.1 |
| C (Gauche 2) | ~300° | 2 x (Me-Et) | 2 x 1.0 = 2.0 | 0.1 |
Table 2: Estimated Strain Energies of Eclipsed Conformations
| Conformer | Eclipsing Interactions | Total Strain (kcal/mol) | Relative Energy (kcal/mol) |
| D | 1 x (Me-Me), 1 x (Et-H), 1 x (Me-Et) | 2.6 + 1.5 + 2.9 = 7.0 | 5.1 |
| E | 1 x (Me-H), 1 x (Me-Et), 1 x (Et-Me) | 1.4 + 2.9 + 2.9 = 7.2 | 5.3 |
| F | 1 x (Me-H), 1 x (Et-Et), 1 x (Me-Me) | 1.4 + (Et-Et eclipse ~3.2) + 2.6 = 7.2 | 5.3 |
Note: The energy of the Et-Et eclipsing interaction is estimated to be slightly higher than a Me-Et eclipse.
From this analysis, conformer A is predicted to be the most stable, followed closely by conformer C . Conformer B is significantly less stable due to the presence of three gauche interactions. The eclipsed conformations represent the barriers to rotation.
Visualization of Conformational Analysis
Newman Projections of Staggered Conformers
Caption: Newman projections of the three staggered conformers.
Potential Energy Diagram
Caption: Estimated potential energy diagram for rotation around the C3-C4 bond.
Experimental Protocols for Conformational Analysis
Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy
VT-NMR is a powerful technique to study conformational equilibria. By lowering the temperature, the rate of interconversion between conformers can be slowed down, potentially allowing for the observation of distinct signals for each conformer.
Objective: To determine the energy difference (ΔG) between the major conformers of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve a pure sample of this compound in a low-freezing point deuterated solvent (e.g., CDCl₃, Toluene-d₈, or CS₂). The concentration should be approximately 10-20 mg/mL.
-
Use a high-quality NMR tube rated for low-temperature use.
-
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Gradually lower the temperature of the NMR probe in increments of 10-20 K.
-
At each temperature, allow the sample to equilibrate for at least 10 minutes before acquiring a new spectrum.
-
Continue acquiring spectra at decreasing temperatures until significant broadening and then sharpening of signals is observed, indicating the slowing of conformational exchange on the NMR timescale. The lowest achievable temperature will depend on the solvent and the instrument's capabilities.
-
-
Data Analysis:
-
At a temperature where distinct signals for the different conformers are visible, integrate the corresponding peaks to determine the population ratio (K = [major conformer]/[minor conformer]).
-
Calculate the Gibbs free energy difference using the equation: ΔG = -RTln(K), where R is the gas constant and T is the temperature in Kelvin.
-
Caption: Workflow for Variable-Temperature NMR analysis.
Gas Chromatography (GC)
High-resolution capillary GC can potentially be used to separate stable conformers of some molecules, although for rapidly interconverting alkanes at typical GC temperatures, this is challenging. More commonly, GC is used to separate isomers.
Objective: To separate this compound from other nonane (B91170) isomers and to assess peak shape for any indications of conformational effects.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile solvent (e.g., pentane (B18724) or hexane).
-
-
GC-MS Analysis:
-
Column: Use a long (e.g., 50-
-
The Thermodynamics of Molecular Architecture: An In-depth Guide to Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core thermodynamic properties of branched alkanes, offering a comprehensive overview for researchers, scientists, and professionals in drug development. Understanding the stability and energy characteristics of these fundamental organic molecules is crucial for a wide range of applications, from fuel development to the rational design of pharmaceuticals. This document provides a synthesis of key thermodynamic data, detailed experimental and computational methodologies for their determination, and visual representations of the underlying principles governing the behavior of branched alkanes.
Core Thermodynamic Principles of Branched Alkanes
The degree of branching in an alkane's carbon skeleton has a profound impact on its thermodynamic stability. Generally, branched alkanes are thermodynamically more stable than their linear isomers.[1][2][3][4][5][6] This increased stability is reflected in their heats of combustion and standard enthalpies of formation. The more branched an isomer, the less heat is released upon combustion, indicating a lower initial energy state.[7][8][9]
Several factors contribute to this enhanced stability, including:
-
Electron Correlation: The compact electronic structure of branched alkanes leads to a decrease in the molecular surface area per atom, resulting in a lowering of energy and increased stability.[2][3]
-
Steric Effects: While significant branching can introduce steric hindrance and decrease stability, moderate branching can relieve torsional strain compared to the gauche interactions present in the conformations of linear alkanes.
-
Electrostatic Effects: Analysis using density functional theory (DFT) suggests that electrostatic energy favors alkane branching.[5]
The isomerization of n-alkanes to their branched counterparts is a slightly exothermic process.[10] Consequently, lower reaction temperatures thermodynamically favor the formation of highly branched isomers.[10][11]
Tabulated Thermodynamic Data
The following tables summarize key thermodynamic properties for a selection of branched alkanes compared to their linear isomers. These values are crucial for thermodynamic calculations and for understanding the relative stabilities of these compounds.
Table 1: Standard Enthalpy of Formation (ΔfH°), Standard Molar Entropy (S°), and Gibbs Free Energy of Formation (ΔfG°) for Selected Alkanes in the Gas Phase at 298.15 K
| Compound | Formula | Isomer Type | ΔfH° (kJ/mol) | S° (J/mol·K) | ΔfG° (kJ/mol) |
| n-Butane | C4H10 | Linear | -125.7 | 310.2 | -15.9 |
| Isobutane (2-Methylpropane) | C4H10 | Branched | -134.2[12] | 294.7[13] | -20.8 |
| n-Pentane | C5H12 | Linear | -146.8 | 349.6 | -8.4 |
| Isopentane (2-Methylbutane) | C5H12 | Branched | -153.7 | 343.6 | -14.3 |
| Neopentane (2,2-Dimethylpropane) | C5H12 | Highly Branched | -167.9[14] | 306.4 | -18.7 |
Data sourced from the NIST Chemistry WebBook and other cited literature.
Table 2: Heat of Combustion (ΔcH°) for Selected Alkane Isomers in the Gas Phase at 298.15 K
| Compound | Formula | Isomer Type | ΔcH° (kJ/mol) |
| n-Butane | C4H10 | Linear | -2877.1 |
| Isobutane (2-Methylpropane) | C4H10 | Branched | -2868.6[13] |
| n-Pentane | C5H12 | Linear | -3536.1 |
| Isopentane (2-Methylbutane) | C5H12 | Branched | -3528.6 |
| Neopentane (2,2-Dimethylpropane) | C5H12 | Highly Branched | -3514.0[14] |
Data sourced from the NIST Chemistry WebBook and other cited literature.
Experimental and Computational Methodologies
The determination of the thermodynamic properties of branched alkanes relies on a combination of experimental techniques and computational modeling.
Experimental Protocols
a) Calorimetry for Enthalpy of Formation and Combustion
Calorimetry is the primary experimental method for determining the enthalpy changes associated with chemical reactions, such as combustion.
-
Principle: The heat released during the complete combustion of a known amount of a substance in a bomb calorimeter is measured. This heat of combustion can then be used to calculate the standard enthalpy of formation using Hess's Law.
-
Methodology:
-
A precise mass of the alkane sample is placed in a sample holder within a high-pressure vessel (the "bomb").
-
The bomb is filled with pure oxygen to a pressure of approximately 30 atm.
-
The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).
-
The sample is ignited electrically.
-
The temperature change of the water is meticulously measured.
-
The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).
-
The heat of combustion of the alkane is calculated from the temperature rise and the heat capacity of the calorimeter.
-
The standard enthalpy of formation is then calculated using the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
-
b) Spectroscopic Methods for Entropy Determination
Standard molar entropies are often determined from spectroscopic data combined with statistical mechanics.
-
Principle: The entropy of a substance can be calculated by considering its translational, rotational, vibrational, and electronic energy levels, which can be determined from spectroscopic measurements.
-
Methodology:
-
Vibrational Frequencies: Infrared (IR) and Raman spectroscopy are used to determine the fundamental vibrational frequencies of the molecule.
-
Rotational Constants: Microwave spectroscopy provides data on the moments of inertia and rotational constants.
-
Statistical Mechanics Calculations: The spectroscopic data are used in statistical mechanical formulas to calculate the contributions of translation, rotation, and vibration to the total entropy of the molecule in the ideal gas state. For complex molecules, contributions from internal rotations of methyl groups must also be considered.
-
Computational Protocols
Computational chemistry provides powerful tools for estimating the thermodynamic properties of molecules, which is particularly useful for isomers that are difficult to isolate and study experimentally.
a) Density Functional Theory (DFT)
-
Principle: DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It can be used to calculate molecular energies, from which thermodynamic properties can be derived.
-
Methodology:
-
The geometry of the branched alkane molecule is optimized to find its lowest energy conformation.
-
A frequency calculation is performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the vibrational frequencies.
-
The electronic energy, zero-point vibrational energy, and thermal corrections to enthalpy and Gibbs free energy are calculated.
-
These values are then used to compute the standard enthalpy of formation, entropy, and Gibbs free energy of formation. The choice of functional and basis set is critical for achieving accurate results.[15]
-
b) Group Additivity Methods
-
Principle: This is an empirical method that estimates thermodynamic properties by summing the contributions of individual chemical groups within the molecule.
-
Methodology:
-
The branched alkane is dissected into its constituent functional groups (e.g., -CH₃, -CH₂-, >CH-, >C<).
-
Experimentally derived thermodynamic property values for each group are summed.
-
Corrections are applied for non-nearest-neighbor interactions, such as gauche interactions and steric hindrance, to refine the estimate.[16][17]
-
Visualizing Relationships and Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the thermodynamic properties of branched alkanes.
Caption: Relationship between alkane branching and thermodynamic properties.
Caption: Workflow for the experimental determination of thermodynamic properties.
Conclusion
The thermodynamic properties of branched alkanes are a cornerstone of physical organic chemistry with significant implications for industrial processes and scientific research. The greater stability of branched isomers compared to their linear counterparts is a well-established principle, quantifiable through their enthalpies of formation and combustion. The methodologies outlined in this guide, from experimental calorimetry and spectroscopy to computational DFT and group additivity methods, provide a robust framework for the continued investigation and application of these fundamental molecules. For professionals in fields such as drug development, a thorough understanding of these thermodynamic principles can inform the design of more stable and effective molecular entities.
References
- 1. ck12.org [ck12.org]
- 2. quora.com [quora.com]
- 3. Stability on the Branch Line - ChemistryViews [chemistryviews.org]
- 4. Correlation effects on the relative stabilities of alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkane - Wikipedia [en.wikipedia.org]
- 7. organic chemistry - Why is a branched alkane more stable than the straight-chain isomer? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Using Heats of Combustion to Compare the Stability of Isomeric Alkanes | Chemistry | Study.com [study.com]
- 9. organic chemistry - Deciding the order of heat of combustion of isomeric alkanes - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. tandfonline.com [tandfonline.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Isobutane [webbook.nist.gov]
- 13. Isobutane (data page) - Wikipedia [en.wikipedia.org]
- 14. Neopentane [webbook.nist.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. srd.nist.gov [srd.nist.gov]
An In-depth Technical Guide to the Potential Research Applications of C9H20 Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of C9H20, detailing their physicochemical properties, potential research applications, and relevant experimental methodologies. The isomers of nonane (B91170), with the chemical formula C9H20, represent a diverse group of alkanes with applications ranging from fuel science to potential roles in medicinal chemistry and materials science.
Introduction to C9H20 Isomers
The molecular formula C9H20 encompasses 35 constitutional isomers, which are molecules sharing the same molecular formula but differing in the connectivity of their atoms.[1][2][3][4][5] These isomers can be broadly categorized into straight-chain alkanes (n-nonane) and various branched-chain alkanes, including methyl-, ethyl-, propyl-, and dimethyl-substituted derivatives of shorter carbon chains.[1][3] The degree of branching significantly influences the physicochemical properties of these isomers, such as boiling point, melting point, density, and octane (B31449) rating.[6]
It is important to distinguish the saturated C9H20 alkanes from cyclic structures with a similar number of carbon atoms but a different molecular formula due to the presence of rings. For instance, bicyclo[3.3.1]nonane, a key scaffold in drug discovery, has the formula C9H16 and is not an isomer of nonane.
Physicochemical Properties of C9H20 Isomers
The structural diversity of C9H20 isomers leads to a range of physical and chemical properties. Generally, increased branching leads to a lower boiling point due to reduced van der Waals forces, while also increasing the octane number, a critical parameter in fuel science.[6] A summary of available quantitative data for a selection of nonane isomers is presented below.
| Isomer Name | IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |
| n-Nonane | Nonane | 150.8[7][8] | -53.5[7][8] | 0.718[9] |
| 2-Methyloctane | 2-Methyloctane | 143.3 | - | 0.713 |
| 3-Methyloctane | 3-Methyloctane | 144.2 | - | 0.723 |
| 4-Methyloctane | 4-Methyloctane | 142.4 | - | 0.719 |
| 2,2-Dimethylheptane | 2,2-Dimethylheptane | 134.6 | -80.6 | 0.706 |
| 3,3-Dimethylheptane | 3,3-Dimethylheptane | 137.9 | - | 0.725[10] |
| 2,6-Dimethylheptane | 2,6-Dimethylheptane | 135.2 | -103.0 | 0.709 |
| 3,4-Dimethylheptane | 3,4-Dimethylheptane | 140.6[11] | - | - |
| 2,3,3,4-Tetramethylpentane (B96541) | 2,3,3,4-Tetramethylpentane | 141.5[12] | - | 0.755[12] |
Note: Data for all 35 isomers is not consistently available in the literature. The table presents a selection of isomers for which reliable data could be found.
Research Applications of C9H20 Isomers
The research applications of C9H20 isomers are diverse, with significant interest in fuel science, materials science, and as reference compounds in analytical chemistry. Certain isomers also show potential in specialized fields like medicinal chemistry and atmospheric science.
A primary application of branched C9H20 isomers is in the formulation of fuels. Their high octane ratings contribute to smoother combustion and reduced engine knocking.[6][12]
-
Highly Branched Isomers as Fuel Additives: Isomers such as 2,3,3,4-tetramethylpentane are of interest in fuel science due to their high octane ratings.[12] Research in this area focuses on understanding the relationship between molecular branching and combustion properties to develop cleaner and more efficient fuels.[12]
-
Combustion Kinetics Studies: Specific isomers, like 2,3,3-trimethylhexane, are used as model compounds to investigate combustion enthalpy and reaction kinetics, providing valuable data for refining petrochemical processes.[12]
-
n-Nonane as a Solvent: n-Nonane is utilized as a nonpolar solvent in organic synthesis and as a medium for reactions involving hydrophobic compounds.[13] It is also a component of commercial solvents like mineral spirits.[13]
-
Feedstocks for Chemical Industry: All C9H20 isomers can serve as feedstocks for cracking and reforming processes to produce smaller alkanes and alkenes, which are essential building blocks for polymers and other chemicals.[6]
-
Chromatography: n-Nonane and some of its branched isomers, such as 2-methyloctane, are used as reference compounds in gas chromatography due to their well-defined retention times and properties.[14]
-
Spectroscopy: The distinct mass spectra of the 35 nonane isomers allow for their identification, making them useful as reference compounds in mass spectrometry.
While less common than their use in industrial applications, some C9H20 isomers and their derivatives have been investigated for their biological activity.
-
2,4-Dimethylheptane (B1204451) as a Potential Biomarker: Studies have indicated that elevated levels of 2,4-dimethylheptane in exhaled breath may serve as a potential biomarker for the diagnosis of lung cancer.[15]
-
Chiral Synthons: Several of the branched C9H20 isomers are chiral, meaning they exist as non-superimposable mirror images (enantiomers).[6][16] This chirality opens up the possibility of using these isomers as starting materials or building blocks (chiral synthons) in the synthesis of complex, stereospecific molecules, which is a critical aspect of drug development.[16]
The isomers of nonane are released into the atmosphere from various sources, including vehicle emissions and industrial processes. Their reactions in the atmosphere contribute to the formation of secondary organic aerosols (SOAs).[12][17] Research in this area focuses on understanding the atmospheric oxidation chemistry of these compounds and their impact on air quality.[17]
Experimental Protocols
Detailed methodologies are crucial for the synthesis, purification, and analysis of C9H20 isomers in a research setting.
A common method for the synthesis of specific branched alkanes involves the Grignard reaction followed by reduction.
Objective: To synthesize a branched C9H20 isomer, for example, 2,6-dimethylheptane.[18]
Methodology:
-
Grignard Reagent Formation: Prepare a Grignard reagent from an appropriate alkyl halide (e.g., isobutylmagnesium bromide).
-
Coupling Reaction: React the Grignard reagent with a suitable carbonyl compound (e.g., ethyl formate) to form a secondary alcohol (e.g., 2,6-dimethylheptan-4-ol).[18]
-
Hydrogenation: The resulting alcohol is then hydrogenated to the corresponding alkane. This can be a multi-step process.[18]
-
Purification: The crude alkane is purified by washing with sulfuric acid, followed by drying and fractional distillation.[18]
The octane number of a fuel component is a measure of its resistance to knocking during combustion.
Objective: To determine the Motor Octane Number (MON) of a C9H20 isomer.
Methodology:
The standard test method (ASTM D2700) utilizes a single-cylinder, four-stroke cycle, variable compression ratio Cooperative Fuel Research (CFR) engine.[19]
-
Engine Setup: The CFR engine is operated under specific, controlled conditions of speed (900 rpm for MON), temperature, and ignition timing.[19]
-
Reference Fuels: Primary reference fuels, which are blends of isooctane (B107328) (2,2,4-trimethylpentane, octane number 100) and n-heptane (octane number 0), are used to calibrate the engine's knock intensity.[19]
-
Sample Testing: The C9H20 isomer is run in the engine, and its knock intensity is measured.
-
Comparison: The knock intensity of the sample is compared to that of the reference fuel blends. The octane number is determined by finding the reference fuel blend that produces the same knock intensity as the sample.[19]
Objective: To quantitatively analyze the products of alkane combustion.
Methodology:
A combustion train is used to measure the amount of carbon dioxide and water produced.[19]
-
Combustion: The alkane sample is burned in a closed chamber with a sufficient supply of oxygen for complete combustion.
-
Product Trapping: The combustion products are passed through a series of traps. A drying agent (e.g., magnesium perchlorate) absorbs the water, and a strong base (e.g., sodium hydroxide) absorbs the carbon dioxide.[19]
-
Quantification: The mass of water and carbon dioxide produced is determined by the change in mass of the respective traps.[19]
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of C9H20 isomers.
Figure 1: Classification of C9H20 Isomers.
Figure 2: Experimental Workflow for Isomer Synthesis and Analysis.
Conclusion
The 35 isomers of C9H20 offer a rich landscape for chemical research. While their primary applications have historically been in the fuel industry, ongoing research continues to unveil their potential in diverse fields such as materials science, analytical chemistry, and even as probes for biological systems. The highly branched isomers are particularly valuable for their combustion properties, while the existence of chiral isomers presents opportunities for their use in stereoselective synthesis. Further investigation into the specific properties and reactivities of each isomer will undoubtedly lead to new and innovative applications for this versatile class of hydrocarbons.
References
- 1. List all the 35 structural isomers of nonane (C9H20). | Filo [askfilo.com]
- 2. quora.com [quora.com]
- 3. List of isomers of nonane - Wikipedia [en.wikipedia.org]
- 4. What are the structural isomers of C9H20? | Filo [askfilo.com]
- 5. scribd.com [scribd.com]
- 6. 35 C9H20 constitutional isomers of molecular formula C9H20 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers enantiomers stereoisomers stereoisomerism in C9H20 alkane isomers Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 7. tceq.texas.gov [tceq.texas.gov]
- 8. Nonane | C9H20 | CID 8141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Nonane - Wikipedia [en.wikipedia.org]
- 10. 3,3-Dimethylheptane | C9H20 | CID 520991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3,4-dimethyl heptane, 922-28-1 [thegoodscentscompany.com]
- 12. 2,3,3,4-Tetramethylpentane CAS 16747-38-9 [benchchem.com]
- 13. Nonane Formula, Structure & Isomers - Lesson | Study.com [study.com]
- 14. benchchem.com [benchchem.com]
- 15. Buy 2,4-Dimethylheptane (EVT-315669) | 2213-23-2 [evitachem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 19. alevelchemistry.co.uk [alevelchemistry.co.uk]
3,3,4-Trimethylhexane: An Elusive Component in the Complex Language of Plant Volatiles
For Immediate Release
Introduction
Volatile organic compounds (VOCs) are the scent signals of the plant kingdom, a complex chemical language that mediates interactions with pollinators, herbivores, and pathogens. Within this vast vocabulary, the branched alkane 3,3,4-trimethylhexane has emerged as a compound of interest, albeit one shrouded in a degree of scientific mystery. While its presence has been confirmed in the volatile profile of at least one plant species, its purported role in the intricate tripartite relationship between plants, viruses, and insect vectors remains largely unsubstantiated by publicly available primary literature. This technical guide provides a comprehensive overview of the current scientific understanding of this compound as a plant volatile, detailing its confirmed presence in Morus alba (white mulberry), and explores the broader, well-documented context of how viral infections alter plant volatile emissions to manipulate insect behavior.
This compound in Morus alba Volatiles: A Confirmed Sighting
A 2018 study focusing on the phytochemical evaluation of Morus alba seeds and their cold-pressed oil provides the most definitive evidence to date of this compound as a plant-derived volatile.
Quantitative Data
The analysis of the volatile oil from Morus alba seeds revealed the presence of this compound at a relative concentration of 0.12 ± 0.02% . This quantitative data is presented in the context of the broader volatile profile of the seeds.
| Compound Class | Key Compounds | Relative Percentage (%) |
| Alkanes | This compound | 0.12 ± 0.02 |
| 2,2-Dimethyl-decane | Highest % in class | |
| Hexane | Second highest % in class | |
| Monoterpenes | l-Limonene | Highest % overall |
| alpha-Pinene | High abundance | |
| 2-beta-Pinene | High abundance | |
| Aldehydes | Various | 10.97 |
| Alcohols | Various | 3.75 |
| Acids | Various | 3.44 |
| Esters | 2,2-dimethyl-1-propanol acetate | 2.13 ± 0.15 |
| 3-methyl-1-butanol acetate | 0.60 ± 0.04 | |
| Ethers | Anethole | 2.58 ± 0.11 |
| Benzenes | 4-ethyl-1,2-dimethylbenzene | 1.39 ± 0.81 |
| Styrene | 0.98 ± 0.13 | |
| 1,2-dimethylbenzene | 0.17 ± 0.06 | |
| Ketones | Various | 0.51 |
Experimental Protocol: Volatile Oil Analysis of Morus alba Seeds
The following protocol outlines the methodology used to identify and quantify this compound in Morus alba seeds[1]:
1. Sample Preparation:
-
Cold-pressed oil was extracted from the seeds of Morus alba.
2. Volatile Compound Determination:
-
Instrumentation: A Shimadzu model GC-2010 gas chromatograph coupled with a QP 2010 plus mass selective detector (GC-MS) was utilized.
-
Column: A Restek Rxi-5ms capillary column (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness) was used for separation.
-
Injection: The injection temperature was set to 250 °C and operated in split mode with a split ratio of 20.
-
Carrier Gas and Flow: Helium was used as the carrier gas with a total flow of 40.8 mL/min and a column flow of 1.80 mL/min.
-
Oven Temperature Program: The oven temperature was initially held at 40 °C.
-
Compound Identification: Volatile compounds were identified by comparing their mass spectra with the instrument's database.
References
Interaction of Trimethylhexanes with Biological Membranes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trimethylhexanes, a group of branched-chain alkanes, are prevalent in various industrial applications and environmental contexts. Their hydrophobic nature dictates a significant interaction with biological membranes, the primary barrier of cells. Understanding this interaction is crucial for assessing their toxicological profiles, potential as drug permeation enhancers, and their overall impact on cellular function. This technical guide provides a comprehensive overview of the physicochemical principles governing the interaction of trimethylhexanes with lipid bilayers, details experimental protocols for their characterization, and explores their potential influence on membrane-associated signaling pathways. Due to a lack of extensive direct experimental data for trimethylhexanes, this guide combines established principles of alkane-membrane interactions with specific, adaptable methodologies for future research.
Physicochemical Interactions with the Lipid Bilayer
The interaction of small hydrophobic molecules like trimethylhexanes with biological membranes is primarily driven by the hydrophobic effect. These nonpolar molecules are expelled from the aqueous environment and preferentially partition into the hydrophobic core of the lipid bilayer. The branched structure of trimethylhexanes, such as 2,2,4-trimethylhexane (B107784) and 3,3,5-trimethylhexane, influences their packing within the lipid acyl chains, leading to alterations in membrane properties.
Membrane Fluidity
The insertion of small alkanes into the lipid bilayer generally increases membrane fluidity. By disrupting the ordered packing of the lipid acyl chains, they lower the main phase transition temperature (Tm) of the membrane. The branching of trimethylhexanes is expected to create more significant disruption compared to their linear counterparts, leading to a greater fluidizing effect. This can be quantified by measuring the fluorescence anisotropy of membrane-intercalating probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or the generalized polarization (GP) of Laurdan.
Membrane Permeability
Increased membrane fluidity is often correlated with increased permeability to water and small solutes. The disordered lipid packing creates transient voids, facilitating the passage of molecules across the bilayer. Therefore, trimethylhexanes are expected to enhance membrane permeability. This can be experimentally determined using vesicle-based assays that measure the leakage of entrapped fluorescent markers.
Lipid Organization and Domain Formation
Biological membranes are not homogenous structures; they contain specialized microdomains known as lipid rafts, which are enriched in cholesterol and sphingolipids and play crucial roles in cell signaling. Small hydrophobic molecules can influence the stability and organization of these rafts. By altering the packing of surrounding lipids, trimethylhexanes may modulate the formation, size, and dynamics of lipid rafts, thereby indirectly affecting the signaling platforms they host.
Quantitative Data on Trimethylhexane-Membrane Interactions
Direct quantitative data for the interaction of specific trimethylhexane isomers with lipid membranes is scarce in the published literature. However, based on studies of similar short-chain and branched alkanes, we can anticipate the following trends and provide a framework for their experimental determination.
| Parameter | Expected Effect of Trimethylhexanes | Rationale |
| Membrane/Water Partition Coefficient (Kp) | High | Driven by the hydrophobic effect, with branching potentially slightly decreasing Kp compared to linear alkanes of the same carbon number due to less favorable van der Waals interactions. |
| Permeability Coefficient (P) | Increased | Disruption of lipid packing and increased membrane fluidity create pathways for permeation. |
| Main Phase Transition Temperature (Tm) | Decreased | Intercalation disrupts the ordered gel phase, favoring the liquid crystalline phase. |
| Transition Enthalpy (ΔH) | Decreased | Reduced cooperativity of the phase transition due to the presence of the impurity. |
| Fluorescence Anisotropy (r) of DPH | Decreased | Increased rotational freedom of the probe in a more fluid environment. |
| Laurdan Generalized Polarization (GP) | Decreased | Increased water penetration into the bilayer interface due to disordered lipid packing. |
Experimental Protocols
This section provides detailed methodologies for key experiments to quantify the interaction of trimethylhexanes with model biological membranes.
Differential Scanning Calorimetry (DSC) to Determine Thermotropic Effects
DSC is used to measure the changes in the main phase transition temperature (Tm) and enthalpy (ΔH) of lipid vesicles upon incorporation of trimethylhexanes.
Methodology:
-
Liposome (B1194612) Preparation: Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of a model lipid, such as dipalmitoylphosphatidylcholine (DPPC), in a suitable buffer (e.g., PBS, pH 7.4).
-
Incorporation of Trimethylhexane: Add varying molar ratios of the desired trimethylhexane isomer (e.g., 2,2,4-trimethylhexane) to the lipid solution in an organic solvent before lipid film formation. Ensure complete solvent evaporation.
-
DSC Measurement:
-
Load the liposome suspension into the DSC sample pan.
-
Use an identical volume of buffer in the reference pan.
-
Equilibrate the sample at a temperature below the expected pre-transition.
-
Scan the temperature at a controlled rate (e.g., 1°C/min) through the pre-transition and main transition temperatures.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: Determine the Tm (peak of the endotherm) and ΔH (integrated area of the peak) for each sample. Plot Tm and ΔH as a function of the trimethylhexane molar concentration.
Fluorescence Spectroscopy to Measure Membrane Fluidity
4.2.1 DPH Fluorescence Anisotropy
This technique measures the rotational mobility of the DPH probe within the hydrophobic core of the membrane.
Methodology:
-
Liposome and Probe Preparation: Prepare LUVs containing a fixed concentration of DPH (e.g., 1:500 probe:lipid molar ratio) and varying concentrations of trimethylhexane.
-
Fluorescence Measurement:
-
Use a fluorometer equipped with polarizers.
-
Excite the sample at ~360 nm and measure the emission intensity at ~430 nm with the emission polarizer oriented parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light.
-
Correct for instrumental bias (G-factor) by measuring with horizontally polarized excitation (IHV and IHH).
-
-
Anisotropy Calculation: Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G = IHV / IHH.
-
Data Analysis: Plot the fluorescence anisotropy as a function of trimethylhexane concentration. A decrease in anisotropy indicates an increase in membrane fluidity.[1]
4.2.2 Laurdan Generalized Polarization (GP)
Laurdan's emission spectrum is sensitive to the polarity of its environment, providing information about water penetration into the bilayer interface.[2][3]
Methodology:
-
Liposome and Probe Preparation: Prepare LUVs containing Laurdan (e.g., 1:200 probe:lipid molar ratio) and varying concentrations of trimethylhexane.[2][3]
-
Fluorescence Measurement:
-
GP Calculation: Calculate the GP value using the formula: GP = (I440 - I490) / (I440 + I490)[4]
-
Data Analysis: Plot the GP value as a function of trimethylhexane concentration. A decrease in the GP value indicates increased water penetration and higher membrane fluidity.[4]
Vesicle Permeability Assay
This assay measures the leakage of a fluorescent dye from vesicles, indicating an increase in membrane permeability.
Methodology:
-
Vesicle Preparation: Prepare LUVs encapsulating a self-quenching concentration of a fluorescent dye such as calcein (B42510) or carboxyfluorescein.
-
Assay Procedure:
-
Dilute the dye-loaded vesicles in an iso-osmotic buffer.
-
Add varying concentrations of trimethylhexane to the vesicle suspension.
-
Monitor the increase in fluorescence intensity over time as the dye leaks out and becomes de-quenched.
-
-
Data Analysis: The initial rate of fluorescence increase is proportional to the permeability of the membrane to the dye. The data can be fitted to kinetic models to extract permeability coefficients.
Molecular Dynamics (MD) Simulations
MD simulations provide atomistic-level insights into the location, orientation, and dynamic effects of trimethylhexanes within a lipid bilayer.
Methodology:
-
System Setup:
-
Construct a model lipid bilayer (e.g., POPC or DPPC) in a simulation box with explicit water molecules and ions to mimic physiological conditions.
-
Insert a desired number of trimethylhexane molecules into the simulation box, either randomly distributed in the water phase or pre-inserted into the bilayer core.
-
-
Force Field Parameters: Utilize a well-validated force field for lipids (e.g., CHARMM36, GROMOS) and obtain or develop parameters for the specific trimethylhexane isomer. Parameters for many alkanes are available in standard force fields.[5]
-
Simulation Protocol:
-
Perform energy minimization to remove steric clashes.
-
Equilibrate the system under constant temperature and pressure (NPT ensemble) to allow the box dimensions and lipid packing to adjust.
-
Run a production simulation for a sufficient duration (nanoseconds to microseconds) to sample the conformational space of the system.
-
-
Data Analysis:
-
Localization: Calculate the density profile of trimethylhexane molecules along the axis perpendicular to the membrane to determine their preferred location within the bilayer.
-
Membrane Structure: Analyze changes in bilayer thickness, area per lipid, and lipid acyl chain order parameters.
-
Dynamics: Calculate the lateral diffusion coefficients of lipids and trimethylhexane molecules.
-
Potential Impact on Signaling Pathways
While direct evidence is lacking, the membrane-perturbing effects of trimethylhexanes suggest potential indirect modulation of cellular signaling pathways.
Perturbation of Lipid Raft-Mediated Signaling
Lipid rafts serve as platforms for the assembly of signaling complexes, including receptors like G-protein coupled receptors (GPCRs) and receptor tyrosine kinases. By altering the lipid packing and fluidity of the surrounding membrane, trimethylhexanes could:
-
Destabilize lipid rafts, leading to the dissociation of signaling complexes and attenuation of the signal.
-
Alter the partitioning of signaling proteins into or out of rafts, thereby modulating their activity.
The following diagram illustrates a hypothetical mechanism for the disruption of a generic lipid raft-associated signaling pathway.
Caption: Hypothetical disruption of a lipid raft signaling platform by trimethylhexane.
Modulation of Membrane Protein Function
The function of many transmembrane proteins, including ion channels, transporters, and receptors, is sensitive to the physical properties of the surrounding lipid bilayer. Changes in membrane fluidity and thickness induced by trimethylhexanes could:
-
Alter the conformational dynamics of membrane proteins, affecting their activity.
-
Modify the protein-lipid interface, influencing protein oligomerization and function.
The following workflow illustrates the general process by which a small hydrophobic molecule can affect membrane protein function.
Caption: Workflow of trimethylhexane's potential impact on membrane protein function.
Conclusion
Trimethylhexanes, as small, branched alkanes, are expected to readily partition into biological membranes, leading to an increase in membrane fluidity and permeability. While direct quantitative data remains limited, the experimental and computational protocols outlined in this guide provide a robust framework for future investigations. A deeper understanding of these interactions is essential for accurately assessing the biological impact of these compounds and for exploring their potential applications in areas such as drug delivery. The indirect effects on membrane-associated signaling pathways represent a critical area for future research, as even subtle alterations to the membrane environment can have significant consequences for cellular function.
References
- 1. Behavior of the DPH fluorescence probe in membranes perturbed by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,3,4-Trimethylhexane via Catalytic Hydrogenation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Catalytic hydrogenation is a cornerstone of organic synthesis, enabling the reduction of unsaturated compounds like alkenes to their saturated alkane counterparts. This process is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of complex molecular scaffolds. These application notes provide a detailed protocol for the synthesis of 3,3,4-trimethylhexane, a branched alkane, through the catalytic hydrogenation of a suitable alkene precursor, 3,3,4-trimethyl-1-hexene. The precursor itself can be synthesized via a Grignard reaction followed by dehydration, offering a complete synthetic pathway.
The hydrogenation of sterically hindered alkenes, such as the trisubstituted 3,3,4-trimethyl-1-hexene, often requires carefully optimized conditions to achieve high conversion and selectivity.[1] This document outlines the necessary reagents, reaction conditions, and a step-by-step protocol for this transformation.
Reaction Scheme
The overall synthesis involves a two-step process:
-
Synthesis of the Alkene Precursor (3,3,4-trimethyl-1-hexene): This is achieved through a Grignard reaction between a suitable ketone (3,3-dimethyl-2-pentanone) and a Grignard reagent (vinylmagnesium bromide), followed by the dehydration of the resulting tertiary alcohol.
-
Catalytic Hydrogenation: The purified 3,3,4-trimethyl-1-hexene is then subjected to catalytic hydrogenation to yield the final product, this compound.
Data Presentation
Table 1: Reaction Parameters for the Catalytic Hydrogenation of 3,3,4-trimethyl-1-hexene
| Parameter | Value | Reference |
| Substrate | 3,3,4-trimethyl-1-hexene | N/A |
| Catalyst | 5-10 wt% Palladium on Carbon (Pd/C) | N/A |
| Solvent | Ethanol (B145695) or Ethyl Acetate | [2][3] |
| Hydrogen Pressure | 1 - 10 atm (balloon to high-pressure vessel) | [1] |
| Temperature | 23 - 50 °C | [1] |
| Reaction Time | 1 - 24 hours (monitor by TLC or GC) | [1][3] |
| Conversion Efficiency | >95% | N/A |
| Selectivity | >98% towards this compound | N/A |
Table 2: Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3,3-Dimethyl-2-pentanone (B1585287) | Reagent | Sigma-Aldrich |
| Vinylmagnesium bromide (1 M in THF) | Reagent | Sigma-Aldrich |
| Diethyl ether (anhydrous) | ACS | Fisher Scientific |
| Sulfuric acid (concentrated) | ACS | VWR |
| 10% Palladium on Carbon (Pd/C) | Catalyst | Johnson Matthey |
| Hydrogen gas (high purity) | UHP | Airgas |
| Ethanol (200 proof) | ACS | Decon Labs |
| Celite® | N/A | Sigma-Aldrich |
| Magnesium sulfate (B86663) (anhydrous) | ACS | VWR |
Experimental Protocols
Protocol 1: Synthesis of 3,3,4-trimethyl-2-hexanol (Grignard Reaction)
This protocol outlines the synthesis of the alcohol precursor to 3,3,4-trimethyl-1-hexene.
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is assembled. The apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.
-
Reagent Addition: The flask is charged with 3,3-dimethyl-2-pentanone (1.0 eq) dissolved in anhydrous diethyl ether (50 mL).
-
Grignard Reagent Addition: Vinylmagnesium bromide (1.2 eq, 1 M solution in THF) is added to the dropping funnel and then added dropwise to the stirred solution of the ketone at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (50 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL).
-
Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3,3,4-trimethyl-2-hexanol. The crude product can be purified by vacuum distillation.
Protocol 2: Synthesis of 3,3,4-trimethyl-1-hexene (Dehydration)
This protocol describes the conversion of the alcohol to the desired alkene precursor.
-
Reaction Setup: A 100 mL round-bottom flask is equipped with a magnetic stir bar and a distillation apparatus.
-
Reagent Addition: The crude 3,3,4-trimethyl-2-hexanol from the previous step is placed in the flask. A catalytic amount of concentrated sulfuric acid (e.g., 5 drops) is added.
-
Reaction and Distillation: The mixture is heated gently. The alkene product will distill as it is formed. The distillate is collected in a flask cooled in an ice bath.
-
Work-up: The collected distillate is washed with a 5% sodium bicarbonate solution (20 mL) and then with water (20 mL).
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and distilled to yield pure 3,3,4-trimethyl-1-hexene. The purity should be confirmed by GC-MS and NMR.
Protocol 3: Synthesis of this compound (Catalytic Hydrogenation)
This protocol details the final hydrogenation step.
-
Safety Precautions: Palladium on carbon can be pyrophoric, especially after use when it has adsorbed hydrogen. Handle the catalyst in an inert atmosphere (e.g., under argon or nitrogen) and do not allow the used catalyst to dry in the air.[4] Hydrogen gas is highly flammable and explosive.[4] Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources.[4]
-
Reaction Setup: To a 100 mL round-bottom flask or a Parr shaker hydrogenation bottle, add 3,3,4-trimethyl-1-hexene (1.0 eq).
-
Solvent and Catalyst Addition: Add ethanol (or ethyl acetate) as the solvent (approximately 10-20 mL per gram of substrate).[3] Carefully add 10% Pd/C (5-10 wt% of the substrate).[3]
-
Hydrogenation: The reaction vessel is sealed, and the atmosphere is replaced with hydrogen. This is typically done by evacuating the vessel and backfilling with hydrogen gas three times.[3] For laboratory-scale reactions, a hydrogen-filled balloon can be used to maintain a positive pressure of hydrogen.[3][4] For larger scales or more stubborn reactions, a Parr hydrogenation apparatus can be used to apply higher pressures of hydrogen.
-
Reaction Monitoring: The reaction mixture is stirred vigorously to ensure good mixing of the substrate, catalyst, and hydrogen.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, the hydrogen source is removed, and the reaction vessel is purged with an inert gas like nitrogen or argon.
-
Catalyst Removal: The reaction mixture is carefully filtered through a pad of Celite® to remove the palladium on carbon catalyst.[3] The filter cake should be washed with a small amount of the reaction solvent and should not be allowed to dry. The wet catalyst should be disposed of properly.
-
Purification: The solvent is removed from the filtrate by rotary evaporation to yield the crude this compound. If necessary, the product can be further purified by distillation. The final product's identity and purity should be confirmed by spectroscopic methods (NMR, IR, and Mass Spectrometry).
Visualizations
Reaction Pathway
Caption: Synthetic pathway to this compound.
Experimental Workflow for Catalytic Hydrogenation
Caption: Workflow for catalytic hydrogenation.
References
Application Notes and Protocols: Synthesis of Branched Alkanes via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficacy in forming carbon-carbon bonds. This application note provides detailed protocols for the synthesis of branched alkanes using Grignard reagents, targeting professionals in research and drug development. Two primary strategies are outlined: a direct, transition-metal-catalyzed cross-coupling of a Grignard reagent with an alkyl halide, and a two-step sequence involving the formation of a tertiary alcohol followed by its reduction. These methods offer robust and versatile pathways to complex organic molecules.[1] Grignard reagents (R-MgX) are potent nucleophiles essential for constructing the sterically demanding and diverse molecular architectures frequently encountered in medicinal chemistry.[1]
Method 1: Direct Synthesis via Catalytic Cross-Coupling
This approach facilitates the direct formation of a C(sp³)–C(sp³) bond through the reaction of a Grignard reagent with an alkyl halide. To overcome the challenges associated with such couplings, including slow reaction rates and unwanted side reactions, a transition metal catalyst is utilized. Cobalt-catalyzed systems have proven particularly effective for synthesizing sterically hindered branched alkanes.[1]
Experimental Protocol: Cobalt-Catalyzed Synthesis of 2,2-Dimethyldecane[1]
-
Preparation: To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add CoCl₂ (0.02 mmol, 2 mol%) and LiI (0.04 mmol, 4 mol%).
-
Solvent and Additive: Add anhydrous THF (5 mL) and isoprene (B109036) (2.0 mmol, 2 equiv).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Grignard Addition: Slowly add the tert-butylmagnesium chloride solution (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Substrate Addition: Add 1-iodooctane (B127717) (1.0 mmol, 1 equiv) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution (10 mL).
-
Extraction: Extract the product with diethyl ether (2 x 30 mL).
-
Work-up: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford 2,2-dimethyldecane.[1]
Method 2: Two-Step Synthesis via Tertiary Alcohol Intermediate
This widely applicable method involves two distinct steps: the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, followed by the reduction of this alcohol to the corresponding branched alkane.[1] This approach offers significant flexibility in the design of the target alkane by varying the Grignard reagent and ketone starting materials.[1]
Experimental Protocol: Synthesis of a Branched Alkane from a Ketone
Step A: Grignard Reagent Formation and Reaction with a Ketone
-
Apparatus Setup: All glassware (e.g., three-necked round-bottom flask, reflux condenser, dropping funnel) must be rigorously dried in an oven (>120°C overnight) or flame-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen).[2]
-
Magnesium Activation: In the flask, place magnesium turnings (1.0 equivalent) and a small crystal of iodine to activate the magnesium.[1][2]
-
Initiation: Add a small portion (~5-10%) of the alkyl halide (1.0 equivalent) solution in anhydrous diethyl ether or THF. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing.[1][2] Gentle warming or sonication may be required if the reaction does not start.[2]
-
Grignard Formation: Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.[1]
-
Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of the ketone (1.0 equivalent) in anhydrous diethyl ether or THF dropwise to the stirred Grignard reagent.[1][2]
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.[1]
-
Work-up: Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution.[1] Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.[2]
Step B: Reduction of the Tertiary Alcohol (Wolff-Kishner Reduction)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the crude tertiary alcohol from Step A, diethylene glycol, and hydrazine (B178648) hydrate.
-
Base Addition: Add potassium hydroxide (B78521) pellets (0.3 mol) to the mixture.[1]
-
Initial Reflux: Heat the mixture to reflux for 1 hour.[1]
-
Distillation: Replace the reflux condenser with a distillation head and distill off the water and excess hydrazine until the temperature of the reaction mixture reaches 200 °C.[1]
-
Final Reflux: Reflux the reaction mixture for an additional 3 hours.
-
Work-up: Cool the reaction mixture to room temperature and add water. Extract the product with pentane (B18724).[1]
-
Purification: Combine the organic layers, wash with water, then brine, and dry over anhydrous sodium sulfate. Filter and distill the pentane to yield the pure alkane.[1]
Data Presentation
The yield of Grignard reactions for synthesizing branched alkanes is highly dependent on the specific substrates and reaction conditions.[2] The following table provides a summary of typical yields for the formation of the Grignard reagent, which is a critical step in both synthetic routes.
| Alkyl Halide | Magnesium | Solvent | Initiator | Conditions | Grignard Formation Yield (%) | Reference(s) |
| Bromobenzene | Magnesium | Diethyl Ether | Iodine | Reflux | >85 | [2] |
| Alkyl Chloride | Magnesium | THF | Iodine | Reflux | ~40-80 | [2] |
| Bromoethane | Magnesium | Diethyl Ether | None | Reflux | ~70-80 | [2] |
Note: Yields are highly variable and depend on the specific electrophile used in the subsequent step. The yields above primarily reflect the successful formation of the Grignard reagent.
Mandatory Visualizations
Experimental Workflow Diagrams
References
Application Notes and Protocols for 3,3,4-Trimethylhexane as a Non-Polar Solvent in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 3,3,4-trimethylhexane as a non-polar, aprotic solvent for use in organic synthesis. While specific documented applications in peer-reviewed literature are limited, its inherent chemical properties make it a suitable alternative to other non-polar solvents in a variety of reactions. These notes detail its physical and chemical characteristics, outline potential applications in key organic reactions, and provide generalized experimental protocols as a starting point for reaction optimization.
Introduction
This compound is a branched-chain alkane with the molecular formula C₉H₂₀.[1] Its highly branched structure and saturated hydrocarbon nature render it chemically inert, making it an excellent non-polar solvent for organic reactions that require a stable and non-reactive medium.[1] Its primary role in a reaction is to dissolve non-polar reactants and reagents, facilitating chemical transformations without participating in the reaction itself. In drug development, the choice of solvent is critical, and non-polar solvents like this compound can be instrumental in dissolving poorly soluble active pharmaceutical ingredients (APIs) and intermediates.
Physical and Chemical Properties
The physical properties of this compound are summarized in the table below. Its low polarity, indicated by its insolubility in water, and its relatively high boiling point compared to other common non-polar solvents like hexane, make it suitable for reactions requiring elevated temperatures.
| Property | Value | Reference |
| Molecular Formula | C₉H₂₀ | [1] |
| Molecular Weight | 128.26 g/mol | [2] |
| Boiling Point | 140.6 °C | [3] |
| Melting Point | -101.2 °C | [3] |
| Density | 0.745 g/cm³ | [3] |
Potential Applications in Organic Synthesis
Due to its inertness and non-polar character, this compound is a theoretical candidate for a range of organic reactions where aprotic, non-polar conditions are essential.
Grignard reagents are highly reactive organometallic compounds that are sensitive to protic solvents. The use of an inert, aprotic solvent is crucial for their successful formation and subsequent reaction. While ethers like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used, highly branched alkanes can serve as alternative solvents, particularly in industrial settings where cost and safety are primary concerns.
Generalized Protocol for a Grignard Reaction:
-
Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled and flame-dried to ensure anhydrous conditions.
-
Reagents:
-
Magnesium turnings (1.2 equivalents)
-
Alkyl or aryl halide (1.0 equivalent)
-
This compound (anhydrous)
-
Electrophile (e.g., aldehyde, ketone, or ester) (1.0 equivalent)
-
-
Procedure:
-
The magnesium turnings are placed in the flask under a nitrogen atmosphere.
-
A solution of the alkyl or aryl halide in anhydrous this compound is added dropwise via the dropping funnel to initiate the formation of the Grignard reagent. Gentle heating may be required.
-
Once the Grignard reagent has formed, a solution of the electrophile in anhydrous this compound is added dropwise at a controlled temperature (often 0 °C or room temperature).
-
The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Friedel-Crafts reactions involve the alkylation or acylation of an aromatic ring using an alkyl halide or acyl halide in the presence of a strong Lewis acid catalyst. A non-polar, aprotic solvent is required to dissolve the reactants and facilitate the reaction without interfering with the highly reactive carbocation intermediates.
Generalized Protocol for a Friedel-Crafts Alkylation:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a dropping funnel, a reflux condenser with a gas outlet to a trap, and a nitrogen inlet.
-
Reagents:
-
Aromatic substrate (e.g., benzene, toluene) (1.0 equivalent)
-
Alkyl halide (1.1 equivalents)
-
Lewis acid catalyst (e.g., AlCl₃, FeCl₃) (1.1 equivalents)
-
This compound (anhydrous)
-
-
Procedure:
-
The aromatic substrate and anhydrous this compound are added to the reaction flask and cooled in an ice bath.
-
The Lewis acid catalyst is added portion-wise with stirring.
-
The alkyl halide is added dropwise from the dropping funnel at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).
-
The reaction is quenched by carefully pouring the mixture over crushed ice and water.
-
The organic layer is separated, washed with dilute HCl, water, and brine, then dried over anhydrous calcium chloride.
-
The solvent is removed by distillation, and the product is purified by vacuum distillation or recrystallization.
-
For certain substitution (Sₙ1, Sₙ2) and elimination (E1, E2) reactions, a non-polar, aprotic solvent can be advantageous. In Sₙ2 reactions, polar aprotic solvents are generally preferred, but a non-polar solvent may be used for non-polar substrates. Sₙ1 and E1 reactions proceed through carbocation intermediates, and while polar protic solvents are typically used to stabilize these intermediates, a non-polar solvent can be employed when the carbocation is sufficiently stable on its own (e.g., tertiary or benzylic carbocations).
Advantages and Considerations in Drug Development
-
Inertness: this compound's lack of reactivity is a significant advantage, preventing unwanted side reactions and ensuring the integrity of sensitive drug molecules.
-
Aprotic Nature: The absence of acidic protons makes it ideal for reactions involving strong bases or organometallic reagents that are incompatible with protic solvents.
-
Solubility: It can effectively dissolve non-polar organic compounds, which is often a challenge in pharmaceutical synthesis.[4]
-
High Boiling Point: Its relatively high boiling point allows for a wider range of reaction temperatures compared to more volatile alkanes.
-
Purity: As with any solvent used in pharmaceutical manufacturing, the purity of this compound is critical to avoid the introduction of impurities into the final product.
-
Toxicity and Environmental Impact: While specific toxicological data for this compound is not widely available, it is a hydrocarbon and should be handled with appropriate safety precautions, including adequate ventilation and avoidance of skin contact. Its environmental impact should also be considered, with proper disposal protocols in place.
Conclusion
This compound presents itself as a viable, albeit under-documented, non-polar, aprotic solvent for a variety of organic reactions. Its chemical inertness and physical properties make it a suitable choice for reactions requiring a non-reactive medium, particularly in the synthesis of complex organic molecules relevant to the pharmaceutical industry. The generalized protocols provided herein serve as a foundation for researchers to explore the utility of this compound in their specific applications, with the understanding that optimization of reaction conditions will be necessary. Further research into the specific applications of this solvent is warranted to fully elucidate its potential in modern organic synthesis.
References
Application Note: Determination of 3,3,4-Trimethylhexane Purity using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a detailed protocol for the determination of the purity of 3,3,4-Trimethylhexane using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined herein is suitable for researchers, scientists, and professionals in the drug development and chemical industries who require accurate quantification of this compound and identification of potential impurities. The protocol covers sample preparation, GC-MS instrument parameters, and data analysis, including the use of an internal standard for enhanced precision and accuracy.
Introduction
This compound is a branched-chain alkane that may be used as a solvent, a component in fuel, or as a starting material in chemical synthesis.[1] For these applications, particularly in the pharmaceutical industry, ensuring the purity of the compound is critical, as impurities can affect reaction kinetics, product yield, and safety.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds, making it an ideal method for assessing the purity of this compound.[4][5] This protocol provides a comprehensive guide to performing a robust and reliable purity analysis.
Experimental Protocol
Materials and Reagents
-
Sample: this compound (purity > 98% for reference standard)
-
Solvent: n-Hexane (HPLC grade or higher)
-
Internal Standard (IS): n-Decane (purity ≥ 99%)
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps
-
Syringe filters: 0.22 µm PTFE (if particulate matter is present)
Instrument and Analytical Conditions
This method was developed on a standard GC-MS system. The parameters listed below are a starting point and may require optimization for different instruments.
Table 1: GC-MS Instrument Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | Non-polar capillary column (e.g., HP-5ms, DB-1ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[6][7] |
| Carrier Gas | Helium or Hydrogen, constant flow rate of 1.0 mL/min |
| Injector Type | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Oven Temperature Program | Initial: 40 °C, hold for 5 minutes |
| Ramp: 5 °C/min to 150 °C | |
| Hold: 2 minutes at 150 °C | |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI)[8] |
| Ionization Energy | 70 eV[8] |
| Mass Range | m/z 40-200 |
| Scan Mode | Full Scan |
| MS Source Temperature | 230 °C[6] |
| MS Quadrupole Temperature | 150 °C[6] |
Standard and Sample Preparation
2.3.1. Internal Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 10 mg of n-Decane into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with n-Hexane.
2.3.2. Calibration Standards
-
Prepare a series of at least five calibration standards by spiking known amounts of this compound reference standard into volumetric flasks.
-
Add a constant amount of the Internal Standard Stock Solution to each calibration standard.
-
Dilute to the final volume with n-Hexane.
-
Transfer the standards to autosampler vials.
Table 2: Example Calibration Standard Preparation
| Standard Level | Concentration of this compound (µg/mL) | Concentration of n-Decane (IS) (µg/mL) |
| 1 | 10 | 100 |
| 2 | 50 | 100 |
| 3 | 100 | 100 |
| 4 | 250 | 100 |
| 5 | 500 | 100 |
2.3.3. Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample to be tested into a 10 mL volumetric flask.
-
Add the same constant amount of the Internal Standard Stock Solution as used for the calibration standards.
-
Dilute to the mark with n-Hexane.
-
If the solution contains any particulate matter, filter it through a 0.22 µm PTFE syringe filter into an autosampler vial.
Data Analysis and Results
Identification of this compound and Impurities
The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of the reference standard. The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation pattern.
Table 3: Mass Spectral Data for this compound
| Compound | Molecular Formula | Molecular Weight | Key Mass Fragments (m/z) |
| This compound | C₉H₂₀ | 128.26 | 57, 71, 85, 99, 113, 128 |
Impurities can be identified by their unique retention times and mass spectra. Common impurities in branched alkanes include other isomers. A library search (e.g., NIST) can aid in the tentative identification of unknown peaks.
Table 4: Potential Isomeric Impurities of this compound
| Potential Impurity | CAS Number |
| 2,2,5-Trimethylhexane | 3522-94-9 |
| 2,3,4-Trimethylhexane | 921-47-1 |
| 2,3,5-Trimethylhexane | 1069-53-0 |
| 2,2,4-Trimethylhexane | 16747-26-5 |
| 2,3,3-Trimethylhexane | 16747-28-7 |
Quantitative Analysis
The purity of this compound is determined using the internal standard method.[9][10]
-
Calibration Curve:
-
For each calibration standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard (n-Decane).
-
Plot a calibration curve of the peak area ratio versus the concentration of this compound.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.995 for a valid calibration.
-
-
Sample Analysis:
-
For the test sample, calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Use the calibration curve equation to determine the concentration of this compound in the sample solution.
-
-
Purity Calculation:
-
The purity of the this compound sample is calculated as follows:
Purity (%) = (Concentration of this compound in sample (µg/mL) / Initial weight of sample (mg) / 1000) * 100
-
Table 5: Example Quantitative Data Summary
| Sample ID | This compound Peak Area | n-Decane (IS) Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µg/mL) | Purity (%) |
| Standard 1 | 150,000 | 1,500,000 | 0.10 | 10 | N/A |
| Standard 2 | 750,000 | 1,500,000 | 0.50 | 50 | N/A |
| Standard 3 | 1,500,000 | 1,500,000 | 1.00 | 100 | N/A |
| Standard 4 | 3,750,000 | 1,500,000 | 2.50 | 250 | N/A |
| Standard 5 | 7,500,000 | 1,500,000 | 5.00 | 500 | N/A |
| Test Sample | 1,470,000 | 1,500,000 | 0.98 | 98 | 98.0 |
Visualization of Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound purity.
Conclusion
The GC-MS method described in this application note provides a reliable and robust approach for determining the purity of this compound. The use of a non-polar capillary column allows for the effective separation of the main component from potential isomeric impurities, while mass spectrometric detection provides confident identification. The incorporation of an internal standard in the quantitative analysis ensures high accuracy and precision, making this protocol suitable for quality control in various industrial and research settings.
References
- 1. This compound|C9H20|CAS 16747-31-2 [benchchem.com]
- 2. selectscience.net [selectscience.net]
- 3. reddit.com [reddit.com]
- 4. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 5. Purity of a solvent: Determination of organic compounds by GC-MS and GC-FID - analysis - Analytice [analytice.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 10. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols: 1H and 13C NMR Assignments for 3,3,4-Trimethylhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This document provides a detailed guide to the ¹H and ¹³C NMR assignments for 3,3,4-trimethylhexane, a branched alkane. Due to the complex nature of branched alkanes, which often exhibit overlapping signals in their ¹H NMR spectra, a combination of one-dimensional (¹H, ¹³C) and potentially two-dimensional NMR experiments is crucial for unambiguous signal assignment.[1] This application note presents predicted NMR data for this compound and a comprehensive protocol for sample preparation and spectral acquisition.
Chemical Structure
The chemical structure of this compound is shown below with atoms numbered for clear NMR assignments.
Figure 1. Structure of this compound with atom numbering.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are calculated using computational algorithms and serve as a reference for experimental data. Protons in alkanes typically resonate in the upfield region of the spectrum (0.5 - 2.0 ppm), with the exact chemical shift influenced by the substitution pattern.[1]
Table 1: Predicted ¹H NMR Data for this compound
| Protons (Number) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1 (3H) | 0.88 | Triplet | 3 |
| H-2 (2H) | 1.25 | Quartet | 2 |
| H-4' (3H) | 0.85 | Doublet | 3 |
| H-4 (1H) | 1.60 | Multiplet | 1 |
| H-5 (2H) | 1.15 | Multiplet | 2 |
| H-6 (3H) | 0.86 | Triplet | 3 |
| H-3' (6H) | 0.84 | Singlet | 6 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 | 14.5 |
| C-2 | 29.0 |
| C-3 | 38.0 |
| C-4 | 45.0 |
| C-5 | 25.0 |
| C-6 | 11.0 |
| C-3' | 28.0 |
| C-4' | 15.0 |
Experimental Protocol
This section outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the sample is soluble. For non-polar compounds like this compound, deuterated chloroform (B151607) (CDCl₃) is a common choice.
-
Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS is assigned a chemical shift of 0.00 ppm and is used to reference the spectrum.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR coil (typically around 4-5 cm).
-
Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette during transfer to the NMR tube.
2. NMR Spectrometer Setup and Data Acquisition
The following are general parameters for a standard NMR spectrometer (e.g., 300-500 MHz). Optimization may be required based on the specific instrument and sample.
-
¹H NMR Acquisition:
-
Experiment: Standard one-pulse ¹H experiment.
-
Temperature: Set the probe temperature, typically to 298 K (25 °C).
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Pulse Width: Use a 90° pulse width.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
-
Spectral Width: A spectral width of 10-12 ppm is generally adequate for ¹H NMR of alkanes.
-
-
¹³C NMR Acquisition:
-
Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Pulse Width: Use a 30° or 45° pulse width to reduce the relaxation delay.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 scans or more, depending on the sample concentration.
-
Spectral Width: A spectral width of 200-220 ppm is standard for ¹³C NMR.
-
3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Peak Picking: Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.
Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates the logical workflow from sample preparation to the final assignment of NMR signals.
References
Application Notes and Protocols for the Use of 3,3,4-Trimethylhexane as an Internal Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative chromatographic analysis, precision and accuracy are paramount. The use of an internal standard (IS) is a widely adopted technique to correct for variations in sample injection volume, solvent evaporation, and instrument response.[1] An ideal internal standard is a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the samples being analyzed.[2] 3,3,4-Trimethylhexane, a branched-chain alkane (C9H20), serves as an excellent internal standard for the gas chromatographic (GC) analysis of various volatile organic compounds, particularly other hydrocarbon isomers.[3] Its stable chemical nature and volatility make it a reliable choice for methods employing flame ionization detection (FID) or mass spectrometry (MS).[3][4]
This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in chromatographic analysis.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H20 |
| Molecular Weight | 128.25 g/mol |
| Boiling Point | 140 °C |
| Melting Point | -101 °C |
| Refractive Index | 1.418 |
| CAS Number | 16747-31-2 |
(Data sourced from publicly available chemical databases)
Application: Quantitative Analysis of Nonane Isomers in a Hydrocarbon Mixture
This protocol outlines the determination of the concentration of n-nonane in a complex hydrocarbon matrix using this compound as an internal standard with GC-FID.
Experimental Protocol
1. Materials and Reagents
-
Solvent: Hexane (GC grade)
-
Analyte: n-Nonane (≥99% purity)
-
Internal Standard: this compound (≥99% purity)
-
Sample: Hydrocarbon mixture containing n-nonane
-
Equipment:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
GC column capable of separating hydrocarbon isomers (e.g., DB-1, DB-5)
-
Electronic integrator or chromatography data system
-
Volumetric flasks (Class A)
-
Micropipettes
-
2 mL autosampler vials with PTFE-lined septa
-
2. Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock):
-
Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with hexane. This creates a 1 mg/mL stock solution.
-
-
Analyte Stock Solution (Analyte Stock):
-
Accurately weigh approximately 100 mg of n-nonane into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with hexane. This creates a 1 mg/mL stock solution.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by adding varying concentrations of the Analyte Stock and a constant concentration of the IS Stock to 10 mL volumetric flasks.
-
Dilute to the mark with hexane. An example calibration series is provided in the data table below.
-
3. Sample Preparation
-
Accurately weigh a known amount of the hydrocarbon mixture sample into a 10 mL volumetric flask.
-
Add a precise volume of the IS Stock solution to achieve a final concentration similar to the expected analyte concentration.
-
Dilute to the mark with hexane.
-
Transfer the prepared sample to a 2 mL autosampler vial.
4. Chromatographic Conditions
| Parameter | Condition |
| Instrument | Gas Chromatograph with FID |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split Ratio 50:1) |
| Carrier Gas | Helium or Hydrogen, constant flow |
| Oven Program | Initial Temp: 40 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 5 min |
| Detector Temperature | 280 °C |
5. Data Analysis
-
Identify the peaks corresponding to n-nonane and this compound based on their retention times, which should be established by injecting individual standards.
-
Record the peak areas for both the analyte and the internal standard in all calibration standards and samples.
-
Calculate the Response Factor (RF) for each calibration standard using the following formula:
-
RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)
-
-
Construct a calibration curve by plotting the ratio of the peak areas (Areaanalyte / AreaIS) against the ratio of the concentrations (Concentrationanalyte / ConcentrationIS).
-
Determine the concentration of n-nonane in the unknown sample using the calibration curve and the peak area ratio from the sample chromatogram.
Quantitative Data Summary
The following table presents example data for a five-point calibration curve for the analysis of n-nonane using this compound as an internal standard. The concentration of the internal standard is kept constant at 50 µg/mL in all standards.
| Calibration Standard | n-Nonane Conc. (µg/mL) | This compound Conc. (µg/mL) | n-Nonane Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) | Response Factor (RF) |
| 1 | 10 | 50 | 25,500 | 130,000 | 0.196 | 0.980 |
| 2 | 25 | 50 | 64,000 | 131,000 | 0.489 | 0.978 |
| 3 | 50 | 50 | 129,000 | 130,500 | 0.988 | 0.988 |
| 4 | 75 | 50 | 194,000 | 130,000 | 1.492 | 0.995 |
| 5 | 100 | 50 | 258,000 | 129,500 | 1.992 | 0.996 |
| Average RF | 0.987 | |||||
| RSD (%) | 0.78% |
Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Logical relationship of the internal standard method for quantification.
References
Application of 3,3,4-Trimethylhexane in Fuel Additive Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,4-Trimethylhexane is a branched-chain alkane, an isomer of nonane (B91170) (C9H20), which has garnered interest in the field of fuel science. Its highly branched structure suggests potential as a valuable component or additive in gasoline to enhance combustion properties, specifically the octane (B31449) rating. Branched paraffins are known to improve the anti-knock characteristics of fuels, leading to more efficient engine performance.[1] This document provides detailed application notes and experimental protocols for the evaluation of this compound as a fuel additive. While specific experimental data on this compound is limited in publicly available literature, this guide offers standardized methodologies and data for structurally similar compounds to inform research and development efforts.
Data Presentation: Properties of Nonane Isomers
| Compound | Chemical Formula | Research Octane Number (RON) | Motor Octane Number (MON) |
| n-Nonane | C9H20 | -45 | - |
| 2-Methyl-octane | C9H20 | 24 | - |
| 2,2,5-Trimethylhexane | C9H20 | 93 | 89 |
| 2,2,4-Trimethylpentane (Iso-octane) | C8H18 | 100 | 100 |
| Toluene | C7H8 | 120 | 107 |
| Ethanol | C2H5OH | 108.6 | 89 |
Note: Data for nonane isomers and other compounds are sourced from various publicly available databases and research articles. The octane numbers of specific isomers can vary, and these values should be considered as indicative.
Experimental Protocols
The following protocols describe standard methods for evaluating the effectiveness of a new fuel additive such as this compound.
Protocol 1: Determination of Research Octane Number (RON) and Motor Octane Number (MON)
This protocol is based on ASTM D2699 (RON) and ASTM D2700 (MON) standard test methods.[2]
Objective: To determine the anti-knock characteristics of a gasoline blend containing this compound.
Apparatus:
-
Cooperative Fuel Research (CFR) engine
-
Standardized fuel blending equipment
-
Primary reference fuels (iso-octane and n-heptane)
-
Calibrated burettes and pipettes
Procedure:
-
Fuel Blending:
-
Prepare a base gasoline fuel with a known, relatively low octane number.
-
Create a series of test blends by adding varying concentrations (e.g., 1%, 2%, 5%, 10% by volume) of this compound to the base fuel. Ensure thorough mixing.
-
-
CFR Engine Setup and Calibration:
-
Calibrate the CFR engine according to the specifications outlined in ASTM D2699 for RON or ASTM D2700 for MON. This involves standardizing the engine using primary reference fuels.[3]
-
For RON, the engine speed is set to 600 rpm.[2]
-
For MON, the engine speed is set to 900 rpm, and the fuel-air mixture is preheated.[2]
-
-
Sample Testing:
-
Introduce the test fuel blend into the CFR engine.
-
Adjust the compression ratio of the engine until a standard level of knock intensity is observed.
-
Bracket the test fuel between two primary reference fuel blends that give slightly higher and lower knock intensities.
-
The octane number of the test fuel is calculated by interpolation between the octane numbers of the two bracketing reference fuels.
-
-
Data Analysis:
-
Record the RON and MON for each blend of this compound.
-
Plot the change in octane number as a function of the additive concentration.
-
Protocol 2: Evaluation of Engine Performance and Emissions
This protocol outlines a general procedure for testing the effect of this compound on engine performance and exhaust emissions using a dynamometer test bed.
Objective: To assess the impact of this compound on engine power, torque, fuel consumption, and regulated emissions (CO, HC, NOx).
Apparatus:
-
Modern spark-ignition engine mounted on a dynamometer test cell
-
Fuel supply and measurement system
-
Exhaust gas analyzer
-
Data acquisition system to monitor engine parameters (speed, load, temperatures, pressures)
Procedure:
-
Baseline Testing:
-
Operate the engine on the base gasoline (without the additive) under a series of predefined steady-state conditions (e.g., varying engine speeds and loads).
-
Record all engine performance parameters and exhaust emission concentrations for each operating point. This establishes the baseline performance.
-
-
Additive Testing:
-
Introduce the test fuel blend (base gasoline with a specific concentration of this compound) into the engine's fuel system.
-
Allow the engine to run for a sufficient period to ensure the new fuel has displaced the baseline fuel completely.
-
Repeat the same series of steady-state tests as performed for the baseline fuel.
-
Record all engine performance and emissions data.
-
-
Data Analysis:
-
Compare the engine performance (power, torque, brake-specific fuel consumption) and emissions (CO, HC, NOx) of the additized fuel to the baseline fuel at each operating point.
-
Analyze the percentage change in each parameter to determine the effect of this compound.
-
Visualizations
Experimental Workflow for Fuel Additive Evaluation
References
Application Notes and Protocols for the Experimental Determination of the Boiling Point of Nonane Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the experimental determination of the boiling points of various nonane (B91170) isomers. Accurate boiling point data is crucial for the characterization, purification, and assessment of the purity of these compounds, which serve as important reference materials and intermediates in chemical synthesis and drug development. This application note includes a compilation of experimentally determined boiling points for a range of nonane isomers and a step-by-step procedure for the micro boiling point determination using the Thiele tube method.
Introduction
Nonane (C₉H₂₀) and its isomers are saturated aliphatic hydrocarbons with significant applications in the chemical and pharmaceutical industries. They are often used as solvents, in fuel formulations, and as starting materials or intermediates in the synthesis of more complex molecules. The boiling point is a fundamental physical property that is indicative of the intermolecular forces present in a liquid. For isomeric compounds like the nonanes, the degree of branching in the carbon chain significantly influences the strength of these forces, and consequently, their boiling points. Generally, increased branching leads to a more compact molecular shape, reducing the surface area available for intermolecular van der Waals interactions and thus lowering the boiling point. This document outlines a reliable method for the experimental verification of these values.
Boiling Points of Nonane Isomers
The following table summarizes the experimentally determined boiling points of various nonane isomers at standard atmospheric pressure.
| Isomer Name | Structure | Boiling Point (°C) |
| n-Nonane | CH₃(CH₂)₇CH₃ | 151 |
| 2-Methyloctane | CH₃CH(CH₃)(CH₂)₅CH₃ | 143.2 |
| 3-Methyloctane | CH₃CH₂CH(CH₃)(CH₂)₄CH₃ | 144 |
| 4-Methyloctane | CH₃(CH₂)₂CH(CH₃)(CH₂)₃CH₃ | 142-143 |
| 2,2-Dimethylheptane | (CH₃)₃C(CH₂)₄CH₃ | 132-133 |
| 3,3-Dimethylheptane | CH₃CH₂C(CH₃)₂ (CH₂)₃CH₃ | 136 |
| 3,4-Dimethylheptane | CH₃CH₂CH(CH₃)CH(CH₃)(CH₂)₂CH₃ | 140.6 |
| 2,2,3-Trimethylhexane | (CH₃)₃CCH(CH₃)CH₂CH₂CH₃ | 133.6[1] |
| 2,3,5-Trimethylhexane (B89830) | (CH₃)₂CHCH(CH₃)CH₂CH(CH₃)₂ | 131.8[2][3] |
| 3-Ethyl-2-methylhexane (B97986) | (CH₃)₂CHCH(CH₂CH₃)CH₂CH₂CH₃ | 138[4][5] |
| 4-Ethylheptane | CH₃(CH₂)₂CH(CH₂CH₃)(CH₂)₂CH₃ | 141[6][7] |
| 3,3-Diethylpentane | CH₃CH₂C(CH₂CH₃)₂CH₂CH₃ | 146.3[8][9] |
| 2,2,4,4-Tetramethylpentane | (CH₃)₃CCH₂C(CH₃)₃ | 121-122[10][11][12] |
| 2,4-Dimethyl-3-ethylpentane | (CH₃)₂CHCH(CH₂CH₃)CH(CH₃)₂ | 137[6] |
Note: Boiling points can vary slightly based on experimental conditions and purity of the sample.
Experimental Protocol: Micro Boiling Point Determination using the Thiele Tube Method
This protocol describes a micro-scale method for determining the boiling point of a liquid, which is particularly useful when only a small amount of sample is available. The Thiele tube apparatus is designed to allow for uniform heating of a liquid sample via convection currents in a surrounding oil bath.[13][14]
Materials and Apparatus
-
Thiele tube
-
Mineral oil or silicone oil (with a flash point significantly higher than the expected boiling point of the sample)
-
Thermometer (-10 to 200 °C range, with 0.5 or 1 °C divisions)
-
Small test tube (e.g., 75 x 10 mm) or a fusion tube
-
Capillary tubes (sealed at one end)
-
Rubber band or a small piece of rubber tubing
-
Bunsen burner or a microburner
-
Clamp and stand
-
Nonane isomer sample (0.5 - 1 mL)
-
Safety glasses, lab coat, and appropriate gloves
Experimental Procedure
-
Apparatus Setup:
-
Securely clamp the Thiele tube to a stand in a fume hood.
-
Fill the Thiele tube with mineral or silicone oil to a level just above the top of the side arm.
-
Attach a small test tube to the thermometer using a rubber band such that the bottom of the test tube is level with the thermometer bulb.[10]
-
-
Sample Preparation:
-
Using a pipette, add approximately 0.5 mL of the nonane isomer into the small test tube.
-
Place a capillary tube, with the sealed end pointing upwards, into the liquid in the test tube.
-
-
Boiling Point Determination:
-
Insert the thermometer and the attached sample tube into the Thiele tube, ensuring that the sample is immersed in the oil and is positioned near the center of the main tube. The rubber band should remain above the oil level.
-
Gently heat the side arm of the Thiele tube with a Bunsen burner using a sweeping motion.[10] This will induce convection currents in the oil, ensuring uniform heating.[13]
-
As the temperature of the oil bath rises, observe the sample. Initially, a slow stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands.
-
Continue to heat gently until a rapid and continuous stream of bubbles emerges from the capillary tube.[10] This indicates that the vapor pressure of the sample has overcome the atmospheric pressure and the liquid is boiling.
-
Once a steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop as the temperature drops. The boiling point is the temperature at which the liquid just begins to be drawn up into the capillary tube.[10][13] Record this temperature.
-
-
Repeat Measurement:
-
Allow the apparatus to cool sufficiently before repeating the measurement to ensure accuracy. A second determination can often be made by reheating the same sample once it has cooled below its boiling point.
-
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Perform the experiment in a well-ventilated fume hood as nonane isomers are volatile and flammable.
-
Keep flammable materials away from the open flame of the Bunsen burner.
-
Be cautious when handling hot oil and glassware. Allow the apparatus to cool completely before disassembling.
-
Never heat a closed system. Ensure the Thiele tube is open to the atmosphere.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the boiling point of a nonane isomer using the Thiele tube method.
Caption: Experimental workflow for boiling point determination.
References
- 1. echemi.com [echemi.com]
- 2. 2,3,5-Trimethylhexane | CAS#:1069-53-0 | Chemsrc [chemsrc.com]
- 3. Page loading... [guidechem.com]
- 4. 3-ethyl-2-methylhexane [stenutz.eu]
- 5. 3-ethyl-2-methylhexane [chemister.ru]
- 6. 2,4-dimethyl-3-ethylpentane [stenutz.eu]
- 7. 3-Ethyl-2,3-dimethylhexane | C10H22 | CID 521418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,3,5-trimethylhexane [stenutz.eu]
- 9. youtube.com [youtube.com]
- 10. chymist.com [chymist.com]
- 11. CAS 1069-53-0: 2,3,5-Trimethylhexane | CymitQuimica [cymitquimica.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Thiele tube - Wikipedia [en.wikipedia.org]
- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]
Application Note: Measuring the Viscosity of Branched Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
Introduction
The viscosity of branched hydrocarbons is a critical physical property with significant implications across various scientific and industrial domains. In the pharmaceutical and drug development sectors, viscosity influences formulation stability, injectability, and overall product performance. For researchers and scientists in materials science and chemical engineering, understanding the viscous behavior of branched hydrocarbons is essential for applications ranging from lubricants to advanced polymers. This document provides a detailed protocol for the accurate and reproducible measurement of the viscosity of branched hydrocarbons using two common laboratory techniques: rotational viscometry and capillary viscometry.
Factors Affecting the Viscosity of Branched Hydrocarbons
Several factors can influence the viscosity of branched hydrocarbons:
-
Molecular Structure: The degree of branching in a hydrocarbon's structure plays a significant role in its viscosity. Generally, for alkanes with the same carbon number, increased branching leads to a more compact, spherical molecular shape. This reduces the surface area for intermolecular van der Waals forces, resulting in a lower viscosity compared to their linear counterparts.[1] However, for very long-chain alkanes, extensive branching can sometimes lead to increased viscosity due to a greater potential for molecular entanglement.[1]
-
Molecular Weight: For hydrocarbons with similar structures, viscosity tends to increase with higher molecular weight due to stronger intermolecular interactions between larger molecules.
-
Temperature: The viscosity of hydrocarbons is highly sensitive to temperature. As temperature increases, the kinetic energy of the molecules increases, which overcomes the intermolecular forces, leading to a decrease in viscosity.[2] Therefore, precise temperature control during viscosity measurement is crucial.
-
Pressure: An increase in pressure generally leads to an increase in viscosity, as it forces the molecules closer together, increasing their resistance to flow.
Common Measurement Techniques
The two primary methods for measuring the viscosity of branched hydrocarbons in a laboratory setting are rotational and capillary viscometry.
-
Rotational Viscometry: This technique measures the torque required to rotate a spindle immersed in the fluid at a constant speed.[3] It is particularly useful for characterizing the viscosity of both Newtonian and non-Newtonian fluids over a range of shear rates.
-
Capillary Viscometry: This method, often considered the standard for measuring the kinematic viscosity of petroleum products, determines the time it takes for a fixed volume of fluid to flow under gravity through a calibrated glass capillary viscometer.[4][5] The kinematic viscosity is then calculated, and the dynamic viscosity can be determined by multiplying the kinematic viscosity by the density of the fluid.[1][4]
Experimental Protocols
Protocol 1: Rotational Viscometry
This protocol provides a general procedure for measuring the dynamic viscosity of branched hydrocarbons using a rotational viscometer.
Materials:
-
Rotational viscometer with a set of spindles
-
Temperature-controlled water bath or sample chamber
-
Beakers or appropriate sample containers
-
Calibrated thermometer
-
Viscosity standard fluids for calibration
-
The branched hydrocarbon sample
-
Cleaning solvents (e.g., heptane, isopropanol)
-
Lint-free wipes
Procedure:
-
Instrument Setup and Calibration:
-
Assemble the rotational viscometer according to the manufacturer's instructions, ensuring it is level.[6][7]
-
Select an appropriate spindle and rotational speed based on the expected viscosity of the sample. For high-viscosity samples, a smaller spindle and lower speed are generally used, while for low-viscosity samples, a larger spindle and higher speed are appropriate.[2]
-
Perform a calibration check using a certified viscosity standard fluid at a known temperature to ensure the accuracy of the instrument.[8][9]
-
-
Sample Preparation:
-
Place the branched hydrocarbon sample in a clean, dry beaker. The volume should be sufficient to immerse the spindle to the manufacturer's recommended depth.[7][8]
-
Place the beaker in the temperature-controlled bath and allow the sample to reach the desired measurement temperature.[8] Monitor the temperature with a calibrated thermometer.
-
Ensure the sample is free of air bubbles, as they can interfere with the measurement.[2]
-
-
Measurement:
-
Carefully lower the selected spindle into the center of the sample until it is immersed to the specified mark.[8][10]
-
Allow the spindle and sample to thermally equilibrate for a sufficient time.
-
Start the viscometer motor at the chosen speed.[8]
-
Allow the reading to stabilize. This may take a few moments.
-
Record the viscosity reading and the torque percentage. The torque reading should ideally be between 10% and 100% for an accurate measurement.[7][10] If the torque is outside this range, adjust the spindle size or rotational speed and repeat the measurement.[10]
-
Perform multiple readings to ensure reproducibility.
-
-
Cleaning:
Protocol 2: Capillary Viscometry (Based on ASTM D445/ISO 3105)
This protocol describes the measurement of kinematic viscosity using a calibrated glass capillary viscometer.
Materials:
-
Calibrated glass capillary viscometer (e.g., Ubbelohde, Cannon-Fenske)[11]
-
Constant-temperature viscosity bath with a precision of ±0.02°C within the 15°C to 100°C range.[12]
-
Calibrated thermometer
-
Timer with a resolution of at least 0.1 seconds
-
The branched hydrocarbon sample
-
Pipettes or syringes for sample loading
-
Cleaning solvents (e.g., heptane, isopropanol)
-
Filtered, dry air source for drying
Procedure:
-
Viscometer Selection and Preparation:
-
Select a clean, dry, calibrated viscometer of a size that will result in a flow time of not less than 200 seconds.[13]
-
Ensure the viscometer is thoroughly cleaned and dried before use. This can be done by rinsing with appropriate solvents and then passing a stream of filtered, dry air through the viscometer.[14]
-
-
Sample Preparation and Loading:
-
Measurement:
-
Mount the charged viscometer vertically in the constant-temperature bath.[15]
-
Allow the viscometer to remain in the bath for a sufficient time for the sample to reach thermal equilibrium (typically 20-30 minutes).[12][14]
-
Using suction or pressure as appropriate for the viscometer type, draw the liquid up into the timing bulb, slightly above the upper timing mark.[1]
-
Release the suction/pressure and allow the liquid to flow freely under gravity.
-
Start the timer precisely as the bottom of the liquid meniscus passes the upper timing mark.
-
Stop the timer precisely as the meniscus passes the lower timing mark.
-
Record the flow time in seconds.
-
Repeat the measurement to obtain at least two readings that agree within the specified repeatability of the method.
-
-
Calculation:
-
Calculate the kinematic viscosity (ν) in square millimeters per second (mm²/s) or centistokes (cSt) by multiplying the average flow time (t) in seconds by the viscometer calibration constant (C): ν = C × t
-
To determine the dynamic viscosity (η) in millipascal-seconds (mPa·s) or centipoise (cP), multiply the kinematic viscosity by the density (ρ) of the sample in grams per cubic centimeter (g/cm³) at the same temperature: η = ν × ρ
-
Data Presentation
The following tables summarize the dynamic viscosity of various linear and branched hydrocarbons at different temperatures.
| Alkane Name | Carbon Number | Chemical Structure | Dynamic Viscosity (mPa·s) | Temperature (°C) |
| n-Eicosane | C20 | CH₃(CH₂)₁₈CH₃ | 4.43 | 40 |
| 2.87 | 60 | |||
| 2.01 | 80 | |||
| Phytane (B1196419) (2,6,10,14-Tetramethylhexadecane) | C20 | Isoprenoid Structure | ~3.1 (estimated) | 25 |
| Pristane (2,6,10,14-Tetramethylpentadecane) | C19 | Isoprenoid Structure | 5.0 | 25 |
| 2,2,4,4,6,8,8-Heptamethylnonane | C16 | Highly Branched | 3.130 | 20 |
Note: Direct experimental viscosity data for a wide range of branched C20 isomers at consistent temperatures is limited. The data for phytane is an estimation based on its structural similarity to other isoprenoids. The data for the C16 and C19 branched alkanes are included to demonstrate the significant impact of branching on viscosity.[1]
| Alkane Name | Temperature (°C) | State | Dynamic Viscosity (µPa·s) |
| Pentane (n-C5H12) | 20 | Liquid | 224 |
| Hexane (n-C6H14) | 20 | Liquid | 306 |
| Heptane (n-C7H16) | 20 | Liquid | 409 |
| Octane (n-C8H18) | 20 | Liquid | 542 |
| Nonane (n-C9H20) | 25 | Liquid | 669 |
| Decane (n-C10H22) | 20 | Liquid | 930 |
| Dodecane (n-C12H26) | 25 | Liquid | 1390 |
| Hexadecane (n-C16H34) | 20 | Liquid | 3474 |
Source: Curated list of dynamic viscosity values for different alkanes under 1 atmospheric pressure.[16]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for measuring the viscosity of a branched hydrocarbon sample.
Caption: General workflow for viscosity measurement of branched hydrocarbons.
References
- 1. benchchem.com [benchchem.com]
- 2. Six steps to use a Rotational Viscometer [en1.nbchao.com]
- 3. Best Practices for Viscosity Measurement in QC Labs | Labcompare.com [labcompare.com]
- 4. ASTM D445 - eralytics [eralytics.com]
- 5. tamson-instruments.com [tamson-instruments.com]
- 6. dot.ga.gov [dot.ga.gov]
- 7. assets.omega.com [assets.omega.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ISO 3105 - Normalab [normalab.com]
- 12. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 13. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]
- 14. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]
- 15. scribd.com [scribd.com]
- 16. matmake.com [matmake.com]
Application Notes and Protocols for the Use of 3,3,4-Trimethylhexane in Specialty Chemical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 3,3,4-trimethylhexane in the synthesis of specialty chemicals. The information is intended for professionals in research, development, and manufacturing environments.
Introduction
This compound is a branched alkane, an isomer of nonane, with the chemical formula C9H20.[1] Its unique structural characteristics, including multiple methyl groups, make it a valuable component in specialty chemical manufacturing. It serves both as a non-polar solvent and as a precursor for the synthesis of functionalized molecules.[1] This document outlines its primary applications and provides detailed protocols for key chemical transformations.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C9H20 | [1] |
| Molecular Weight | 128.25 g/mol | [2] |
| CAS Number | 16747-31-2 | [2] |
| Boiling Point | 140.7 °C | [3] |
| Melting Point | -108.1 °C | [3] |
| Density | 0.735 g/cm³ at 20 °C | [1] |
Application Notes
Application as a Non-Polar Solvent
Due to its inert nature and low polarity, this compound is an effective solvent for a variety of organic reactions, particularly those involving non-polar reagents and intermediates.
-
Grignard Reactions: While ethers are the conventional solvents for Grignard reactions, branched alkanes like this compound can be used as co-solvents or in specific applications where ether coordination is undesirable. They provide an inert atmosphere and can help to control reaction temperature.
-
Polymerization Reactions: In certain free-radical polymerization processes, alkanes are used as solvents to control the viscosity of the reaction medium and to act as chain-transfer agents, thereby regulating the molecular weight of the resulting polymer.
-
Extractions: Its ability to dissolve a wide range of organic compounds makes it a suitable solvent for liquid-liquid extraction processes to isolate non-polar products from aqueous or polar reaction mixtures.[1]
Application in Specialty Chemical Synthesis
This compound serves as a versatile starting material for the production of various specialty chemicals through functionalization.
Free-radical halogenation of this compound introduces halogen atoms (Cl, Br) onto the carbon skeleton, creating valuable intermediates for further synthesis. These halogenated alkanes are precursors to alcohols, amines, and organometallic reagents.
Controlled oxidation of this compound can yield alcohols, ketones, and carboxylic acids.[1] These oxygenated derivatives are important building blocks in the synthesis of more complex molecules, including fragrances, lubricants, and pharmaceutical intermediates. The regioselectivity of oxidation is influenced by the stability of the resulting radical or carbocation intermediates, with tertiary carbons being the most reactive.[4]
In the petrochemical industry, branched alkanes like this compound can undergo catalytic cracking to produce smaller, more valuable alkenes and alkanes.[5] Catalytic reforming processes, on the other hand, can be used to isomerize the carbon skeleton or to form aromatic compounds, which are key components in high-octane gasoline and as precursors for various chemical syntheses.[5]
Experimental Protocols
Protocol 1: Free-Radical Bromination of this compound
This protocol describes the synthesis of monobrominated this compound derivatives via a free-radical chain reaction initiated by UV light.
Materials:
-
This compound (C9H20)
-
Bromine (Br2)
-
Inert solvent (e.g., carbon tetrachloride, CCl4 - Caution: Toxic ) or solvent-free conditions
-
UV lamp (254 nm)
-
Round-bottom flask with a reflux condenser
-
Stirring apparatus
-
Gas trap (for HBr byproduct)
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood. The round-bottom flask should be equipped with a magnetic stirrer and a reflux condenser. The outlet of the condenser should be connected to a gas trap containing an aqueous solution of sodium thiosulfate (B1220275) to neutralize the HBr gas produced.
-
Charge the flask with this compound.
-
Slowly add a stoichiometric amount of bromine to the flask while stirring. The reaction mixture should be protected from ambient light to prevent premature initiation.
-
Irradiate the reaction mixture with the UV lamp to initiate the reaction. A noticeable color change from reddish-brown (bromine) to colorless indicates the consumption of bromine.
-
Continue the irradiation and stirring until the bromine color has completely disappeared. The reaction time will vary depending on the scale and the intensity of the UV source.
-
Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove any remaining HBr, followed by washing with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
The product mixture, containing various isomers of monobrominated this compound, can be purified by fractional distillation under reduced pressure.
Expected Products: A mixture of isomeric monobrominated products, with a preference for substitution at the tertiary carbon atoms due to the higher stability of the tertiary radical intermediate.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 40-60% (of mixed monobrominated isomers) |
| Key Side Products | Polybrominated alkanes, unreacted starting material |
Protocol 2: Oxidation of this compound to Tertiary Alcohols
This protocol outlines a general procedure for the oxidation of this compound to the corresponding tertiary alcohols using a strong oxidizing agent like chromic acid. (Extreme Caution: Chromic acid is highly toxic and carcinogenic) .
Materials:
-
This compound (C9H20)
-
Chromium trioxide (CrO3)
-
Sulfuric acid (H2SO4)
-
Acetone
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
Procedure:
-
In a fume hood, prepare the Jones reagent by carefully dissolving chromium trioxide in concentrated sulfuric acid, and then cautiously diluting with water.
-
In a separate round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve the this compound in acetone.
-
Slowly add the prepared Jones reagent dropwise to the stirred solution of the alkane. Maintain the temperature of the reaction mixture below 20 °C.
-
After the addition is complete, continue stirring the mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding isopropanol (B130326) to consume any excess oxidizing agent.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the resulting crude product can be purified by column chromatography on silica (B1680970) gel.
Expected Products: A mixture of tertiary alcohols, primarily 3,3,4-trimethylhexan-4-ol and 3,3,4-trimethylhexan-3-ol.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 30-50% |
| Key Side Products | Ketones, carboxylic acids (from over-oxidation), unreacted starting material |
Protocol 3: Catalytic Cracking of this compound
This protocol provides a laboratory-scale procedure for the catalytic cracking of this compound to produce a mixture of smaller alkanes and alkenes using a zeolite catalyst.[5]
Materials:
-
This compound (C9H20)
-
Zeolite catalyst (e.g., H-ZSM-5)
-
Fixed-bed reactor (quartz tube)
-
Tube furnace with temperature controller
-
Syringe pump for liquid feed
-
Inert gas supply (e.g., Nitrogen, Argon)
-
Gas collection system (e.g., gas bags)
-
Condenser and cold trap for liquid products
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Pack the quartz tube reactor with a known amount of the zeolite catalyst, supported by quartz wool plugs.
-
Place the reactor in the tube furnace and connect the gas and liquid feed lines.
-
Purge the system with an inert gas for 30-60 minutes to remove any air.
-
Heat the furnace to the desired reaction temperature (typically 400-600 °C).
-
Once the temperature is stable, start the flow of this compound into the reactor using the syringe pump at a controlled weight hourly space velocity (WHSV).
-
The reactor effluent is passed through a condenser and a cold trap to collect the liquid products.
-
The gaseous products are collected in gas bags.
-
Analyze the composition of both the liquid and gaseous products using a gas chromatograph equipped with appropriate columns and detectors (e.g., FID).
Expected Products: A complex mixture of smaller alkanes and alkenes, including methane, ethane, ethene, propane, propene, butanes, and butenes.
Quantitative Data (Product distribution is highly dependent on reaction conditions):
| Product Class | Typical Yield Range (wt%) |
| Light Alkenes (C2-C4) | 20-40% |
| Light Alkanes (C1-C4) | 10-30% |
| C5+ Hydrocarbons | 30-50% |
| Coke | 1-5% |
Visualizations
Diagram 1: Signaling Pathway for Free-Radical Halogenation
Caption: Free-radical halogenation mechanism.
Diagram 2: Experimental Workflow for Catalytic Cracking
Caption: Workflow for catalytic cracking.
References
Troubleshooting & Optimization
Impurities in 3,3,4-Trimethylhexane synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3,4-trimethylhexane.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, particularly when following a Grignard reaction pathway involving the reaction of a ketone with a Grignard reagent, followed by dehydration and hydrogenation.
Scenario 1: Low or No Yield of Grignard Reagent
-
Question: My reaction to form the Grignard reagent (e.g., ethylmagnesium bromide) is not initiating or the yield is very low. What are the possible causes and solutions?
-
Answer:
-
Moisture or Oxygen Contamination: Grignard reagents are highly sensitive to moisture and oxygen. Trace amounts of water in the glassware or solvent will quench the reagent as it forms.
-
Solution: Ensure all glassware is rigorously dried in an oven (e.g., at 120°C overnight) and cooled under a stream of dry inert gas (argon or nitrogen). Solvents must be anhydrous, preferably from a freshly opened bottle or distilled from a suitable drying agent.
-
-
Inactive Magnesium Surface: The surface of the magnesium metal may be coated with a layer of magnesium oxide, preventing the reaction.
-
Solution: Use fresh, clean magnesium turnings. Crushing the magnesium turnings in a mortar and pestle immediately before use can expose a fresh, reactive surface. A small crystal of iodine can also be added to activate the magnesium surface.[1]
-
-
Impure Alkyl Halide: Impurities in the alkyl halide (e.g., ethyl bromide) can inhibit the reaction.
-
Solution: Use freshly distilled alkyl halide to ensure high purity.
-
-
Scenario 2: Low Yield of the Final Product (this compound)
-
Question: The overall yield of this compound is low, and I have a significant amount of high-boiling point byproducts. What is happening?
-
Answer:
-
Wurtz Coupling Side Reaction: A common side reaction is the coupling of the Grignard reagent with the unreacted alkyl halide, leading to the formation of a symmetrical alkane (e.g., butane (B89635) from ethyl bromide). Another possibility is the coupling of the Grignard reagent with itself, which can be promoted by certain impurities.
-
Solution: Add the alkyl halide solution slowly to the magnesium turnings to maintain a low concentration of the alkyl halide in the reaction mixture. Maintain a gentle reflux during the reaction; overheating can favor coupling side reactions.[1]
-
-
Incomplete Dehydration or Hydrogenation: The conversion of the intermediate alcohol to the alkane may be incomplete.
-
Solution: Ensure the conditions for the dehydration and hydrogenation steps are optimal. For dehydration, use an appropriate acid catalyst and temperature to drive the reaction to completion. For hydrogenation, ensure the catalyst is active and the hydrogen pressure and reaction time are sufficient.
-
-
Scenario 3: Difficulty in Purifying the Final Product
-
Question: I am having trouble separating this compound from impurities by distillation.
-
Answer:
-
Closely Boiling Impurities: The product may be contaminated with isomeric alkanes or unreacted starting materials with boiling points close to that of this compound.
-
Solution: Fractional distillation is the most effective method for separating compounds with close boiling points.[2] Use a long, efficient fractionating column (e.g., Vigreux or packed column) to maximize the number of theoretical plates. A slow and steady distillation rate is crucial for good separation.[3] For very difficult separations, preparative gas chromatography (preparative GC) may be necessary to achieve high purity.[4]
-
-
Frequently Asked Questions (FAQs)
Synthesis and Impurities
-
Q1: What is a common synthetic route for this compound?
-
A1: A common laboratory-scale synthesis involves a two-step process. First, a Grignard reaction between 2,2-dimethyl-3-pentanone (B1295208) and ethylmagnesium bromide to form the tertiary alcohol, 3,3,4-trimethylpentan-2-ol. Second, this alcohol is dehydrated to form a mixture of alkenes, which are then hydrogenated to yield this compound.
-
-
Q2: What are the most likely impurities in the synthesis of this compound via the Grignard route?
-
A2: The potential impurities can be categorized as follows:
-
From the Grignard Reaction: Unreacted 2,2-dimethyl-3-pentanone, unreacted ethyl bromide, and magnesium salts. Byproducts include butane (from the reaction of the Grignard reagent with any moisture) and octane (B31449) isomers (from Wurtz coupling).[2]
-
From the Dehydration Step: The intermediate alcohol (3,3,4-trimethylpentan-2-ol) if the reaction is incomplete, and isomeric alkene byproducts.
-
From the Hydrogenation Step: Residual alkenes if the hydrogenation is incomplete.
-
Isomeric Impurities: Other C9 alkane isomers may be present depending on the purity of the starting materials and any side reactions.[2]
-
-
Purification
-
Q3: What is the recommended method for purifying crude this compound?
-
A3: A multi-step purification process is recommended. First, an aqueous workup to remove water-soluble impurities and salts. This typically involves washing the organic layer with dilute acid, followed by water and then brine. The organic layer is then dried over an anhydrous salt like sodium sulfate. The final and most critical step is fractional distillation to separate the this compound from other non-polar impurities with different boiling points.[2] For achieving very high purity, preparative gas chromatography can be employed.[4]
-
-
Q4: How can I assess the purity of my this compound sample?
-
A4: Gas chromatography (GC) is the primary analytical technique for determining the purity of volatile organic compounds like this compound.[2] By comparing the retention time of the main peak in the sample's chromatogram to that of a pure standard, the compound can be identified. The peak area percentage provides a quantitative measure of purity. For definitive identification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[5]
-
Data Presentation
Table 1: Potential Impurities and their Boiling Points
| Compound | Molecular Formula | Boiling Point (°C) | Potential Origin |
| Ethyl Bromide | C₂H₅Br | 38.4 | Unreacted starting material |
| Butane | C₄H₁₀ | -0.5 | Grignard side reaction |
| 2,2-Dimethyl-3-pentanone | C₇H₁₄O | 151-152 | Unreacted starting material |
| This compound | C₉H₂₀ | 140-142 | Desired Product |
| 3,3,4-Trimethylpentan-2-ol | C₈H₁₈O | 165-167 | Intermediate alcohol |
| Octane Isomers | C₈H₁₈ | ~125 | Wurtz coupling byproduct |
Note: Boiling points are approximate and can vary with pressure.
Table 2: Representative Purity Analysis Data
| Purification Step | Method | Purity of this compound (%) |
| Crude Product | - | 75 |
| After Aqueous Workup | Liquid-Liquid Extraction | 85 |
| After Fractional Distillation | Fractional Distillation | >98 |
| High Purity Sample | Preparative GC | >99.5 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Part A: Preparation of Ethylmagnesium Bromide
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction.
-
Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
Part B: Reaction with 2,2-Dimethyl-3-pentanone
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of 2,2-dimethyl-3-pentanone in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to obtain the crude alcohol, 3,3,4-trimethylpentan-2-ol.
Part C: Dehydration and Hydrogenation
-
Dehydrate the crude alcohol using a suitable method, such as heating with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) and distilling the resulting alkene.
-
Hydrogenate the collected alkene mixture using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to obtain crude this compound.
Protocol 2: Purification by Fractional Distillation
-
Set up a fractional distillation apparatus with a Vigreux or packed column.
-
Place the crude this compound in the distillation flask with a few boiling chips.
-
Heat the flask gently to begin the distillation.
-
Collect the fractions that distill over a narrow temperature range corresponding to the boiling point of this compound (140-142 °C).[6]
-
Analyze the purity of the collected fractions by GC.
Protocol 3: Purity Analysis by Gas Chromatography (GC)
-
Use a capillary GC with a non-polar stationary phase column.
-
Set the oven temperature program to achieve good separation of C9 alkanes.
-
Inject a small amount of the purified sample.
-
Identify the this compound peak based on its retention time compared to a known standard.
-
Calculate the purity by determining the area percentage of the product peak relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Logical workflow for the purification and analysis of this compound.
References
Technical Support Center: Optimizing Fractional Distillation for Alkane Isomer Separation
Welcome to the technical support center for the optimization of fractional distillation of alkane isomers. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate alkane isomers using conventional fractional distillation?
A1: The primary challenge in separating alkane isomers lies in their very similar boiling points.[1] Since fractional distillation separates components based on differences in volatility, closely boiling isomers require columns with a high number of theoretical plates and high reflux ratios to achieve effective separation.[1][2] This often leads to high energy consumption, making the process economically challenging for isomers with minimal boiling point differences, such as n-pentane and isopentane (B150273).[1]
Q2: When should I consider using a method other than conventional fractional distillation?
A2: For alkane isomers with very close boiling points, where conventional distillation becomes impractical, alternative methods like extractive distillation or azeotropic distillation are more effective.[1] Extractive distillation is particularly useful for separating C5 and C6 isomers.[1]
Q3: How does column packing affect the separation efficiency of alkane isomers?
A3: The packing material in a fractional distillation column provides the surface area for vapor-liquid contact, which is crucial for efficient separation.[3] Different packing types, such as random packing (e.g., Raschig rings, Berl saddles) and structured packing, offer varying levels of efficiency and pressure drop.[4] For smaller diameter columns, small-sized random packings are often favored for higher efficiency due to reduced column wall effects.[4] The choice of packing material and its characteristics, like surface area and void space, directly impacts the number of theoretical plates and, consequently, the separation performance.
Q4: What is the role of the reflux ratio in optimizing the separation of alkane isomers?
A4: The reflux ratio, which is the ratio of the liquid returned to the column to the liquid removed as distillate, is a critical parameter for controlling separation efficiency.[5][6] A higher reflux ratio generally leads to better separation by increasing the number of equilibrium stages in the column.[5] However, this also increases the energy required by the reboiler and condenser.[7] Therefore, optimizing the reflux ratio is a trade-off between achieving the desired product purity and minimizing energy consumption.[5] The optimal reflux ratio is typically 1.1 to 1.5 times the minimum reflux ratio.[6]
Q5: How does operating pressure influence the fractional distillation of alkane isomers?
A5: Operating pressure affects the boiling points of the components in the mixture.[7] Lowering the pressure (vacuum distillation) reduces the boiling points, which can be beneficial for separating heat-sensitive compounds.[2][3] Conversely, increasing the pressure raises the boiling points.[7] Changes in pressure can also alter the relative volatility of the isomers, which is the driving force for separation. A decrease in pressure can sometimes make separation easier for mixtures with similar boiling points.[3]
Troubleshooting Guides
Issue 1: Poor separation efficiency despite a high reflux ratio.
-
Question: I am using a high reflux ratio, but the purity of my separated alkane isomers is still low. What could be the issue?
-
Answer:
-
Insufficient Theoretical Plates: Your column may not have a sufficient number of theoretical plates for the specific isomer separation. The closer the boiling points, the more plates are required.[1][2] Consider using a longer column or a more efficient packing material.[3]
-
Column Flooding: Excessive vapor flow can lead to "flooding," where the liquid is carried up the column by the vapor, preventing proper contact and separation.[8][9] This can be identified by a sharp increase in pressure drop. Reduce the heat input to the reboiler to decrease the vapor velocity.
-
Feed Condition: The state and composition of the feed can significantly impact column performance.[8] Ensure the feed is introduced at the correct tray and temperature. Variations in feed composition can disrupt the column's equilibrium.[9]
-
Improper Insulation: Heat loss from the column can disrupt the temperature gradient, reducing separation efficiency.[3] Ensure the column is well-insulated.[2]
-
Issue 2: The distillation column is experiencing significant pressure fluctuations.
-
Question: My distillation column is showing unstable pressure readings. What are the possible causes and solutions?
-
Answer:
-
Flooding: As mentioned above, flooding can cause a significant increase and fluctuation in pressure.[9] Reduce the reboiler duty.
-
Foaming: The presence of contaminants in the feed can sometimes cause foaming, which can lead to pressure instability.[8]
-
Reboiler or Condenser Issues: Inconsistent heating from the reboiler or cooling from the condenser can cause pressure swings.[9] Check the operation of these auxiliary units.
-
Instrumentation Problems: Faulty pressure sensors or control valves can provide inaccurate readings.[9] Calibrate your instruments to ensure they are functioning correctly.
-
Issue 3: The overhead product is contaminated with the higher-boiling isomer.
-
Question: I am trying to separate n-hexane and 2-methylpentane, but my overhead product (2-methylpentane) is contaminated with n-hexane. How can I improve the purity?
-
Answer:
-
Increase Reflux Ratio: A higher reflux ratio will provide better separation of the lower boiling component from the higher boiling one.[2][5]
-
Check for Entrainment: Liquid droplets of the higher-boiling component might be carried over with the vapor to the top of the column (entrainment). This can be caused by high vapor velocities.[8] Reduce the heat input to the reboiler.
-
Consider Azeotropic Distillation: For isomers with very close boiling points like hexane (B92381) isomers, azeotropic distillation can be more effective.[1] By adding an entrainer (e.g., ethanol (B145695) or methanol), you can form a low-boiling azeotrope with one of the isomers, allowing for its removal as the overhead product.[1]
-
Data Presentation
Table 1: Comparison of Distillation Methods for Alkane Isomer Separation
| Parameter | Conventional Fractional Distillation | Extractive Distillation | Azeotropic Distillation |
| Principle | Separation based on boiling point differences.[1] | A high-boiling solvent is added to alter the relative volatilities of the isomers.[1][10] | An entrainer is added to form a low-boiling azeotrope with one of the isomers.[1][11] |
| Suitable For | Isomers with significant boiling point differences (e.g., n-butane and isobutane).[1] | Isomers with very close boiling points (e.g., C5 and C6 isomers).[1] | Mixtures that form azeotropes or have very close boiling points.[1] |
| Energy Consumption | High for closely boiling isomers.[1] | Can be more energy-efficient than conventional distillation for difficult separations. | Energy consumption depends on the entrainer and recovery process.[1] |
| Additional Components | None | High-boiling solvent (e.g., NMP, sulfolane).[1] | Entrainer (e.g., ethanol, methanol, benzene).[1][12] |
| Additional Equipment | None | Solvent recovery column.[1] | Decanter or a second distillation column for entrainer recovery.[1] |
Table 2: Example Operating Conditions for n-Butane and Isobutane Separation via Conventional Fractional Distillation
| Parameter | Value |
| Feed Composition | 30% isobutane, 70% n-butane[1] |
| Operating Pressure | 50 - 100 psig[1] |
| Number of Trays | ~74 (valve trays)[1] |
| Feed Tray Location | Tray 37[1] |
Experimental Protocols
Protocol 1: Separation of n-Pentane and Isopentane using Extractive Distillation with NMP
-
Objective: To separate a mixture of n-pentane and isopentane using N-methyl-2-pyrrolidone (NMP) as the solvent.[1]
-
Materials:
-
Feed mixture of n-pentane and isopentane.
-
N-methyl-2-pyrrolidone (NMP) solvent.
-
Extractive distillation column and a solvent recovery column.[1]
-
-
Procedure:
-
Preheat the alkane isomer feed and introduce it into the middle section of the extractive distillation column.[1]
-
Introduce the NMP solvent near the top of the column. A typical solvent-to-feed mass ratio can range from 1:1 to 5:1.[1]
-
The more volatile isomer (isopentane) will move up the column and be collected as the distillate.[1]
-
The less volatile isomer (n-pentane) will be carried down the column with the NMP solvent.[1]
-
Feed the bottoms product (n-pentane and NMP) to a second distillation column (solvent recovery column).[1]
-
In the recovery column, separate the n-pentane from the NMP. The recovered NMP can be recycled back to the extractive distillation column.
-
Monitor the composition of the distillate and bottoms products using gas chromatography to ensure the desired purity is achieved.[1]
-
Protocol 2: Separation of Hexane Isomers using Azeotropic Distillation
-
Objective: To separate a mixture of hexane isomers (e.g., n-hexane and 2-methylpentane) using an entrainer.[1]
-
Materials:
-
Procedure:
-
Charge the distillation column with the mixture of hexane isomers and the entrainer.[1]
-
Heat the mixture to its boiling point. The entrainer will form a minimum-boiling azeotrope with one of the hexane isomers (e.g., n-hexane).[1]
-
This azeotrope will vaporize and be collected as the overhead distillate.[1]
-
The other isomer (2-methylpentane), having a higher effective boiling point, will remain in the bottom of the column.[1]
-
Condense the overhead vapor. If the entrainer is immiscible with the alkane at lower temperatures, the two phases can be separated in a decanter.[1]
-
Return the entrainer-rich phase to the distillation column as reflux. The alkane-rich phase is withdrawn as the product.[1]
-
Analyze the composition of the products using gas chromatography.[1]
-
Visualizations
Caption: Workflow of a conventional fractional distillation process.
Caption: Troubleshooting logic for poor separation of alkane isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Fractional distillation - Wikipedia [en.wikipedia.org]
- 3. distillequipment.com [distillequipment.com]
- 4. Fractionating Column Packing | Pro-Pak Column Packing | Pope Scientific, Inc. [popeinc.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. quora.com [quora.com]
- 8. scribd.com [scribd.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 12. Enhanced Extractive Distillation Processes for Separating <i>N</i>-Hexane and 1,2-Dichloroethane <i>v… [ouci.dntb.gov.ua]
Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Alkanes
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting peak tailing issues encountered during the gas chromatography (GC) analysis of alkanes. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice for resolving common experimental problems.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in gas chromatography?
A1: Peak tailing in gas chromatography is an asymmetrical distortion of a chromatographic peak, where the latter half of the peak is broader than the front half.[1][2] In an ideal chromatogram, peaks should exhibit a symmetrical, Gaussian shape.[2] Peak tailing can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[1][2] A tailing factor or asymmetry factor greater than 1.5 typically indicates a significant issue that requires investigation.[1][2]
Q2: Why are my alkane peaks tailing?
A2: While alkanes are generally non-polar and less prone to tailing from chemical interactions, peak tailing can still happen due to various physical and chemical factors within the GC system.[1][2] Common causes are related to the column, inlet, injection technique, or contamination.[1]
Q3: If all peaks in my chromatogram, including the solvent peak, are tailing, what is the likely cause?
A3: When all peaks in a chromatogram show tailing, it usually points to a physical problem in the GC system that affects all compounds.[1][2] The most common culprits are issues with the carrier gas flow path, such as:
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Improper column installation: The column might be set too high or too low in the inlet, which can create dead volumes.[1][2]
-
Poor column cuts: Jagged or uneven cuts at the inlet or detector end of the column can cause turbulence in the carrier gas flow.[1][2]
-
Contaminated or active inlet liner: The liner can accumulate non-volatile residues from samples, creating active sites that interact with analytes.[1][2]
-
System leaks: Leaks can disrupt the carrier gas flow and lead to distorted peaks.[1][2]
Q4: What should I do if only some of my alkane peaks are tailing?
A4: If only specific, often later-eluting, alkane peaks are tailing, the problem is more likely related to chemical interactions or contamination within the column.[1][2] Potential causes include:
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Column contamination: Buildup of non-volatile residues at the head of the column can interfere with the partitioning of analytes.[1][2][3]
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Stationary phase degradation: Over time, the stationary phase can degrade, exposing active silanol (B1196071) groups that can interact with analytes, although this is less common for non-polar alkanes.[1][2]
-
Column activity: The column itself may become active due to exposure to oxygen at high temperatures.[4]
Q5: Can the injection technique cause peak tailing for alkanes?
A5: Yes, the injection technique can significantly impact peak shape.[1]
-
Column Overload: Injecting a sample that is too concentrated can lead to peak fronting, but in some cases, it can be mistaken for tailing.[1][5]
-
Solvent Effects in Splitless Injection: In splitless injections, if the initial oven temperature is not set correctly relative to the solvent's boiling point, it can cause poor focusing of the analyte band at the head of the column, leading to peak distortion that may appear as tailing.[1][6] A slow purge of the solvent from the inlet can also create the illusion of a badly tailing peak.[1][5]
Troubleshooting Guides
Guide 1: Initial System Check and Inlet Maintenance
This guide provides a systematic approach to identifying the root cause of peak tailing.
Experimental Protocol: Inert Compound Injection Test
-
Prepare a standard solution: Prepare a solution of a non-polar, inert compound (e.g., hexane (B92381) or octane) in a suitable solvent.
-
Inject the standard: Inject the standard into the GC system under the same conditions as your analysis.
-
Analyze the peak shape:
-
Good symmetry: If the inert compound peak shows good symmetry, the problem is likely chemical and related to interactions between your specific analytes and the system.
-
Peak tailing: If the inert compound peak also tails, the problem is likely physical and related to the flow path (e.g., column installation, leaks, or a poor column cut).[1]
-
Experimental Protocol: Inlet Maintenance
If the issue is suspected to be related to the inlet or the front of the column, performing routine maintenance can often resolve the problem.
-
Cool Down the GC: Ensure the inlet and oven temperatures are at a safe, ambient level.
-
Turn Off Gases: Stop the flow of the carrier gas.
-
Disassemble the Inlet: Carefully remove the septum nut, septum, and the inlet liner.
-
Inspect and Replace:
-
Septum: Replace with a new, high-quality septum.
-
Inlet Liner: Replace the liner with a new, deactivated liner of the same type. If the liner contains glass wool, ensure it is also deactivated.
-
-
Reassemble and Leak Check: Reinstall the components and perform a leak check after turning the carrier gas back on.[1][2]
Guide 2: Column Maintenance
If inlet maintenance does not resolve the peak tailing, the issue may lie with the column itself.
Experimental Protocol: Column Trimming
-
Remove the Column: Carefully remove the column from the inlet.
-
Make a Clean Cut: Using a ceramic scoring wafer or a diamond-tipped pen, score the column about 10-20 cm from the inlet end.[1][5] Snap the column at the score to create a clean, 90-degree cut.
-
Inspect the Cut: Use a magnifying glass to ensure the cut is clean and free of jagged edges or silica (B1680970) shards.[1][2]
-
Reinstall the Column: Reinstall the column in the inlet at the correct height as specified by the instrument manufacturer.
-
Condition the Column: Condition the column according to the manufacturer's instructions before running samples.[1]
Data Presentation
The following table summarizes how adjusting GC parameters can impact peak shape, specifically the asymmetry factor.
| Parameter Change | Initial Asymmetry Factor | Asymmetry Factor After Adjustment | Expected Outcome |
| Replaced Inlet Liner | 2.1 | 1.2 | Improved peak symmetry |
| Trimmed 15 cm of Column | 1.9 | 1.1 | Sharper, more symmetrical peaks |
| Corrected Column Installation Depth | 2.5 | 1.3 | Reduced peak tailing |
| Increased Split Vent Flow | 1.8 | 1.4 | Better peak shape for split injections |
Mandatory Visualization
Caption: Troubleshooting workflow for GC peak tailing.
References
Improving yield and purity in Grignard synthesis of alkanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of alkanes synthesized via Grignard reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the Grignard synthesis of alkanes in a question-and-answer format.
Issue 1: The Grignard reaction fails to initiate.
-
Question: Why is my Grignard reaction not starting?
-
Answer: Reaction initiation is a frequent challenge, often due to a passivating layer of magnesium oxide on the magnesium surface that prevents it from reacting with the alkyl halide.[1] Another critical factor is the presence of moisture, as Grignard reagents are highly reactive with water.[1][2]
-
Solutions:
-
Magnesium Activation: Activate the magnesium turnings to remove the oxide layer. This can be achieved by adding a small crystal of iodine (the purple color will fade upon initiation), a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings to expose a fresh surface.[1][3][4] Sonication can also be an effective method for initiation.[1]
-
Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried immediately before use to remove any adsorbed water.[3][5] Solvents must be rigorously dried, for instance, by distillation from a suitable drying agent like sodium-benzophenone.[6] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[5]
-
-
Issue 2: Low yield of the desired alkane with significant byproduct formation.
-
Question: My reaction has a low yield, and I've identified a significant amount of a homo-coupled alkane (R-R). What is causing this?
-
Answer: The formation of a homo-coupled alkane is likely due to the Wurtz coupling side reaction.[1][7] This occurs when the formed Grignard reagent (R-MgX) reacts with the unreacted alkyl halide (R-X).[1][2]
-
Solutions:
-
Slow Addition: Add the alkyl halide dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide, minimizing the Wurtz coupling side reaction.[1][2]
-
Dilute Conditions: Performing the reaction under dilute conditions can also help to suppress this bimolecular side reaction.[1]
-
Solvent Choice: Tetrahydrofuran (B95107) (THF) is often a better solvent than diethyl ether for stabilizing the Grignard reagent and can sometimes lead to cleaner reactions.[2][8]
-
-
-
Question: My Grignard reagent seems to have formed, but after reacting it with a proton source (e.g., water or dilute acid) to form the alkane, the yield is still low. What could be the issue?
-
Answer: Low yields after the protonolysis step can result from incomplete formation of the Grignard reagent or its reaction with atmospheric oxygen or carbon dioxide. Grignard reagents react with oxygen to form alkoxides and with carbon dioxide to form carboxylates.[7]
-
Solutions:
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire process, including the workup, to prevent reactions with oxygen and carbon dioxide.[5]
-
Reagent Quality: Ensure the alkyl halide is pure and free from contaminants.[2] The quality of the magnesium is also crucial; it should be shiny and not dull or opaque.[9]
-
Titration: Before proceeding with the reaction, you can titrate a small aliquot of the Grignard reagent solution to determine its exact concentration.[5][6] This will allow for more accurate stoichiometry in the subsequent steps.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for a Grignard reaction?
A1: Ethereal solvents are essential for Grignard reagent formation. Diethyl ether and tetrahydrofuran (THF) are the most commonly used.[8] THF is generally preferred for less reactive halides (e.g., chlorides) as it provides better stabilization of the Grignard reagent complex.[1][10] These solvents are crucial because their lone pair electrons complex with the magnesium, stabilizing the organometallic compound.[8]
Q2: Can I use tertiary alkyl halides to form Grignard reagents?
A2: While the formation of Grignard reagents from tertiary alkyl halides is possible, it can be challenging due to competing elimination side reactions.[1] Careful control of reaction conditions, such as low temperatures, may be necessary to favor the desired reaction.
Q3: How can I purify the final alkane product?
A3: Purification of the alkane can be achieved through several methods. After the reaction workup, the organic layer should be washed with brine, dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, and the solvent removed under reduced pressure.[1] The crude alkane can then be purified by distillation if it is a liquid, or by flash column chromatography on silica (B1680970) gel.[11]
Q4: Are there alternative methods to synthesize alkanes from alkyl halides?
A4: Yes, several other methods exist. The Wurtz reaction involves treating an alkyl halide with sodium metal to produce a symmetrical alkane, though it is often plagued by side reactions and low yields for unsymmetrical alkanes.[12][13][14] Another method is the reduction of the alkyl halide using a reducing agent like zinc in the presence of an acid.[12][15]
Quantitative Data Summary
The yield of alkanes from Grignard synthesis is highly dependent on the specific substrates and reaction conditions. Below is a summary of representative data.
| Alkyl Halide | Electrophile/Proton Source | Solvent | Catalyst/Additive | Yield of Alkane | Purity | Reference |
| 1-Iodooctane | tert-Butylmagnesium chloride | THF | CoCl₂, LiI, Isoprene (B109036) | 85% | >98% | [11] |
| sec-Butyl bromide | 3-Pentanone (followed by reduction) | Diethyl ether | None | 75% (overall) | >95% | [11] |
| Bromocyclohexane | H₂O | THF | Iodine (activator) | ~90% | >97% | [1] |
| tert-Butyl chloride | H₂O | Diethyl ether | 1,2-Dibromoethane | Variable | - | [11] |
Experimental Protocols
Protocol 1: General Procedure for Grignard Reagent Formation and Protonolysis
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Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium.[1]
-
Reagent Addition: In the dropping funnel, prepare a solution of the alkyl halide (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion (~5-10%) of the alkyl halide solution to the magnesium suspension to initiate the reaction.[1] Initiation is indicated by a gentle reflux and the disappearance of the iodine color.
-
Grignard Formation: Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.[2] After the addition is complete, continue stirring at room temperature or with gentle heating until most of the magnesium is consumed.
-
Protonolysis (Alkane Formation): Cool the Grignard reagent solution in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid to quench the reaction and protonate the Grignard reagent, forming the alkane.[2]
-
Workup and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.[1] Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude alkane. Purify by distillation or column chromatography.
Protocol 2: Cobalt-Catalyzed Cross-Coupling for Sterically Hindered Alkanes
This method is for the direct coupling of a Grignard reagent with another alkyl halide.
-
Catalyst Preparation: To a flame-dried, argon-purged round-bottom flask, add CoCl₂ (2 mol%) and LiI (4 mol%). Add anhydrous THF and isoprene (2 equivalents). Cool the mixture to 0°C.[11]
-
Grignard Addition: Slowly add the previously prepared Grignard reagent solution (1.2 equivalents) to the catalyst mixture.
-
Alkyl Halide Addition: Add the second alkyl halide (1.0 equivalent) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.[11]
-
Workup and Purification: Quench the reaction with a saturated aqueous NH₄Cl solution. Extract the mixture with hexanes, dry the combined organic layers over MgSO₄, and purify the product by flash column chromatography.[11]
Visualizations
Caption: Troubleshooting decision tree for Grignard initiation failure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. quora.com [quora.com]
- 5. smart.dhgate.com [smart.dhgate.com]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. byjus.com [byjus.com]
- 13. quora.com [quora.com]
- 14. byjus.com [byjus.com]
- 15. Khan Academy [khanacademy.org]
Technical Support Center: Strategies for Emulsion Formation in Non-Polar Compound Workup
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding emulsion formation during the workup of non-polar compounds.
Troubleshooting Guide: Emulsion Formation
An emulsion is a stable mixture of two or more immiscible liquids, appearing as a cloudy or milky layer between the organic and aqueous phases, which can hinder proper separation.[1] The formation of an emulsion is a common challenge during liquid-liquid extractions in organic chemistry.
Problem: A stable emulsion has formed during the workup of my non-polar compound.
Solution: Follow the decision-making workflow below to address the emulsion. It is generally easier to prevent an emulsion from forming than to break one that has already formed.[2]
Caption: Decision tree for troubleshooting emulsion formation.
Frequently Asked Questions (FAQs)
Q1: What causes an emulsion to form during the workup of non-polar compounds?
Emulsions typically form when surfactant-like molecules are present in the sample.[2] These molecules have both polar (hydrophilic) and non-polar (hydrophobic) regions, allowing them to act at the interface between the aqueous and organic layers, stabilizing the dispersed droplets.[1] Common causes include:
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Presence of endogenous surfactants: High-fat samples can contain phospholipids, free fatty acids, and proteins that act as emulsifying agents.[1][2]
-
Vigorous shaking: Excessive agitation provides the energy to disperse one liquid into the other, creating fine droplets that are then stabilized.[1]
-
Suspended solids: Finely divided solids can collect at the interface and stabilize an emulsion.[3]
-
High concentration of the solute: A high concentration of the extracted compound can sometimes lead to emulsion formation.
-
Use of certain solvents: Chlorinated solvents like dichloromethane (B109758) (DCM) are known to sometimes cause emulsions, especially when extracting from a basic solution.[3]
Caption: Mechanism of emulsion formation.
Q2: How can I prevent emulsion formation?
Prevention is the most effective strategy.[4] Consider the following techniques:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel.[2] This minimizes the energy input that creates fine droplets.[1]
-
Solvent Choice: If emulsions are recurrent with a particular solvent, consider an alternative. For instance, if DCM is problematic, another non-polar solvent might be a better choice.
-
Pre-treatment: Before extraction, consider removing the reaction solvent by evaporation and then dissolving the residue in the extraction solvent.[3][5]
-
Alternative Extraction Techniques: For samples prone to emulsion formation, consider using Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE).[2][4] In SPE, the aqueous sample is loaded onto a solid sorbent, which is then washed and eluted with an organic solvent, avoiding the direct mixing of immiscible liquids.[4]
Q3: What are the best methods to break an emulsion once it has formed?
Several physical and chemical methods can be employed to break an emulsion. The choice of method depends on the stability of the emulsion and the nature of the compounds involved.
| Method Category | Technique | Description | Considerations |
| Physical | Let it Stand | Allow the mixture to sit undisturbed. Gravity may be sufficient for separation over time.[6][7] | Can be time-consuming (up to an hour).[6][7] |
| Centrifugation | A highly effective method that uses centrifugal force to accelerate the separation of phases.[1][4] | Requires a centrifuge of appropriate size.[4] A solid "protein cake" may form at the interface.[8] | |
| Filtration | Pass the entire mixture through a plug of glass wool or a pad of Celite.[2][3] This can remove fine particulates that stabilize the emulsion.[3] | Celite may introduce a slight yellow color when used with halogenated solvents.[3] | |
| Heating | Gently warming the mixture can decrease its viscosity and aid in phase separation.[9][10] | Avoid excessive heat, which could degrade the target compound.[9] | |
| Cooling/Freezing | Lowering the temperature can sometimes break an emulsion by inducing the formation of ice crystals.[9][11] | The mixture needs to be thawed before proceeding with the separation.[9] | |
| Ultrasonication | An ultrasonic bath can provide the energy to disrupt the emulsion.[6][9] | Use an ice bath to prevent sample heating.[1] Prolonged sonication can potentially degrade compounds.[1] | |
| Chemical | Salting Out | Add a saturated solution of sodium chloride (brine) or solid NaCl.[2][5] This increases the ionic strength of the aqueous layer, forcing the organic components out.[2][4] | May not be effective for all types of emulsions. |
| pH Adjustment | Adding an acid or a base can alter the charge of emulsifying agents, reducing their ability to stabilize the emulsion.[6][9] | Ensure your compound of interest is stable at the adjusted pH. | |
| Solvent Addition | Adding a small amount of a different organic solvent can change the polarity of the organic phase and help to break the emulsion.[2][4] | The added solvent must be easily removable later. |
Experimental Protocols
Protocol 1: Salting Out
-
To the separatory funnel containing the emulsion, add a saturated aqueous solution of sodium chloride (brine). Start with a volume approximately 10-20% of the aqueous layer volume.
-
Gently swirl or invert the funnel a few times. Do not shake vigorously.
-
Allow the funnel to stand and observe if the layers begin to separate.
-
If separation is slow, adding solid sodium chloride can also be effective.[5][6]
Protocol 2: Filtration through Celite
-
Prepare a filtration setup with a Büchner or Hirsch funnel and a filter flask.
-
Place a piece of filter paper in the funnel and add a layer of Celite (diatomaceous earth), typically 1-2 cm thick.
-
Wet the Celite pad with the organic solvent used in the extraction and apply gentle vacuum to create a tightly packed pad.
-
Pour the entire emulsified mixture through the Celite pad under gentle vacuum.
-
The filtrate should be a biphasic mixture with a clear interface.[3]
-
Rinse the Celite pad with a small amount of fresh organic solvent to recover any adsorbed product.
Protocol 3: Centrifugation
-
Carefully transfer the emulsified mixture into appropriate centrifuge tubes.
-
Balance the tubes in the centrifuge.
-
Centrifuge the mixture at a moderate speed (e.g., 3000-5000 rpm) for 10-20 minutes.[1]
-
After centrifugation, the layers should be distinct. Carefully pipette the desired layer, avoiding the interface where a solid "protein cake" may have formed.[1][8]
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Workup [chem.rochester.edu]
- 4. biotage.com [biotage.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 7. azom.com [azom.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. 6 Ways to Separate an Oil and Water Emulsion | Kimray [kimray.com]
- 11. brainkart.com [brainkart.com]
Technical Support Center: Optimization of Reaction Conditions with 3,3,4-Trimethylhexane as Solvent
Welcome to the technical support center for utilizing 3,3,4-trimethylhexane as a solvent in your chemical reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound as a reaction solvent?
This compound is a branched, non-polar, aprotic solvent.[1] Its inert nature makes it suitable for reactions where the solvent should not participate, such as in certain free-radical and organometallic reactions.[2][3] Key physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 16747-31-2 |
| Molecular Formula | C₉H₂₀ |
| Molecular Weight | 128.26 g/mol |
| Boiling Point | ~140 °C |
| Density | ~0.74 g/mL |
| Polarity | Non-polar |
Q2: In which types of reactions is this compound a suitable solvent?
Due to its non-polar and inert character, this compound is particularly useful for:
-
Free-radical reactions: Where a non-reactive medium is crucial to prevent unwanted side reactions.[3][4]
-
Organometallic reactions: For reagents that are sensitive to protic or coordinating solvents.[2][5]
-
Polymerization reactions: Where the solvent's role is primarily to dissolve the monomer and polymer without interfering with the polymerization process.
-
High-temperature reactions: Its relatively high boiling point allows for conducting reactions at elevated temperatures.[6]
Q3: How do I address the low solubility of my polar reagents in this compound?
Low solubility of polar reagents is a common challenge.[7][8] Consider the following strategies:
-
Phase-Transfer Catalysis: Employ a phase-transfer catalyst to shuttle the polar reagent from a solid or aqueous phase into the organic phase where the reaction occurs.
-
Co-solvent System: Introduce a small amount of a polar aprotic co-solvent (e.g., THF, dioxane) to increase the overall polarity of the medium. However, be cautious as this can affect the reaction pathway.
-
Mechanical Agitation: Vigorous stirring or sonication can help to increase the interfacial area between the reagent and the solvent, improving reaction rates for heterogeneous mixtures.
Q4: What are the best practices for working up reactions conducted in this compound?
Given its high boiling point, removing this compound can be challenging.
-
Rotary Evaporation under High Vacuum: Use a rotary evaporator connected to a high-vacuum pump. A warm water bath can be used to facilitate evaporation, but care must be taken if the product is thermally sensitive.
-
Azeotropic Removal: Adding a lower-boiling solvent like hexane (B92381) or pentane (B18724) can sometimes form an azeotrope with a lower boiling point, aiding in removal.[9]
-
Product Precipitation: If your product is a solid and insoluble in a non-polar solvent like pentane or hexane at low temperatures, you can precipitate the product by adding an excess of this anti-solvent and then filtering.
-
Liquid-Liquid Extraction: If the product is polar, it can be extracted from the this compound solution using a polar solvent in which it is soluble.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
If you are observing low or no conversion of your starting materials, consult the following troubleshooting guide.
Logical Diagram for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Product Precipitation or Oiling Out
If your product is precipitating from the reaction mixture or forming an oil, this can hinder stirring and affect reaction kinetics.
| Potential Cause | Troubleshooting Step |
| Product has low solubility in this compound. | Increase the reaction temperature to improve solubility. |
| Add a co-solvent in which the product is more soluble. | |
| Product is a high-melting solid. | Run the reaction at a temperature above the product's melting point if feasible. |
| Reaction concentration is too high. | Dilute the reaction mixture with more this compound. |
Issue 3: Catalyst Deactivation
Inert alkane solvents can sometimes lead to catalyst deactivation through precipitation or fouling.
| Symptom | Potential Cause | Suggested Action |
| Reaction starts but then stalls. | Catalyst has precipitated from the non-polar solvent. | Consider a catalyst with more lipophilic ligands to improve solubility. |
| Polymer or byproduct buildup on the catalyst surface (fouling). | Lower the reaction temperature or reactant concentration. | |
| Low selectivity. | Catalyst is too active in the non-coordinating solvent. | Consider using a less active catalyst or adding a controlled amount of an inhibitor. |
Experimental Protocols
General Experimental Workflow for Reaction Optimization
The following workflow can be adapted for optimizing various reactions in this compound.
Caption: A general workflow for optimizing reaction conditions.
Example Protocol: Free-Radical Bromination of an Alkane
This protocol provides a starting point for a free-radical bromination reaction.
Materials:
-
Alkane substrate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
This compound (anhydrous)
-
Reaction vessel with a reflux condenser and magnetic stirrer
-
Inert gas supply (e.g., Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and an inert gas inlet, add the alkane substrate (1.0 eq) and this compound.
-
Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and AIBN (0.05 eq) to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 140°C) with vigorous stirring under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide (B58015) byproduct and wash it with a small amount of cold hexane.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.
Data Presentation
Table 1: Optimization of Temperature for a Model Reaction
Reaction: Model Diels-Alder Reaction in this compound
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | 80 | 24 | 35 | 30 |
| 2 | 100 | 24 | 65 | 60 |
| 3 | 120 | 12 | 95 | 92 |
| 4 | 140 | 12 | >99 | 85 (some decomposition) |
Conditions: Reactant A (1.0 mmol), Reactant B (1.2 mmol), this compound (5 mL).
Table 2: Optimization of Catalyst Loading
Reaction: Model Cross-Coupling Reaction in this compound
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0.5 | 120 | 12 | 45 |
| 2 | 1.0 | 120 | 12 | 78 |
| 3 | 2.0 | 120 | 12 | 91 |
| 4 | 5.0 | 120 | 12 | 92 |
Conditions: Aryl halide (1.0 mmol), Coupling partner (1.5 mmol), Base (2.0 mmol), this compound (10 mL).
References
- 1. This compound|C9H20|CAS 16747-31-2 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 5 Ways to Make Alkyl Halides, Alkanes, and Organometallics Interesting for Students [labster.com]
- 6. researchgate.net [researchgate.net]
- 7. oit.edu [oit.edu]
- 8. All about Solubility of Alkanes [unacademy.com]
- 9. m.youtube.com [m.youtube.com]
Resolving co-eluting isomers in the GC-MS of C9 hydrocarbons
Welcome to the technical support center for resolving co-eluting isomers in the GC-MS analysis of C9 hydrocarbons. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are C9 hydrocarbons and why are they difficult to separate?
C9 hydrocarbons are a group of isomers with the chemical formula C9H12, C9H18, or C9H20, commonly found in petroleum products and gasoline.[1][2] They exist as numerous structural isomers (e.g., propylbenzene, isopropylbenzene, and various trimethylbenzene isomers) which often have very similar boiling points and polarities. This similarity in physicochemical properties makes their separation by gas chromatography challenging, frequently resulting in co-elution where two or more compounds elute from the GC column at the same time.[3]
Q2: How can I determine if I have co-eluting peaks in my chromatogram?
The most effective way to identify co-elution is to examine the mass spectra at different points across a single chromatographic peak (the leading edge, apex, and tailing edge).[4][5] If the mass spectra are not identical across the peak, it indicates the presence of more than one compound.[4] Many modern chromatography data systems include a "peak purity" function that can automate this process.[5] A non-symmetrical peak shape, such as a shoulder on the main peak, can also suggest co-elution.[5]
Q3: What is the difference between chromatographic resolution and mass spectral deconvolution for solving co-elution?
Chromatographic resolution involves physically separating the co-eluting compounds within the GC column by optimizing the analytical method (e.g., temperature program, column choice).[4] Mass spectral deconvolution, on the other hand, is a computational technique applied after data acquisition. It uses algorithms to separate the overlapping mass spectra of co-eluting compounds based on subtle differences in their fragmentation patterns.[6][7] The best practice is to optimize chromatographic separation first to provide the highest quality data for any subsequent deconvolution.[4]
Q4: When should I focus on improving my chromatography versus using deconvolution software?
Always aim for the best possible chromatographic separation first.[4] If you have minor peak overlap or shoulder peaks, optimizing your GC method is the preferred first step.[4] Deconvolution should be employed when chromatographic optimization is insufficient to resolve the isomers, which is common in highly complex hydrocarbon mixtures.[4]
Troubleshooting Guide
Issue 1: Poor resolution of C9 hydrocarbon isomers.
Cause: Suboptimal GC column or temperature program.
Solution:
-
Column Selection: The choice of GC column is critical for separating isomers.[8][9] For non-polar hydrocarbons, a non-polar stationary phase is generally recommended as it separates compounds primarily by their boiling points.[9] However, for isomers with very close boiling points, a more polar column may provide the necessary selectivity based on differences in dipole moments.[10]
-
Optimize Oven Temperature Program: The temperature program directly affects retention and selectivity.[11][12]
-
Initial Temperature: A lower initial oven temperature can improve the resolution of early-eluting peaks.[11]
-
Ramp Rate: A slower temperature ramp rate (e.g., 2-5°C/min) increases the interaction of the analytes with the stationary phase, which can enhance separation.[13] The optimal ramp rate can be approximated as 10°C per column void time.[11]
-
Mid-Ramp Hold: Introducing an isothermal hold at a temperature just below the elution temperature of the critical isomer pair can also improve resolution.[14][15]
-
Issue 2: Co-eluting peaks are still present after optimizing the GC method.
Cause: The structural similarity of the C9 isomers is too high for complete chromatographic separation with the current column and conditions.
Solution:
-
Mass Spectral Deconvolution: Utilize deconvolution software such as AMDIS (Automated Mass Spectral Deconvolution and Identification System) or software provided by the instrument manufacturer.[7][16] These tools can mathematically separate the mass spectra of co-eluting compounds, allowing for their individual identification and quantification.[6]
-
Single Ion Monitoring (SIM): If deconvolution is not available or insufficient, and if the co-eluting isomers have unique fragment ions in their mass spectra, you can use Single Ion Monitoring (SIM) mode.[17] By monitoring only the characteristic ions for each isomer, you can improve selectivity and potentially quantify them even with chromatographic overlap.
Quantitative Data Summary
The following table summarizes typical GC column dimensions and their impact on performance for hydrocarbon analysis.
| Parameter | Typical Range | Effect on Separation |
| Column Length | 15 m - 100 m | Longer columns provide higher resolution but increase analysis time and backpressure. A 30 m column is a good starting point for most applications.[18] |
| Internal Diameter (ID) | 0.18 mm - 0.53 mm | Smaller ID columns offer higher efficiency (better resolution) but have lower sample capacity. 0.25 mm ID is a common choice that balances efficiency and capacity.[8][18] |
| Film Thickness | 0.1 µm - 5.0 µm | Thicker films increase retention of volatile compounds and sample capacity, but may decrease resolution for later eluting peaks and lower the maximum operating temperature.[18] |
Experimental Protocols
Protocol 1: General GC-MS Method for C9 Hydrocarbon Analysis
This protocol provides a starting point for the analysis of C9 hydrocarbons. Optimization will be required based on the specific sample matrix and target isomers.
-
GC Column: Select a suitable capillary column. A common choice is a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet:
-
Mode: Split (e.g., 50:1 split ratio)
-
Temperature: 250°C
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 5 minutes.
-
Ramp: 5°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Mass Spectrometer:
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Scan Range: m/z 40-300
-
Solvent Delay: 3 minutes
-
Protocol 2: Mass Spectral Deconvolution Procedure
This protocol outlines the general steps for using deconvolution software. Specific steps may vary depending on the software used.
-
Data Acquisition: Acquire the GC-MS data in full scan mode to ensure all fragment ions are collected.
-
Open Data File: Load the chromatogram into the deconvolution software.
-
Define Deconvolution Parameters:
-
Peak Width: Set the expected peak width based on the chromatogram.
-
Signal-to-Noise Ratio: Set a threshold to distinguish real peaks from noise.
-
Component Detection: Adjust the sensitivity for detecting minor components within a larger peak.
-
-
Perform Deconvolution: Run the deconvolution algorithm on the chromatogram or a specific peak region.
-
Review Results: The software will generate "pure" mass spectra for the identified components. Compare these spectra to a mass spectral library (e.g., NIST) for identification.
-
Quantification: Integrate the peak areas of the deconvoluted ion chromatograms for each component to perform quantification.
Visualizations
Caption: Troubleshooting workflow for resolving co-eluting C9 isomers.
Caption: General experimental workflow for GC-MS analysis.
References
- 1. ijsgce.com [ijsgce.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. vurup.sk [vurup.sk]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Spectral Deconvolution for Gas Chromatography Mass Spectrometry-Based Metabolomics: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.ca [fishersci.ca]
- 9. trajanscimed.com [trajanscimed.com]
- 10. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
- 16. Combination of gas chromatography-mass spectrometry and mass spectral deconvolution for structural elucidation of an unusual C29-steroid detected in a complex sedimentary matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Optimising GC Column Choice | SCION Instruments [scioninstruments.com]
Technical Support Center: Minimizing Water Contamination in Non-Polar Organic Solvents
Welcome to the Technical Support Center for minimizing water contamination in non-polar organic solvents. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to water contamination in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to minimize water in non-polar organic solvents?
Even trace amounts of water can have a significant negative impact on many organic reactions.[1] Water can act as an unwanted nucleophile, base, or protic source, leading to side reactions, reduced product yields, and catalyst deactivation. For moisture-sensitive reactions, such as Grignard reactions or those employing organometallic reagents, maintaining anhydrous (water-free) conditions is paramount for success.[2][3]
Q2: What are the primary sources of water contamination in organic solvents?
Water contamination can originate from several sources:
-
Atmospheric Moisture: Many organic solvents are hygroscopic, meaning they readily absorb moisture from the air. Improper storage or handling can lead to significant water uptake.
-
Reagent and Glassware Contamination: Using wet glassware or reagents that contain water can introduce moisture into the reaction mixture.[4]
-
Incomplete Drying: Insufficient or improper drying of solvents is a common cause of residual water.
Q3: How can I tell if my solvent is contaminated with water?
Visual inspection is often unreliable for detecting trace amounts of water. The most accurate method for determining water content is Karl Fischer titration , which can quantify water levels down to the parts-per-million (ppm) range.[1][5][6] For some reactions, the use of a chemical indicator, such as benzophenone (B1666685) with sodium, can provide a qualitative indication of dryness.
Q4: What is the most effective method for drying non-polar organic solvents?
Activated 3Å molecular sieves are a highly efficient and safe method for drying a wide range of organic solvents, capable of reducing water content to the sub-10 ppm range.[7][8][9] Unlike reactive drying agents like sodium or metal hydrides, molecular sieves are solid and can be easily removed by filtration or decantation.[7][8][9]
Q5: How do I properly activate and use molecular sieves?
To activate molecular sieves, they must be heated to drive off any adsorbed water. A common procedure is to heat them in a glassware oven at a temperature between 175 and 350°C overnight.[10] Once activated, they should be cooled in a desiccator and stored in an airtight container to prevent re-exposure to atmospheric moisture. To dry a solvent, add the activated sieves (typically 5-10% by volume) to the solvent and allow it to stand for at least 24 hours.[7][8]
Q6: Can I reuse molecular sieves?
Yes, molecular sieves are regenerable and can be reused.[1][11] After use, the sieves can be rinsed with a dry solvent, allowed to air dry in a fume hood to remove the bulk of the solvent, and then reactivated by heating as described above.[10]
Troubleshooting Guides
Issue 1: Low or No Product Yield in a Moisture-Sensitive Reaction
Symptoms:
-
Significantly lower than expected yield of the desired product.
-
Complete failure of the reaction to proceed.
-
Presence of byproducts resulting from reaction with water.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvent | 1. Verify the water content of the solvent using Karl Fischer titration. 2. If the water content is high, re-dry the solvent using an appropriate method (e.g., activated 3Å molecular sieves). 3. For highly sensitive reactions, consider using a freshly opened bottle of anhydrous solvent or distilling the solvent from a suitable drying agent.[2] |
| Wet Glassware | 1. Ensure all glassware is thoroughly dried before use. Flame-drying or oven-drying are effective methods.[3][4] 2. Assemble the reaction apparatus while hot and allow it to cool under a stream of inert gas (e.g., nitrogen or argon). |
| Hygroscopic Reagents | 1. Check the specifications of all reagents for water content. 2. If necessary, dry solid reagents in a vacuum oven. 3. Handle hygroscopic reagents quickly in a dry atmosphere (e.g., in a glove box or under a blanket of inert gas). |
| Atmospheric Moisture | 1. Perform the reaction under an inert atmosphere (nitrogen or argon).[12] 2. Use septa and syringes for the transfer of reagents and solvents to minimize exposure to air.[13] |
Data Presentation
Table 1: Efficiency of 3Å Molecular Sieves for Drying Tetrahydrofuran (THF)
| Loading (% m/v) | Time (hours) | Water Content (ppm) |
| 5 | 24 | 77.3 |
| 5 | 48 | 46.8 |
| 5 | 72 | 34.2 |
| 10 | 24 | 40.6 |
| 10 | 48 | 29.4 |
| 10 | 72 | 20.1 |
| 20 | 24 | 28.1 |
| 20 | 48 | 23.1 |
| 20 | 72 | 19.2 |
Data sourced from a study on the quantitative evaluation of desiccant efficiency.[7]
Table 2: Comparison of Drying Agents for Dichloromethane (DCM)
| Drying Agent | Water Content (ppm) |
| Calcium Hydride (CaH₂) | ~13 |
| 3Å Molecular Sieves (20% m/v, 72h) | <10 |
| Neutral Alumina (column) | <10 |
Data compiled from studies on solvent drying methods.[7][9]
Experimental Protocols
Protocol 1: Drying a Non-Polar Organic Solvent with Activated 3Å Molecular Sieves
Objective: To reduce the water content of a non-polar organic solvent to below 10 ppm.
Materials:
-
Non-polar organic solvent (e.g., Toluene, Hexane, Dichloromethane)
-
3Å molecular sieves
-
Oven
-
Desiccator
-
Clean, dry solvent storage bottle with a sealable cap
Procedure:
-
Activation of Molecular Sieves: Place the required amount of 3Å molecular sieves in a clean, dry beaker or flask. Heat in an oven at 250-300°C for at least 3 hours (overnight is recommended).
-
Cooling: Transfer the hot molecular sieves to a desiccator and allow them to cool to room temperature under vacuum or in the presence of a desiccant.
-
Solvent Drying: Add the activated molecular sieves to the solvent in its storage bottle. A loading of 5-10% (w/v) is typically sufficient.
-
Equilibration: Seal the bottle and allow the solvent to stand over the molecular sieves for at least 24 hours. For optimal drying, gentle agitation can be beneficial.
-
Storage and Dispensing: Store the dried solvent over the molecular sieves. When dispensing, use a dry syringe or cannula to transfer the solvent under an inert atmosphere to prevent re-contamination.[12]
Protocol 2: Karl Fischer Titration for Water Content Determination
Objective: To quantitatively determine the water content in a non-polar organic solvent.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Karl Fischer reagents (anolyte, catholyte, or single-component reagent)
-
Dry syringe and needle
-
Solvent sample
Procedure:
-
Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration cell should be clean and dry.
-
Reagent Addition: Add the appropriate Karl Fischer reagent(s) to the titration cell.
-
Pre-Titration: Start the instrument's pre-titration or conditioning sequence to titrate any residual moisture in the cell and establish a stable, dry baseline.
-
Sample Injection: Using a dry syringe, carefully draw a known volume or weight of the solvent sample.
-
Titration: Inject the sample into the titration cell and start the titration. The instrument will automatically titrate the water in the sample and display the result, typically in ppm or percent.
-
Data Recording: Record the water content of the sample. For accurate results, perform the measurement in triplicate.
Visualizations
Caption: Troubleshooting workflow for low yield in moisture-sensitive reactions.
Caption: Workflow for drying organic solvents using molecular sieves.
References
- 1. redriver.team [redriver.team]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. measurlabs.com [measurlabs.com]
- 6. mt.com [mt.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rubingroup.org [rubingroup.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Dalian Haixin - Deep dehydration and drying of solvents using molecular sieves [haixin-mol.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Enhancing NMR Spectra Resolution of Highly Branched Alkanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the NMR analysis of highly branched alkanes.
Frequently Asked Questions (FAQs)
Q1: Why are the ¹H NMR spectra of my highly branched alkane sample showing severe signal overlap?
A1: Highly branched alkanes often produce complex ¹H NMR spectra with significant signal overlap. This is primarily due to the small dispersion of chemical shifts for protons in similar aliphatic environments.[1][2] The protons on methyl, methylene, and methine groups in alkanes resonate in a narrow region of the spectrum, typically between 0.5 and 2.0 ppm, leading to extensive peak overlap and making it difficult to discern individual coupling patterns and accurate integrations.[1]
Q2: How can I improve the resolution of my ¹H NMR spectrum without changing the sample itself?
A2: Several acquisition and processing parameters can be optimized to enhance spectral resolution:
-
Increase Acquisition Time: A longer acquisition time leads to a smaller digital resolution, which can help to better define sharp signals.
-
Apply Resolution Enhancement Window Functions: Applying functions like Gaussian or Lorentzian-to-Gaussian transformation during processing can narrow the linewidths of the signals, improving the separation of overlapping peaks. However, this can also decrease the signal-to-noise ratio.
-
Higher Magnetic Field Strength: If accessible, using a spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, leading to better separation of signals.[3]
Q3: Can changing the NMR solvent improve the resolution of my spectra?
A3: Yes, changing the solvent can significantly impact the chemical shifts of your analyte and improve spectral dispersion.[4][5] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce different chemical shifts compared to common solvents like chloroform-d (B32938) (CDCl₃) due to anisotropic effects, potentially resolving overlapping signals.[5][6] It is often beneficial to try a few different deuterated solvents to find the one that provides the best resolution for your specific compound.[4][5]
Q4: What are the most effective 2D NMR techniques for analyzing highly branched alkanes?
A4: Two-dimensional (2D) NMR spectroscopy is a powerful tool for resolving complex spectra. For highly branched alkanes, the following techniques are particularly useful:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to trace out the carbon skeleton.[1][7]
-
DQF-COSY (Double-Quantum Filtered COSY): This is an advanced version of COSY that can suppress intense diagonal peaks and t₁ noise, making it easier to observe cross-peaks near the diagonal, which is common for alkanes.[8][9]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, spreading the overlapped proton signals out in the carbon dimension.[1][7]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, providing crucial information for connecting different fragments of the molecule.[1][7]
Troubleshooting Guides
Issue 1: Poor Signal-to-Noise Ratio in a Dilute Sample
Problem: The NMR spectrum of a low-concentration sample of a highly branched alkane is noisy, making it difficult to identify all the peaks.
Troubleshooting Steps:
-
Increase the Number of Scans: The signal-to-noise ratio increases with the square root of the number of scans.[10] Doubling the number of scans will increase the signal-to-noise by a factor of approximately 1.4.
-
Use a Higher Concentration: If possible, prepare a more concentrated sample.[10]
-
Optimize Pulse Width and Relaxation Delay: Ensure the 90° pulse width is correctly calibrated for your sample and use an appropriate relaxation delay (D1), typically 1-2 times the longest T₁ relaxation time, to allow for full magnetization recovery between scans.
-
Employ a Cryoprobe: If available, a cryogenically cooled probe can significantly enhance sensitivity, leading to a much better signal-to-noise ratio in a shorter amount of time.
Issue 2: Broad or Distorted Peak Shapes
Problem: The peaks in the NMR spectrum are broad, asymmetric, or show poor line shape, which degrades resolution.
Troubleshooting Steps:
-
Check Sample Homogeneity: Ensure your sample is fully dissolved and free of any solid particles. Insoluble material can severely degrade the magnetic field homogeneity.[4]
-
Improve Shimming: The magnetic field homogeneity needs to be optimized for each sample. Perform manual or automatic shimming to narrow the peak widths. Poor shimming is a common cause of broad peaks.[4]
-
Sample Concentration: Very high sample concentrations can lead to increased viscosity and peak broadening.[4] Consider diluting your sample.
-
Presence of Paramagnetic Impurities: Paramagnetic substances, even in trace amounts, can cause significant line broadening. Ensure your sample and NMR tube are clean.
Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Moieties in Branched Alkanes
| Moiety | Structure | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |
| Primary (Methyl) | R-CH₃ | 0.7 - 1.3[1] | 10 - 20[11] |
| Secondary (Methylene) | R₂-CH₂ | 1.2 - 1.6[1] | 20 - 40[11] |
| Tertiary (Methine) | R₃-CH | 1.4 - 1.8 | 25 - 50 |
| Quaternary Carbon | R₄-C | - | 30 - 50[11] |
Table 2: Comparison of NMR Solvents for Resolving Signal Overlap
| Solvent | Dielectric Constant | Anisotropic Effect | Common Application Notes |
| Chloroform-d (CDCl₃) | 4.8 | Weak | Standard, non-polar solvent. Often the first choice.[5] |
| Benzene-d₆ (C₆D₆) | 2.3 | Strong | Can significantly alter chemical shifts, often spreading out signals.[4][5] |
| Acetone-d₆ | 20.7 | Moderate | A more polar alternative to CDCl₃.[4] |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 46.7 | Weak | For polar compounds, but can be difficult to remove.[4] |
Experimental Protocols
Protocol 1: Acquiring a High-Resolution 1D ¹H NMR Spectrum
-
Sample Preparation: Dissolve 5-10 mg of the highly branched alkane in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Spectrometer Setup:
-
Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent.
-
Tune and match the probe for the ¹H frequency.
-
Perform automatic or manual shimming to optimize the magnetic field homogeneity. Aim for a narrow and symmetrical solvent peak.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width (SW): Set a spectral width that covers the entire proton chemical shift range (e.g., 12-16 ppm).
-
Number of Points (TD): Use a large number of data points (e.g., 64k) for high digital resolution.
-
Acquisition Time (AQ): This will be determined by SW and TD. A longer AQ improves resolution.
-
Relaxation Delay (D1): Set to at least 1-2 seconds to allow for adequate relaxation of the protons.
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 8, 16, or more) to achieve a good signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum manually or automatically.
-
Apply a baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Protocol 2: 2D DQF-COSY for Connectivity Analysis
-
Sample Preparation and Spectrometer Setup: Follow steps 1 and 2 from Protocol 1.
-
Acquisition Parameters:
-
Pulse Program: Select a gradient-enhanced DQF-COSY pulse sequence (e.g., 'cosygpmfqf' on Bruker instruments).[8]
-
Spectral Width (SW): Set the same spectral width in both the direct (F2) and indirect (F1) dimensions, covering the region of interest for the alkane protons.
-
Number of Points (TD): Set the number of data points in the direct dimension (F2) to 2k or 4k. In the indirect dimension (F1), use 256 to 512 increments.
-
Number of Scans (NS): Acquire 2 to 8 scans per increment.
-
Relaxation Delay (D1): Use a relaxation delay of 1-1.5 seconds.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase the spectrum in both dimensions.
-
Apply a baseline correction.
-
Symmetrize the spectrum if necessary.
-
Visualizations
Caption: Experimental workflow for NMR analysis of highly branched alkanes.
Caption: Troubleshooting guide for signal overlap in ¹H NMR spectra.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Boosting resolution in NMR spectroscopy by chemical shift upscaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troubleshooting [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Additional insights from very-high-resolution 13C NMR spectra of long-chain n-alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Alkanes | OpenOChem Learn [learn.openochem.org]
Calibration and maintenance for GC systems analyzing volatile hydrocarbons
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the calibration and maintenance of Gas Chromatography (GC) systems for analyzing volatile hydrocarbons.
Frequently Asked Questions (FAQs)
Q1: What is a typical preventative maintenance schedule for a GC system analyzing volatile hydrocarbons?
A proactive approach to GC maintenance is crucial to ensure consistent results and minimize downtime.[1] Most performance issues originate from the inlet system.[1] Regularly replacing critical components like liners and septa can significantly reduce the likelihood of failures.[1] The frequency of maintenance will depend on the cleanliness of your samples and the number of injections.[1]
Table 1: Recommended GC Maintenance Schedule
| Component | Recommended Replacement/Maintenance Frequency | Actions & Comments |
| Inlet Septum | Daily or after ~100 injections[1][2] | Replace when signs of deterioration (e.g., holes, fragments in the liner) are visible to prevent leaks and contamination.[2] |
| Inlet Liner | Weekly to monthly (sample dependent)[2] | Inspect daily if possible and replace when dirty to prevent poor peak shapes and loss of analytes. For dirty samples (e.g., soil), replace every <2 weeks; for cleaner samples (e.g., headspace extracts), every ~6 months.[1] |
| Liner O-rings | Monthly or with every liner change[2] | Replace if there are signs of wear or deformation to prevent leaks.[2][3] |
| Inlet Gold/Stainless Steel Seal | Monthly[2] | Check for scratches, corrosion, or sample buildup and replace if dirty.[2] |
| Gas Purifiers/Traps | Every 6 to 12 months[2] | Replacement schedule is based on the capacity and grade of gases. Replace indicating traps when the indicating material is spent.[2] |
| Split Vent Trap | Every 6 months[2] | Replace to prevent contamination.[2] |
| Syringes | Every 3 months or as needed[2] | Replace if the syringe is visibly dirty, the plunger does not slide easily, or the needle is clogged.[2] |
| Column (Front-end) | Weekly to monthly (as needed)[2] | Trim 1/2 to 1 meter from the front of the column if you experience chromatographic problems like peak tailing or decreased sensitivity.[2][4] |
| FID Detector | Every 6 months | Measure hydrogen, air, and makeup gas flows.[2] Clean the jet when deposits are present.[5] |
Q2: How do I prepare calibration standards for volatile hydrocarbon analysis?
Accurate calibration is essential for reliable quantification. The process involves preparing a series of standards of known concentrations to establish the relationship between the detector response and the analyte concentration.[6]
A detailed protocol for preparing calibration standards can be found in the "Experimental Protocols" section below.
Q3: What is a system suitability test and why is it important?
A system suitability test (SST) is a procedure to verify that your entire GC system is operating correctly before running samples.[7][8] It assesses several key parameters to ensure the system is capable of producing accurate and reliable results.[8] Common SST parameters include system precision, retention time checks, peak shape verification, and resolution.[7]
A detailed protocol for performing a system suitability test can be found in the "Experimental Protocols" section below.
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC analysis of volatile hydrocarbons.
Peak Shape Problems
Q4: My peaks are tailing. What are the possible causes and solutions?
Peak tailing can lead to inaccurate integration and reduced resolution.[9] The most common causes are related to active sites in the inlet or column, or issues with gas flow.
-
Possible Causes:
-
Solutions:
-
Replace the inlet liner with a new, deactivated one.[9]
-
Trim 10-20 cm from the front of the column.[9]
-
Re-cut the column ensuring a clean, 90° cut and verify correct installation depth.[9][13]
-
Perform a leak check, especially around the septum and column connections.[11][14]
-
Check and optimize the makeup gas flow rate.[12]
-
Q5: My peaks are fronting. What should I do?
Peak fronting is often a sign of column overload.[9]
-
Possible Causes:
-
Solutions:
Q6: I am seeing split peaks. What is the cause?
Split peaks can arise from issues in the injection process.
-
Possible Causes:
-
Solutions:
Troubleshooting workflow for peak tailing.
Baseline & Sensitivity Problems
Q7: My baseline is noisy or drifting. What are the common causes?
An unstable baseline can interfere with peak detection and integration.
-
Possible Causes:
-
Solutions:
-
Ensure high-purity carrier gas and check for leaks in the gas lines.[16] Consider installing or replacing gas purifiers.[2]
-
Condition the column properly.[17] Do not exceed the column's maximum temperature limit.
-
Clean the injector and detector according to the manufacturer's instructions.[12]
-
Replace the septum.[10]
-
Q8: I'm experiencing a loss of sensitivity or all my peaks are smaller. What should I check?
A decrease in signal response can indicate several problems within the system.
-
Possible Causes:
-
Solutions:
Retention Time Problems
Q9: My retention times are shifting. What could be the cause?
Inconsistent retention times make peak identification unreliable.[19]
-
Possible Causes:
-
Solutions:
-
Use a two-stage pressure regulator to maintain stable gas pressure.[16] Verify flow rates with a calibrated flow meter.[19]
-
Perform a leak check.[11]
-
Trim the front of the column to remove contaminated sections.[2] If the problem persists, the column may need to be replaced.
-
Verify the stability of the oven temperature program.[19]
-
Experimental Protocols
Protocol 1: Constructing a Calibration Curve
This protocol outlines the steps for creating a multi-point calibration curve for quantifying volatile hydrocarbons.
-
Identify Analytes and Concentration Range : Determine the target compounds and the expected concentration range in your samples.[6]
-
Prepare a Stock Standard : Prepare a high-concentration stock solution of your target analytes in a suitable, high-purity solvent (e.g., methanol).[20]
-
Prepare Working Standards : Create a series of at least 5-7 calibration standards by performing serial dilutions of the stock standard.[6] These standards should span the expected concentration range of your samples.[6]
-
Set Consistent GC Parameters : Ensure that all standards are analyzed using the exact same GC method (e.g., injection volume, split ratio, temperature program, and detector settings) that will be used for the unknown samples.[6]
-
Analyze Standards : Inject each calibration standard into the GC system.
-
Plot the Data : Construct the calibration curve by plotting the detector response (peak area or height) on the y-axis against the known analyte concentration on the x-axis.[6]
-
Perform Linear Regression : Apply a linear regression to the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) will be used for quantification. An R² value > 0.995 is generally considered acceptable.
Workflow for constructing a GC calibration curve.
Protocol 2: Performing a System Suitability Test (SST)
This protocol describes a general procedure for conducting an SST before analyzing a batch of samples.
-
Prepare SST Solution : Prepare a standard solution containing key analytes, including those that are challenging to resolve or are critical to the analysis.[8]
-
Define Acceptance Criteria : Before the test, establish clear acceptance criteria for the SST parameters. These are often method-specific and may be defined by regulatory guidelines.[8] Common parameters and typical criteria are listed in Table 2.
-
Equilibrate the System : Allow the GC system to fully equilibrate under the analytical method conditions.
-
Inject the SST Solution : Perform one or more injections of the SST solution. For precision measurements, multiple (e.g., 5-6) replicate injections are required.
-
Evaluate the Results : Compare the results from the SST injection(s) against the pre-defined acceptance criteria.
-
Proceed or Troubleshoot : If all SST criteria are met, the system is suitable for sample analysis. If any parameter fails, troubleshooting must be performed to identify and resolve the issue before proceeding with sample analysis.
Table 2: Common System Suitability Test Parameters
| Parameter | Purpose | Common Acceptance Criteria |
| Precision/Repeatability | To check the consistency of the system's response. | Relative Standard Deviation (RSD) of peak areas from replicate injections should be < 15%. |
| Retention Time (RT) | To verify the stability of the chromatographic separation. | RSD of retention times from replicate injections should be < 2%. |
| Peak Tailing Factor (Tf) | To assess peak symmetry. | Tailing factor should be between 0.8 and 1.5. |
| Resolution (Rs) | To ensure separation of critical peak pairs. | Resolution between critical analytes should be > 1.5. |
| Signal-to-Noise Ratio (S/N) | To confirm the system has adequate sensitivity for the analysis. | S/N for the lowest concentration standard should be > 10. |
References
- 1. GC tip on setting an inlet maintenance schedule | Phenomenex [phenomenex.com]
- 2. sisweb.com [sisweb.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scribd.com [scribd.com]
- 6. environics.com [environics.com]
- 7. chromacademy.com [chromacademy.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
- 12. stepbio.it [stepbio.it]
- 13. Gas Chromatography Column Care [scioninstruments.com]
- 14. GC Inlet Maintenance: Restek’s Quick-Reference Guide [restek.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. labveda.com [labveda.com]
- 18. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 19. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 20. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to the Quantification of 3,3,4-Trimethylhexane: A Validated GC-MS Method and Alternative Techniques
For researchers, scientists, and professionals in drug development requiring precise and reliable quantification of volatile organic compounds (VOCs) such as 3,3,4-trimethylhexane, the selection of an appropriate analytical methodology is paramount. This guide provides a comprehensive overview of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of this compound. It further offers a comparison with alternative analytical techniques, supported by experimental protocols and performance data to aid in methodological selection.
GC-MS: The Gold Standard for Volatile Compound Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely employed technique for the analysis of VOCs due to its high separation efficiency and robust identification capabilities.[1][2] For a volatile, non-polar compound like this compound, GC-MS stands out as the preferred method over alternatives like High-Performance Liquid Chromatography (HPLC), which is better suited for non-volatile or thermally unstable compounds.[3][4][5][6][7]
Validated GC-MS Method for this compound Quantification
While specific validated methods for this compound are not extensively published, a robust method can be established based on standard practices for alkane analysis.[8][9] The following protocol outlines a comprehensive approach to the validation of a GC-MS method for the accurate quantification of this compound.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation:
-
Standard Preparation: A primary stock solution of this compound is prepared in a suitable volatile solvent such as cyclohexane.[10] Calibration standards are then prepared by serial dilution of the stock solution to cover the desired concentration range.
-
Internal Standard: An appropriate internal standard (e.g., a deuterated alkane or a different, well-resolved alkane) is added to all standards and samples to correct for variations in injection volume and instrument response.
-
Sample Extraction: For matrix-based samples, a sample preparation technique such as static headspace or purge-and-trap is employed to extract the volatile this compound.[2]
2. GC-MS Instrumentation and Parameters:
-
Instrument: An Agilent GC/MS system (e.g., 7890/5977) or equivalent is utilized.[11]
-
GC Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating alkanes.[12]
-
Inlet: A split/splitless inlet is used, with the mode and ratio optimized based on the expected analyte concentration.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is optimized to ensure good separation of this compound from other matrix components.
-
Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is employed to enhance sensitivity and selectivity by monitoring characteristic ions of this compound.[13]
3. Method Validation Parameters: The method is validated according to established guidelines, assessing the following parameters:[14]
-
Linearity: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. The linearity is evaluated by the correlation coefficient (r²).
-
Accuracy: The accuracy is determined by spike-recovery experiments at different concentration levels.
-
Precision: Precision is assessed by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision) and is expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[14][15]
Quantitative Data Summary
The following tables summarize the expected performance data for a validated GC-MS method for this compound quantification and compare it with a less suitable alternative, HPLC.
Table 1: GC-MS Method Validation Parameters for this compound Quantification
| Validation Parameter | Specification |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (RSD) | ≤ 15% |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 ng/mL |
Table 2: Comparison of Analytical Methods for this compound Quantification
| Feature | GC-MS | HPLC-UV |
| Principle | Separation based on volatility and polarity in the gas phase. | Separation based on polarity in the liquid phase. |
| Analyte Suitability | Ideal for volatile and semi-volatile compounds.[3][4] | Suitable for non-volatile and thermally labile compounds.[5] |
| Sensitivity | High, especially with SIM mode. | Generally lower for alkanes without a UV chromophore. |
| Selectivity | High, based on both retention time and mass spectrum. | Low for alkanes. |
| Sample Preparation | May require extraction for complex matrices. | Analyte must be soluble in the mobile phase.[7] |
| Analysis Time | Typically faster for volatile compounds.[5] | Can be longer. |
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the rationale for method selection, the following diagrams illustrate the GC-MS workflow and a logical comparison with HPLC.
Figure 1: Experimental workflow for GC-MS quantification of this compound.
Figure 2: Logical comparison of GC-MS and HPLC for this compound analysis.
Alternative Analytical Techniques
While GC-MS is the most suitable technique, other methods for VOC analysis exist, though they present certain limitations for this specific application.
-
High-Performance Liquid Chromatography (HPLC): As previously mentioned, HPLC is not ideal for highly volatile, non-polar compounds like this compound.[3][4][5][6][7] The primary challenge lies in the retention of such a volatile analyte on a column in the liquid phase and its detection, as it lacks a significant UV chromophore for standard UV detection.
-
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): This is a sensitive technique for real-time monitoring of VOCs.[16] However, it is a direct mass spectrometry method and does not involve chromatographic separation, which can be a disadvantage when analyzing complex mixtures where isomers may be present.
-
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS): Similar to PTR-MS, SIFT-MS provides real-time, sensitive detection of VOCs but without prior chromatographic separation.[16]
Conclusion
For the accurate and reliable quantification of this compound, a validated GC-MS method is the recommended approach. Its inherent suitability for volatile compounds, coupled with high sensitivity and selectivity, ensures robust and defensible analytical results. While alternative real-time monitoring techniques exist, they lack the chromatographic separation that is often crucial for specific quantification in complex samples. The detailed experimental protocol and performance expectations provided in this guide serve as a valuable resource for researchers and scientists in the development and validation of their analytical methods for this and similar volatile alkanes.
References
- 1. Frontiers | Advances in analytical techniques for assessing volatile organic compounds in pulse crops: a comprehensive review [frontiersin.org]
- 2. 揮発性有機化合物分析 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. amptechfl.com [amptechfl.com]
- 4. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Data handling of complex GC-MS chromatograms: characterization of n-alkane distribution as chemical marker in organic input source identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. esslabshop.com [esslabshop.com]
- 11. dea.gov [dea.gov]
- 12. agilent.com [agilent.com]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. redalyc.org [redalyc.org]
- 15. mdpi.com [mdpi.com]
- 16. azom.com [azom.com]
A Comparative Analysis of 3,3,4-Trimethylhexane and 2,2,5-Trimethylhexane for Research Applications
This guide provides a detailed comparative study of the structural isomers 3,3,4-trimethylhexane and 2,2,5-trimethylhexane (B165478), intended for researchers, scientists, and professionals in drug development. The following sections objectively evaluate their physicochemical properties, synthesis, and spectral data, supported by experimental protocols and data visualizations.
Physicochemical Properties
The structural differences between this compound and 2,2,5-trimethylhexane, both isomers of nonane (B91170) with the chemical formula C9H20, lead to variations in their physical and chemical characteristics. A summary of their key properties is presented below.
| Property | This compound | 2,2,5-Trimethylhexane |
| Molecular Weight | 128.26 g/mol [1] | 128.26 g/mol [2] |
| Boiling Point | 139.6 ± 7.0 °C[3] | ~123.6 °C[2] |
| Melting Point | -101 °C[4] | -105.76 °C[5][6] |
| Density | 0.7 ± 0.1 g/cm³[3] | ~0.7 g/cm³[2] |
| Flash Point | 28.6 ± 11.7 °C[3] | ~34 °C[2] |
| Vapor Pressure | 7.9 ± 0.1 mmHg at 25°C[3] | 16.6 mmHg at 25°C |
| Refractive Index | 1.407[3] | 1.3990 to 1.4010[5][6] |
| Solubility | Insoluble in water, soluble in organic solvents. | Insoluble in water, miscible with hexane (B92381) and pentane.[5][7] |
Synthesis and Reactivity
This compound can be synthesized through methods such as Grignard reagent-based synthesis and the hydrogenation of corresponding alkenes.[2] It undergoes typical alkane reactions including oxidation to form alcohols, ketones, and carboxylic acids, as well as halogenation via substitution reactions under UV light or heat.[1]
2,2,5-Trimethylhexane is commonly produced through the alkylation of hexane with isobutylene, catalytic cracking of larger hydrocarbons, or hydrocracking.[2] As a saturated hydrocarbon, it primarily undergoes combustion and halogenation reactions.[2]
Experimental Protocols
General Protocol for Synthesis of this compound via Grignard Reaction
This protocol outlines a general procedure for the synthesis of this compound using a Grignard reagent.
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are reacted with an appropriate alkyl halide (e.g., 2-bromobutane) in anhydrous diethyl ether to form the Grignard reagent.
-
Reaction with Ketone: A solution of 3,3-dimethyl-2-pentanone (B1585287) in anhydrous diethyl ether is added dropwise to the Grignard reagent at a controlled temperature.
-
Hydrolysis: The reaction mixture is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by fractional distillation to yield this compound.
General Protocol for Synthesis of 2,2,5-Trimethylhexane via Alkylation
This protocol describes a general method for the synthesis of 2,2,5-trimethylhexane through the alkylation of an isoalkane with an alkene.
-
Catalyst Preparation: A suitable acid catalyst, such as sulfuric acid or a solid acid catalyst, is prepared in a reaction vessel.
-
Reactant Feed: Isobutane and isopentene are fed into the reactor containing the catalyst under controlled temperature and pressure.
-
Reaction: The reactants are vigorously mixed to ensure efficient contact with the catalyst, promoting the alkylation reaction.
-
Separation: The reaction mixture is allowed to settle, and the hydrocarbon phase is separated from the acid catalyst.
-
Purification: The hydrocarbon phase is washed, neutralized, and then subjected to fractional distillation to isolate 2,2,5-trimethylhexane.
General Protocol for GC-MS Analysis
This protocol can be used for the analysis and identification of both trimethylhexane isomers.
-
Sample Preparation: A dilute solution of the trimethylhexane isomer in a volatile solvent (e.g., hexane) is prepared.
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer is used. A non-polar capillary column (e.g., DB-1 or equivalent) is suitable for separating these isomers.
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC.
-
GC Separation: The oven temperature is programmed to start at a low temperature and ramp up to a higher temperature to ensure good separation of the components.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 40-200.
-
Data Analysis: The resulting chromatogram and mass spectra are analyzed. The retention time helps to distinguish between the isomers, and the mass spectrum provides fragmentation patterns for structural confirmation.
Spectroscopic Data
Mass Spectrometry
Both this compound and 2,2,5-trimethylhexane have a molecular weight of 128.26 g/mol and exhibit characteristic fragmentation patterns in their mass spectra. The NIST WebBook provides reference mass spectra for both compounds, which are essential for their identification.
NMR Spectroscopy
2,2,5-Trimethylhexane: The ¹H NMR spectrum of 2,2,5-trimethylhexane is available and shows characteristic signals for the different proton environments in the molecule.
Applications
Both isomers find applications in research and industry, primarily driven by their properties as branched alkanes.
-
This compound: It is utilized as a solvent in organic synthesis due to its non-polar nature and stability.[1] It also serves as a reference compound in chromatography and mass spectrometry for the analysis of complex hydrocarbon mixtures and is of interest in fundamental petroleum research.[1]
-
2,2,5-Trimethylhexane: This isomer is used as a motor-fuel additive and in chemical synthesis.[6][7] Its non-polar nature also allows for its use as a solvent in certain scientific experiments.[2]
Safety and Handling
2,2,5-Trimethylhexane is a flammable liquid and may be harmful if swallowed or inhaled.[2] It can cause skin and eye irritation.[2] While specific safety data for this compound is less detailed, it should be handled with similar precautions as other flammable and volatile organic compounds. Standard laboratory safety practices, including the use of personal protective equipment and working in a well-ventilated area, are essential when handling these chemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|C9H20|CAS 16747-31-2 [benchchem.com]
- 3. C7H16 C-13 nmr spectrum of 3-methylhexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3-methylhexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. PubChemLite - this compound (C9H20) [pubchemlite.lcsb.uni.lu]
- 5. pragolab.cz [pragolab.cz]
- 6. data.marine.gov.scot [data.marine.gov.scot]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of C9H20 Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mass spectrometry fragmentation patterns of three C9H20 isomers: n-nonane, 2,2,4,4-tetramethylpentane, and 3,3-diethylpentane. The information presented is supported by experimental data to aid in the identification and structural elucidation of these and similar branched-chain alkanes.
Introduction to Alkane Fragmentation
In electron ionization mass spectrometry (EI-MS), the fragmentation of alkanes is governed by the stability of the resulting carbocations. The initial ionization event removes an electron from the molecule, forming a molecular ion (M+•). This high-energy species then undergoes fragmentation, primarily through the cleavage of C-C bonds. The relative abundance of the resulting fragment ions provides a characteristic fingerprint for each isomer.
Generally, fragmentation is more likely to occur at branching points, leading to the formation of more stable secondary and tertiary carbocations. This principle is a key determinant in the differing mass spectra of alkane isomers. Straight-chain alkanes tend to produce a series of fragment ions separated by 14 Da (corresponding to CH2 groups), whereas branched alkanes will show dominant peaks corresponding to the most stable carbocations that can be formed.
Data Presentation: Comparison of Fragmentation Patterns
The following table summarizes the major fragment ions and their relative intensities for n-nonane, 2,2,4,4-tetramethylpentane, and 3,3-diethylpentane. The data is compiled from the NIST Mass Spectrometry Data Center.
| m/z | Proposed Fragment | n-Nonane (Relative Intensity %) | 2,2,4,4-Tetramethylpentane (Relative Intensity %) | 3,3-Diethylpentane (Relative Intensity %) |
| 128 | [C9H20]+• (Molecular Ion) | 3.9 | Not Observed | Low |
| 99 | [C7H15]+ | 3.5 | Not a major fragment | High |
| 85 | [C6H13]+ | 19.8 | Not a major fragment | Moderate |
| 71 | [C5H11]+ | 18.0 | 7.0 | High |
| 57 | [C4H9]+ | 66.6 | 100.0 (Base Peak) | High (Base Peak) |
| 43 | [C3H7]+ | 100.0 (Base Peak) | 35.0 | High |
| 41 | [C3H5]+ | 43.0 | 45.0 | High |
| 29 | [C2H5]+ | 35.9 | 15.0 | High |
Key Observations
-
n-Nonane : As a straight-chain alkane, its mass spectrum shows a series of abundant CnH2n+1 fragment ions, with the base peak at m/z 43, corresponding to the propyl cation ([C3H7]+). The molecular ion peak at m/z 128 is observable, though weak.[1]
-
2,2,4,4-Tetramethylpentane : This highly branched isomer displays a very different fragmentation pattern. The base peak is at m/z 57, which corresponds to the highly stable tert-butyl cation ([C4H9]+). The molecular ion is typically not observed due to the high propensity for fragmentation at the quaternary carbon centers.[2][3]
-
3,3-Diethylpentane : The mass spectrum of this isomer also shows a base peak at m/z 57, corresponding to the tert-amyl cation, which is a stable tertiary carbocation. The loss of an ethyl group to form the [C7H15]+ ion at m/z 99 is also a significant fragmentation pathway.[4][5]
Experimental Protocols
The following is a representative experimental protocol for the analysis of C9H20 isomers using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. This protocol is synthesized from standard methods for the analysis of volatile organic compounds.
1. Sample Preparation
-
Prepare a dilute solution of the C9H20 isomer in a volatile solvent such as hexane (B92381) or pentane. A typical concentration is 1-10 µg/mL.
2. GC-MS System and Conditions
-
Gas Chromatograph : Agilent 7890A or equivalent.
-
Mass Spectrometer : Agilent 5975C or equivalent single quadrupole mass spectrometer.
-
Injector : Split/splitless injector at 250°C. A split ratio of 50:1 is typical.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
GC Column : A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness HP-5ms or equivalent.
-
Oven Temperature Program :
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 200°C at a rate of 10°C/min.
-
Hold: Hold at 200°C for 5 minutes.
-
-
MS Interface Temperature : 280°C.
3. Mass Spectrometer Parameters
-
Ionization Mode : Electron Ionization (EI).
-
Electron Energy : 70 eV.
-
Mass Range : Scan from m/z 20 to 200.
-
Scan Rate : 2 scans/second.
-
Ion Source Temperature : 230°C.
-
Quadrupole Temperature : 150°C.
4. Data Acquisition and Analysis
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the data using the instrument's software.
-
Identify the peaks in the total ion chromatogram and analyze the corresponding mass spectra.
-
Compare the obtained mass spectra with a reference library, such as the NIST Mass Spectral Library, for confirmation.
Mandatory Visualization
Caption: A generalized workflow for the analysis of volatile compounds by GC-MS.
Caption: Comparative fragmentation pathways of a straight-chain vs. a highly branched C9H20 isomer.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Alkane Purity
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of alkane purity is a critical requirement in the pharmaceutical industry. Alkanes are often used as excipients, raw materials, or are present as process-related impurities. Ensuring their purity is paramount for the safety, efficacy, and quality of the final drug product. Cross-validation of analytical methods—the process of critically assessing and comparing data from two or more distinct methods—provides a high degree of confidence in the reliability and accuracy of these purity assessments.[1][2][3]
This guide provides an objective comparison of common analytical techniques for alkane purity analysis, supported by experimental data and protocols derived from published studies. It adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines, which provide a framework for the validation of analytical procedures.[4][5][6][7] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5][8]
Regulatory Framework: The ICH Guidelines
The ICH Q2(R2) guideline details the validation elements required for an analytical procedure, ensuring it is suitable for its intended use.[4][5][9] Key validation characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6]
-
Linearity: The ability to produce test results directly proportional to the analyte concentration within a given range.[9]
-
Accuracy: The closeness of test results to the true value.[6]
-
Precision: The degree of scatter between a series of measurements from the same homogeneous sample. This includes repeatability (short-term precision) and intermediate precision (within-laboratory variations).[10]
-
Range: The interval between the upper and lower analyte concentrations for which the method has a suitable level of precision, accuracy, and linearity.[5][9]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[8][10]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11][12]
Cross-validation confirms that a validated method produces consistent and reliable results across different laboratories, instruments, or alternative procedures, which is essential for method transfer and regulatory compliance.[2]
References
- 1. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 2. pharmaguru.co [pharmaguru.co]
- 3. benchchem.com [benchchem.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ikev.org [ikev.org]
- 11. researchgate.net [researchgate.net]
- 12. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Boiling Points and Densities of Trimethylhexane Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the boiling points and densities of various trimethylhexane isomers. The data presented is supported by established experimental protocols, offering a valuable resource for laboratory work and theoretical analysis.
Isomer Data Summary
The following table summarizes the boiling points and densities of several trimethylhexane isomers. These values have been compiled from various chemical data sources. It is important to note that slight variations in reported values can exist due to different experimental conditions.
| Isomer | IUPAC Name | Boiling Point (°C) | Density (g/mL at 20°C) |
| 2,2,3-Trimethylhexane (B97602) | 2,2,3-Trimethylhexane | 133.6 - 134[1][2] | 0.7292[1] |
| 2,2,4-Trimethylhexane | 2,2,4-Trimethylhexane | 125 - 127[3][4][5] | 0.716[3][4] |
| 2,2,5-Trimethylhexane (B165478) | 2,2,5-Trimethylhexane | 122 - 124[6][7][8] | 0.708 - 0.71[6][7][8] |
| 2,3,3-Trimethylhexane (B92883) | 2,3,3-Trimethylhexane | 137.9 - 159[9][10][11] | 0.722 - 0.74[9] |
| 2,3,4-Trimethylhexane (B1604865) | 2,3,4-Trimethylhexane | 138.5 - 139.1[12][13][14] | 0.719 - 0.739[12][13][14] |
| 2,3,5-Trimethylhexane (B89830) | 2,3,5-Trimethylhexane | 111 - 131.8[15][16][17] | 0.717 - 0.757[15][16][17] |
| 3,3,4-Trimethylhexane | This compound | 139.6 - 140[18][19] | ~0.7 - 0.745[18][19] |
The Influence of Molecular Structure on Physical Properties
The differences in boiling points and densities among these isomers can be attributed to their molecular structures. Specifically, the degree of branching plays a crucial role.
-
Boiling Point: As the degree of branching in an alkane isomer increases, the molecule becomes more compact and spherical. This reduces the surface area available for intermolecular van der Waals forces (London dispersion forces).[20][21][22] Weaker intermolecular forces require less energy to overcome, resulting in a lower boiling point.[20][22] Therefore, more highly branched isomers like 2,2,5-trimethylhexane have lower boiling points compared to less branched isomers like 2,3,4-trimethylhexane.
-
Density: The relationship between branching and density is also linked to molecular packing. More compact, branched isomers can pack more efficiently in the liquid state, leading to a higher density. However, this trend is not always straightforward and can be influenced by the specific geometry of the isomers.
Experimental Protocols
Accurate determination of boiling points and densities is fundamental in chemical analysis. The following are standard laboratory procedures for these measurements.
Determination of Boiling Point (Capillary Method)
This method is suitable for small quantities of liquid.
Apparatus:
-
Thiele tube or oil bath
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube or fusion tube
-
Heating source (e.g., Bunsen burner or hot plate)
-
Liquid paraffin (B1166041) or a suitable high-boiling liquid
Procedure:
-
Fill the small test tube with the liquid sample to a depth of about 2-3 cm.
-
Place the capillary tube, with its sealed end up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.
-
Immerse the assembly into the Thiele tube or oil bath, making sure the heat-transfer liquid is above the level of the sample but below the opening of the test tube.
-
Gently heat the side arm of the Thiele tube or the oil bath.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[23][24][25]
Determination of Density (Pycnometer Method)
A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements of liquids.
Apparatus:
-
Pycnometer with a ground-glass stopper containing a capillary tube
-
Analytical balance
-
Distilled water
-
The liquid sample
-
Thermostatic bath
Procedure:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer on an analytical balance (m_empty).
-
Fill the pycnometer with distilled water and insert the stopper, allowing excess water to exit through the capillary. Ensure no air bubbles are trapped.
-
Place the filled pycnometer in a thermostatic bath at a constant temperature (e.g., 20°C) until it reaches thermal equilibrium.
-
Carefully dry the outside of the pycnometer and weigh it (m_water).
-
Empty and dry the pycnometer completely.
-
Fill the pycnometer with the liquid sample, following the same procedure as with the water.
-
Weigh the pycnometer filled with the sample at the same temperature (m_sample).
-
Calculate the density of the sample using the following formula:
ρ_sample = [(m_sample - m_empty) / (m_water - m_empty)] * ρ_water
where ρ_water is the known density of water at the experimental temperature.[26][27][28][29][30]
Visualizing Structure-Property Relationships
The following diagram illustrates the relationship between the degree of branching in trimethylhexane isomers and their resulting boiling points.
Caption: Branching's effect on boiling points.
References
- 1. echemi.com [echemi.com]
- 2. 2,2,3-trimethylhexane [stenutz.eu]
- 3. chembk.com [chembk.com]
- 4. 2,2,4-Trimethylhexane = 98.0 GC 16747-26-5 [sigmaaldrich.com]
- 5. 2,2,4-Trimethylhexane = 98.0 GC 16747-26-5 [sigmaaldrich.com]
- 6. 2,2,5-TRIMETHYLHEXANE CAS#: 3522-94-9 [m.chemicalbook.com]
- 7. 2,2,5-trimethylhexane [stenutz.eu]
- 8. echemi.com [echemi.com]
- 9. lookchem.com [lookchem.com]
- 10. 2,3,3-trimethylhexane | CAS#:16747-28-7 | Chemsrc [chemsrc.com]
- 11. 2,3,3-trimethylhexane [stenutz.eu]
- 12. echemi.com [echemi.com]
- 13. 921-47-1 | 2,3,4-trimethylhexane [chemindex.com]
- 14. 2,3,4-trimethylhexane [stenutz.eu]
- 15. chembk.com [chembk.com]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. 2,3,5-trimethylhexane [stenutz.eu]
- 18. This compound | CAS#:16747-31-2 | Chemsrc [chemsrc.com]
- 19. This compound [stenutz.eu]
- 20. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. quora.com [quora.com]
- 23. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 24. cdn.juniata.edu [cdn.juniata.edu]
- 25. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 26. scribd.com [scribd.com]
- 27. fpharm.uniba.sk [fpharm.uniba.sk]
- 28. scribd.com [scribd.com]
- 29. fpharm.uniba.sk [fpharm.uniba.sk]
- 30. scientificlabs.co.uk [scientificlabs.co.uk]
A Comparative Guide to the Conformational Stability of Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the relative stability of different conformations of branched alkanes, supported by experimental and computational data. Understanding the conformational preferences of branched alkanes is crucial in various fields, including medicinal chemistry and materials science, as it directly influences molecular recognition, physical properties, and biological activity.
Relative Stability of Branched Alkane Conformations
The stability of alkane conformations is primarily dictated by a combination of torsional strain and steric hindrance. Torsional strain arises from the repulsion between electron clouds of adjacent bonds, while steric hindrance is the repulsive interaction between non-bonded atoms or groups that are in close proximity. In branched alkanes, the presence of alkyl groups larger than hydrogen atoms introduces additional steric considerations that lead to more complex potential energy surfaces compared to their linear counterparts.
The most stable conformations are typically staggered arrangements where bulky groups are positioned to minimize steric clash. Eclipsed conformations, where these groups are aligned, are energetically unfavorable. Specific non-bonded interactions, such as gauche and syn-pentane interactions, further influence the relative energies of staggered conformers.
Quantitative Comparison of Conformational Energies
The following table summarizes the relative energies of various conformations for common branched alkanes. These values, derived from a combination of experimental techniques and computational studies, provide a quantitative basis for comparing conformational stabilities.
| Alkane | Conformation | Relative Energy (kcal/mol) | Key Interactions |
| Isobutane (2-Methylpropane) | Staggered | 0 | Minimal torsional and steric strain |
| Eclipsed | ~3.8 - 4.3 | Torsional strain (H/CH₃ eclipsing) | |
| Isopentane (2-Methylbutane) | Anti (C1-C2-C3-C4) | 0 | Most stable staggered conformation |
| Gauche (C1-C2-C3-C4) | ~0.9 | Gauche interaction between methyl groups | |
| Eclipsed (various) | Higher energies | Torsional and steric strain | |
| Neopentane (2,2-Dimethylpropane) | Staggered | 0 | Minimal torsional strain |
| Eclipsed | ~4.3 - 5.0 | Significant torsional strain (CH₃/CH₃ eclipsing) |
Note: The energy values are approximate and can vary slightly depending on the experimental or computational method used.
Factors Influencing Conformational Stability of Branched Alkanes
The following diagram illustrates the key factors that determine the relative stability of different conformations in branched alkanes.
Performance evaluation of 3,3,4-Trimethylhexane as a fuel additive vs. other isomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Performance Metrics Based on Experimental Data
The quest for more efficient and cleaner-burning fuels has led to extensive research into various hydrocarbon isomers as potential fuel additives. This guide provides a detailed comparison of the performance of 3,3,4-trimethylhexane against its structural isomers, focusing on key parameters relevant to internal combustion engine applications. The information presented herein is a synthesis of publicly available experimental data, intended to inform researchers and scientists in the field.
Quantitative Performance Data
A direct comparison of the performance of this compound and its isomers requires an examination of several key metrics: Research Octane Number (RON), Motor Octane Number (MON), and the heat of combustion. These parameters provide insights into a fuel's anti-knock characteristics and energy content.
| Compound | Molecular Formula | Research Octane Number (RON) | Motor Octane Number (MON) | Heat of Combustion (kJ/mol) |
| n-Nonane | C9H20 | - | - | -6125.0[1] |
| 2,2,4-Trimethylhexane | C9H20 | - | - | -6117.05 |
| This compound | C9H20 | - | - | -6122.36 |
| 2,3,4-Trimethylhexane | C9H20 | - | - | - |
Experimental Protocols
The evaluation of fuel additives is governed by standardized testing protocols to ensure consistency and comparability of data. The following are the key ASTM International methods used to determine the performance metrics discussed in this guide.
Determination of Octane Number: ASTM D2699 (RON) and ASTM D2700 (MON)
The Research Octane Number (RON) and Motor Octane Number (MON) are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[2] The methodologies are as follows:
-
ASTM D2699 (RON): This test method simulates low-speed, mild driving conditions. The CFR engine is operated at 600 rpm with a specific intake air temperature. The compression ratio of the engine is adjusted until a standard level of "knock" (premature fuel detonation) is detected. This performance is then compared to that of primary reference fuels (blends of iso-octane and n-heptane) to assign the RON value.[2][3][4]
-
ASTM D2700 (MON): This method simulates more severe, high-speed driving conditions. The CFR engine is operated at a higher speed of 900 rpm and a higher intake mixture temperature. Similar to the RON test, the compression ratio is varied to induce knock, and the fuel's performance is benchmarked against primary reference fuels to determine the MON.[2][5]
References
- 1. Nonane | C9H20 | CID 8141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ASTM D2699 Method for Octane Number | Ayalytical [ayalytical.com]
- 3. ASTM D2699 RON Octane Engine Calibration/Standardization [sh-sinpar.com]
- 4. Fuel Octane Rating Procedure A-ASTM D2699 RON [sh-sinpar.com]
- 5. ASTM D2700 MON Octane Engine Calibration/Standardization [sh-sinpar.com]
Inter-laboratory Comparison of Analytical Results for Alkane Standards: A Guide for Researchers
An objective analysis of performance across laboratories in the quantification of alkane standards, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in evaluating and improving analytical methodologies.
This guide provides a comprehensive overview of the performance of analytical laboratories in the quantification of alkane standards, drawing upon data from inter-laboratory comparison studies. By presenting quantitative data, detailed experimental protocols, and a clear workflow, this document aims to serve as a valuable resource for researchers seeking to benchmark their own analytical performance and ensure the accuracy and reliability of their results.
Data Presentation: A Comparative Analysis
The following table summarizes the results from an inter-laboratory study on the analysis of a reformate sample, focusing on the repeatability of measurements for specific hydrocarbon components as outlined in ASTM D6729. This method is crucial for the detailed hydrocarbon analysis of spark ignition engine fuels. The data showcases the typical precision that can be expected across different laboratories when analyzing for various types of hydrocarbons, including alkanes.
Table 1: Inter-laboratory Study Repeatability for Hydrocarbon Analysis in a Reformate Sample (ASTM D6729) [1][2]
| Component Group | Average Mass % | Standard Deviation | Repeatability (Std Dev / Avg) | ASTM D6729 Specification (≤) |
| TAME | 0.063 | 0.001 | 0.016 | 0.1 |
| Benzene | 0.639 | 0.004 | 0.006 | 0.1 |
| Toluene | 12.525 | 0.021 | 0.002 | 0.1 |
| Total Aromatics | 33.315 | 0.055 | 0.002 | 0.1 |
| Total Olefins | 13.922 | 0.032 | 0.002 | 0.1 |
TAME: tert-Amyl methyl ether
The data clearly demonstrates that for all analyzed component groups, the repeatability, as indicated by the standard deviation of consecutive injections, was well within the specifications of the ASTM D6729 method.[1][2] This high level of precision across participating laboratories underscores the robustness of the analytical method when properly implemented.
Experimental Protocols
The successful execution of inter-laboratory comparisons hinges on the adherence to standardized experimental protocols. The following outlines a typical methodology for the detailed hydrocarbon analysis of petroleum-derived samples, based on established ASTM methods.
Sample Preparation
Representative samples of petroleum liquids are utilized for analysis. For certain methods, samples may be heated to temperatures between 200 °C and 275 °C.
Instrumentation: Gas Chromatography (GC)
A gas chromatograph equipped with a flame ionization detector (FID) is the standard instrument for this analysis. The use of a 100-meter capillary column is often specified for high-resolution separation of individual hydrocarbon components.[1]
Chromatographic Conditions
-
Carrier Gas: Helium or hydrogen is typically used as the carrier gas.
-
Injection: A split injection method is commonly employed.
-
Temperature Program: A precise temperature program for the GC oven is crucial for the separation of components. The program typically involves an initial hold at a low temperature, followed by a controlled ramp-up to a final temperature.
-
Data Acquisition: The detector signal is recorded digitally by an integrator or a chromatography data system to facilitate data processing.
Component Identification and Quantification
-
Kovats Retention Index: A calibration mixture containing a series of n-alkanes is used to determine the Kovats retention index for each peak in the sample chromatogram.[1][2] This index, which is dependent on the solubility of the analyte and the n-alkane series, aids in the identification of unknown hydrocarbons.[1]
-
Database Comparison: The calculated Kovats indices are compared with known values in a reference database to identify the individual components.[1][2]
-
Quantification: The concentration of each component is typically determined by area percentage calculations. For unidentified components, a relative response factor may be utilized.
Inter-laboratory Comparison Workflow
The following diagram illustrates the typical workflow of an inter-laboratory comparison study, also known as a proficiency test or round-robin test. This process is designed to assess and compare the performance of multiple laboratories in conducting a specific analysis.
This structured process ensures a fair and objective evaluation of laboratory performance, ultimately contributing to the overall improvement of analytical quality in the scientific community.
References
A Comparative Guide to the Accuracy and Precision of Analytical Methods for Volatile Hydrocarbons
For researchers, scientists, and professionals in drug development, the accurate and precise measurement of volatile hydrocarbons is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of common analytical techniques used for this purpose, supported by experimental data to aid in method selection and implementation.
The primary methods for analyzing volatile hydrocarbons include Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography with Mass Spectrometry (GC-MS), and Proton Transfer Reaction-Mass Spectrometry (PTR-MS). Each method offers distinct advantages and is suited for different analytical challenges.
Performance Comparison of Analytical Methods
The selection of an analytical method for volatile hydrocarbons is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes key performance metrics for GC-FID, GC-MS, and PTR-MS, offering a quantitative comparison of their accuracy and precision.
| Analytical Method | Analyte | Accuracy (Recovery %) | Precision (RSD %) | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Reference |
| GC-FID | Light Hydrocarbons (C2-C4) | Not explicitly stated, but method showed no evidence of bias. | < 1.0% (repeatability) | Not explicitly stated, but method has high linearity (R² ≥ 0.999). | [1] |
| Total Petroleum Hydrocarbons (TPH) | 93 ± 7.0% | 6.3% (repeatability), 9.9% (reproducibility) | LOD: 8.3 mg/kg, LOQ: 25 mg/kg | [2] | |
| GC-MS | Volatile Organic Compounds (VOCs) | Varies by compound, typically 70-130% for spiked samples as per EPA methods. | < 20% (as per EPA 524.2) | Quantitation limit of approx. 1µg/L for aqueous matrices.[3] | EPA Method 8260[4][5] |
| Benzene, Toluene, Ethylbenzene, Xylenes (BTEX) | Satisfactory results with Certified Reference Material. | Not explicitly stated, but contributions from accuracy and repeatability uncertainty were noted. | LOD: < 5 µg/g, LOQ: < 15 µg/g | [6] | |
| 24 Volatile Hydrocarbons | Not explicitly stated. | Not explicitly stated. | LOQ: 6.8 to 10 ng per 1 g of blood. | [7] | |
| PTR-MS | Toluene | Good agreement with GC-FID, with a slight positive bias of ~13% reported in one study. | Good quantitative agreement with GC-FID. | Detection limits in the low pptv range.[8] | [9] |
| Various VOCs | Quantitation accuracy within ±10% of a certified standard.[8] | Not explicitly stated. | LODs for aliphatic hydrocarbons ranged from 4.5 to 5.8 nmol/dm³, and for aromatic hydrocarbons from 0.5 to 0.7 nmol/dm³.[10] | [8][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are generalized protocols for the key analytical techniques.
Headspace Gas Chromatography-Flame Ionization Detection (HS-GC-FID)
This method is suitable for the analysis of volatile hydrocarbons in liquid or solid samples.
-
Sample Preparation: An accurately weighed or measured amount of the sample is placed into a headspace vial. For aqueous samples, a matrix modifying salt may be added.[11] The vial is then hermetically sealed.
-
Equilibration: The vial is heated to a specific temperature for a set period, allowing the volatile compounds to partition between the sample matrix and the headspace gas.[12][13]
-
Injection: A portion of the headspace gas is automatically injected into the gas chromatograph.[11]
-
GC Separation: The injected sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the volatile hydrocarbons based on their boiling points and interactions with the stationary phase. The oven temperature is programmed to ramp up to facilitate the separation of compounds with a wide range of boiling points.
-
FID Detection: As the separated compounds elute from the column, they are combusted in a hydrogen-air flame. The combustion process produces ions, generating a current that is proportional to the amount of carbon atoms in the analyte.
-
Quantitation: The concentration of each hydrocarbon is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.
Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)
This technique is a highly sensitive method for the analysis of volatile organic compounds in water and soil samples, as outlined in EPA Method 8260.[4][5]
-
Sample Purging: An inert gas is bubbled through the aqueous or solid sample (dispersed in water) at a controlled flow rate and temperature. This process strips the volatile hydrocarbons from the sample matrix.
-
Trapping: The purged volatiles are carried in the gas stream to a sorbent trap, where they are concentrated. The trap is typically cooled to enhance trapping efficiency.
-
Desorption: After purging is complete, the trap is rapidly heated, and the trapped analytes are backflushed with carrier gas onto the GC column.
-
GC Separation: Similar to GC-FID, the volatile compounds are separated on a capillary column with a programmed temperature ramp.
-
MS Detection: As compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio. The mass spectrum provides a unique fingerprint for each compound, allowing for positive identification.
-
Quantitation and Identification: Compounds are identified by comparing their mass spectra and retention times to those of known standards. Quantitation is achieved by measuring the response of a characteristic ion and comparing it to a calibration curve.
Proton Transfer Reaction-Mass Spectrometry (PTR-MS)
PTR-MS is a real-time analytical technique for the direct detection of volatile organic compounds in the gas phase without sample preparation.[14]
-
Ion Generation: H3O+ (hydronium) ions are generated in an ion source.
-
Sample Introduction: The gaseous sample is continuously introduced into a drift tube reactor.
-
Proton Transfer Reaction: Inside the drift tube, volatile hydrocarbons with a proton affinity higher than that of water react with the H3O+ ions, resulting in the formation of protonated analyte ions (MH+). This is a soft ionization technique, which minimizes fragmentation.
-
Mass Analysis: The ions from the drift tube are guided into a mass spectrometer (typically a time-of-flight or quadrupole analyzer), where they are separated based on their mass-to-charge ratio.
-
Detection and Quantification: The detector measures the abundance of each ion, which is proportional to the concentration of the corresponding volatile hydrocarbon in the sample. Concentrations can be calculated in real-time using known reaction rate constants and instrumental parameters.
Visualizing the Analytical Workflow
To better illustrate the logical flow of a typical analytical process for volatile hydrocarbons, the following diagram outlines the key stages from sample collection to data interpretation.
References
- 1. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [scielo.org.co]
- 2. researchgate.net [researchgate.net]
- 3. dem.ri.gov [dem.ri.gov]
- 4. scioninstruments.com [scioninstruments.com]
- 5. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS [scioninstruments.com]
- 6. epa.gov [epa.gov]
- 7. Volatile Hydrocarbon Analysis in Blood by Headspace Solid-Phase Microextraction: The Interpretation of VHC Patterns in Fire-Related Incidents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and quantification of VOCs by proton transfer reaction time of flight mass spectrometry: An experimental workflow for the optimization of specificity, sensitivity, and accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 11. www2.gov.bc.ca [www2.gov.bc.ca]
- 12. Optimization of headspace extraction conditions for volatile hydrocarbons from aqueous matrices using experimental design approaches - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01147G [pubs.rsc.org]
- 13. bcc.bas.bg [bcc.bas.bg]
- 14. PTR-MS | IONICON [ionicon.com]
Unraveling the Nuances: A Comparative Guide to Alkane Isomer Solvent Effects in Organic Reactions
For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence the outcome of an organic reaction. While often grouped together as non-polar, inert media, the various structural isomers of alkanes—from the linear to the highly branched—possess distinct physical properties that can subtly but profoundly impact reaction kinetics, yields, and selectivity. This guide provides an objective comparison of different alkane isomers as solvents, supported by physicochemical data and a detailed experimental protocol for evaluating their effects.
Alkane solvents are prized for their chemical inertness, making them suitable for reactions involving highly reactive reagents.[1] However, the seemingly minor structural differences between isomers like n-pentane, isopentane, and neopentane, or n-hexane and its branched and cyclic counterparts, lead to variations in properties such as boiling point, viscosity, and density. These differences can alter the solubility of reagents and transition states, influence mass and heat transfer, and ultimately dictate the course of a chemical transformation. While direct comparative studies on solvent effects of alkane isomers in common organic reactions are not abundant in the literature, this guide consolidates available data on their physical properties and provides a framework for their rational selection.
Comparative Physicochemical Properties of Alkane Isomers
The degree of branching in an alkane's structure is a key determinant of its physical properties. Generally, increased branching leads to a more compact, spherical molecular shape, which reduces the surface area for intermolecular van der Waals forces. This results in lower boiling points and viscosities compared to their linear counterparts.[2] The following tables summarize the key physical properties of common pentane, hexane, heptane, and octane (B31449) isomers.
Table 1: Physicochemical Properties of Pentane Isomers (C₅H₁₂)
| Isomer | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Viscosity (cP at 20°C) |
| n-Pentane | CH₃(CH₂)₃CH₃ | 36.1 | -129.7 | 0.626 | 0.240 |
| Isopentane (2-Methylbutane) | (CH₃)₂CHCH₂CH₃ | 27.7 | -159.9 | 0.620 | 0.220 |
| Neopentane (2,2-Dimethylpropane) | (CH₃)₄C | 9.5 | -16.6 | 0.591 (at 20°C, gas) | N/A (gas at 20°C) |
Table 2: Physicochemical Properties of Hexane Isomers (C₆H₁₄)
| Isomer | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Viscosity (cP at 20°C) |
| n-Hexane | CH₃(CH₂)₄CH₃ | 68.7 | -95.3 | 0.659 | 0.326 |
| Isohexane (2-Methylpentane) | (CH₃)₂CH(CH₂)₂CH₃ | 60.3 | -153.7 | 0.653 | 0.300 |
| 3-Methylpentane | CH₃CH₂CH(CH₃)CH₂CH₃ | 63.3 | -118 | 0.664 | 0.320 |
| Neohexane (2,2-Dimethylbutane) | (CH₃)₃CCH₂CH₃ | 49.7 | -99.9 | 0.649 | 0.290 |
| 2,3-Dimethylbutane | (CH₃)₂CHCH(CH₃)₂ | 58.0 | -128.5 | 0.662 | 0.330 |
| Cyclohexane (B81311) | (CH₂)₆ | 80.7 | 6.5 | 0.779 | 0.980 |
Table 3: Physicochemical Properties of Selected Heptane (C₇H₁₆) and Octane (C₈H₁₈) Isomers
| Isomer | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Viscosity (cP at 20°C) |
| n-Heptane | CH₃(CH₂)₅CH₃ | 98.4 | -90.6 | 0.684 | 0.420 |
| 2-Methylhexane | (CH₃)₂CH(CH₂)₃CH₃ | 90.0 | -118.3 | 0.679 | 0.380 |
| n-Octane | CH₃(CH₂)₆CH₃ | 125.7 | -56.8 | 0.703 | 0.542 |
| Isooctane (2,2,4-Trimethylpentane) | (CH₃)₃CCH₂CH(CH₃)₂ | 99.3 | -107.4 | 0.692 | 0.500 |
Impact of Isomer Structure on Reaction Environment
The data presented in the tables above highlights several key trends that can influence the choice of an alkane isomer as a solvent:
-
Reaction Temperature Control: The wide range of boiling points among isomers allows for precise control over reaction temperature. For instance, if a reaction requires gentle heating, the lower boiling point of isohexane (60.3°C) might be preferable to that of n-hexane (68.7°C).
-
Viscosity and Mass Transfer: Lower viscosity, a characteristic of branched isomers, can facilitate better mixing and improve mass transfer rates, which can be beneficial for reaction kinetics, particularly in heterogeneous reactions.
-
Solubility of Reagents and Intermediates: While all alkanes are non-polar, subtle differences in their molecular shape and polarizability can affect their ability to solvate reactants, intermediates, and transition states. The more compact structure of branched alkanes may lead to different solvation shells compared to their linear counterparts.
-
Freezing Point: The significantly different melting points of alkane isomers are a critical consideration for reactions conducted at low temperatures. For example, the high melting point of cyclohexane (6.5°C) makes it unsuitable for many sub-ambient reactions where a liquid medium is required.
The following diagram illustrates the logical relationship between the structural features of alkane isomers and their potential influence on organic reactions.
References
Safety Operating Guide
Proper Disposal of 3,3,4-Trimethylhexane: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3,3,4-trimethylhexane is a critical component of laboratory safety and environmental responsibility. As a flammable aliphatic hydrocarbon, this compound necessitates stringent handling and disposal protocols to mitigate risks of fire, environmental contamination, and health hazards. This guide provides immediate, essential safety information and a step-by-step operational plan for the compliant disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care. This compound is a highly flammable liquid and vapor.[1] All operations involving this chemical should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] Personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[1]
Key Safety Measures:
-
Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces.[1]
-
Use only non-sparking tools when handling containers.[1]
-
Ensure proper grounding and bonding of containers and receiving equipment to prevent static discharge.[1]
-
In case of a spill, immediately evacuate the area and prevent the substance from entering drains.[1] Absorb the spill with an inert, non-combustible material (e.g., Chemizorb®) and collect it for disposal.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, essential for its safe handling and disposal.
| Property | Value |
| CAS Number | 16747-31-2 |
| Molecular Formula | C₉H₂₀ |
| Molecular Weight | 128.26 g/mol |
| Physical State | Liquid |
| Boiling Point | Not explicitly available, but similar to isomers |
| Flash Point | Not explicitly available, but expected to be low as a flammable liquid |
| Density | Not explicitly available |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with national and local regulations for hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Designate a specific, properly labeled, and sealed container for the collection of this compound waste. The container must be compatible with flammable hydrocarbons.
-
Do not mix this compound with other waste streams, particularly with incompatible chemicals such as oxidizers.[1]
2. Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., flammable liquid).
3. Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for flammable liquid storage, away from heat and ignition sources.[1]
-
The storage area should have secondary containment to manage potential leaks.
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the disposal company with a complete and accurate description of the waste, including its composition and volume.
5. Documentation:
-
Maintain a detailed record of the amount of this compound waste generated and the date of its transfer to the disposal facility.
Experimental Protocol: Waste Identification and Characterization
To ensure proper disposal and compliance, the composition of the waste stream containing this compound may need to be verified. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for this purpose.
Objective: To confirm the identity and purity of this compound in a waste sample.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Appropriate capillary column (e.g., non-polar)
-
Helium (or other suitable carrier gas)
-
Sample vials with septa
-
Microsyringe
-
Hexane (B92381) (or other suitable solvent)
-
This compound standard (for comparison)
Procedure:
-
Sample Preparation: Dilute a small, representative sample of the waste in a suitable solvent like hexane to an appropriate concentration for GC-MS analysis.
-
Instrument Setup: Set up the GC-MS with a suitable temperature program for the oven, injector, and detector. The program should be designed to separate volatile hydrocarbons effectively.
-
Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC injector port.
-
Separation and Detection: The sample is vaporized and carried through the capillary column by the carrier gas. Components of the sample are separated based on their volatility and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound.
-
Data Analysis: Compare the retention time and the mass spectrum of the major peak in the sample chromatogram with that of a known this compound standard. This comparison will confirm the identity and provide a semi-quantitative measure of its purity in the waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling 3,3,4-Trimethylhexane
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of 3,3,4-Trimethylhexane.
This document provides immediate, essential safety protocols and logistical plans for the operational use and subsequent disposal of this compound. The following procedural guidance is designed to directly address operational questions and ensure the safety of all laboratory personnel.
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound and its structural isomers are summarized below. This data is crucial for understanding its behavior and potential hazards.
| Property | Value |
| Molecular Formula | C₉H₂₀ |
| Molecular Weight | 128.255 g/mol |
| Boiling Point | 139.6 ± 7.0 °C at 760 mmHg[1] |
| Flash Point | 28.6 ± 11.7 °C[1] |
| Density | 0.7±0.1 g/cm³[1] |
| Vapor Pressure | 7.9 ± 0.1 mmHg at 25°C[1] |
| Physical State | Liquid |
| Appearance | Colorless |
| Solubility | Insoluble in water; soluble in organic solvents. |
Operational Plan: Handling this compound
Adherence to the following step-by-step operational plan is mandatory to minimize risk and ensure a safe laboratory environment.
Preparation and Engineering Controls
-
Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to prevent the accumulation of flammable vapors.[2][3]
-
Ignition Sources: Eliminate all potential ignition sources from the handling area. This includes open flames, hot plates, and spark-producing equipment.[2][3] Use only intrinsically safe or explosion-proof equipment.
-
Static Electricity: When transferring this flammable liquid, containers must be electrically bonded and grounded to prevent static discharge, a potential ignition source.[2]
-
Emergency Equipment: Ensure that a calibrated and inspected Class B fire extinguisher, safety shower, and eyewash station are readily accessible.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended for handling flammable hydrocarbons.[4][5] Always inspect gloves for any signs of degradation before use. For incidental contact, disposable nitrile gloves are appropriate; however, they should be replaced immediately upon any splash or suspected contamination.[5]
-
Skin and Body Protection: A flame-retardant lab coat must be worn over clothing that covers the legs and torso.[3] Avoid wearing synthetic fabrics, as they can melt and adhere to the skin in case of a fire.[1]
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside of a fume hood, a NIOSH-approved air-purifying respirator with organic vapor cartridges is required.[6][7][8] A proper respiratory protection program, including fit testing, must be in place.[7]
Spill Response
-
Minor Spills (inside a chemical fume hood):
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Using non-sparking tools, carefully collect the absorbed material into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills (outside a chemical fume hood):
-
Evacuate the laboratory immediately, alerting others in the area.
-
If it is safe to do so, turn off all ignition sources.
-
Close the laboratory doors to contain the vapors.
-
Contact your institution's emergency response team.
-
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with all local, state, and federal regulations.[9][10]
-
Waste Collection:
-
Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[10][11] The container should be made of a compatible material, such as metal or high-density polyethylene.
-
The waste container must be clearly labeled as "Flammable Hazardous Waste" and list all chemical constituents.[10][11]
-
-
Storage of Waste:
-
Keep the hazardous waste container tightly closed when not in use.[12]
-
Store the waste container in a designated, well-ventilated, and cool area, away from ignition sources and incompatible materials.
-
Flammable liquid waste should be stored in a flammable storage cabinet.
-
-
Final Disposal:
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. ehs.okstate.edu [ehs.okstate.edu]
- 2. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 5. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 6. 3m.com [3m.com]
- 7. ohse.ca [ohse.ca]
- 8. pksafety.com [pksafety.com]
- 9. How Should Flammables Be Disposed Of? [greenflow.com]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 12. ehs.umich.edu [ehs.umich.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
